2-Chloro-1,3-benzoxazole-5-carbonitrile
Description
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Properties
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXCZHJSELQADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296052 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114997-92-1 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-Chloro-1,3-benzoxazole-5-carbonitrile
An In-depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into the compound's characteristics and utility.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing targeted therapeutic agents. This compound emerges as a particularly valuable intermediate, offering multiple reaction sites for facile diversification and the creation of novel molecular entities. The presence of an electrophilic C2-chloro group, a versatile nitrile function, and the proven bioactivity of the chloro-substituted benzoxazole core underscore its importance as a starting material for complex syntheses.[2][3][4]
Core Physicochemical and Structural Properties
Precise characterization is fundamental to the successful application of any chemical intermediate. While some experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Data / Expected Value | Source / Rationale |
| IUPAC Name | This compound | - |
| Synonyms | 2-chloro-5-cyanobenzoxazole | [5] |
| CAS Number | 114997-92-1 | [5][6] |
| Molecular Formula | C₈H₃ClN₂O | [5][7] |
| Molecular Weight | 178.58 g/mol | [5] |
| Appearance | Expected to be an off-white to light-yellow solid | Based on analogous substituted benzoxazoles. |
| Melting Point | Not publicly available; requires experimental determination. | - |
| Boiling Point | Not publicly available; requires experimental determination. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF, DMSO) and poorly soluble in water. | Polarity and functional groups suggest this profile. |
Molecular Structure:
Figure 1: Chemical structure of this compound.
Spectral Characterization Profile
Spectroscopic analysis is crucial for identity confirmation and quality control. The following are the expected spectral characteristics for this compound.
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet, with chemical shifts influenced by the anisotropic effects of the nitrile and fused oxazole ring.
-
¹³C NMR: Approximately eight distinct signals would be expected. The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. The carbon at the C2 position, bonded to chlorine, would be significantly deshielded, appearing downfield. Other aromatic carbons would resonate in the typical 110-155 ppm range.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region. This peak is a key diagnostic feature. Other significant peaks would include C=N stretching of the oxazole ring (~1600-1650 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry should confirm the molecular formula C₈H₃ClN₂O. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 133.0 Ų for the [M+H]⁺ adduct.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key functional groups: the C2-chloro substituent and the C5-nitrile group.
Nucleophilic Aromatic Substitution at the C2 Position
The electron-withdrawing nature of the fused oxazole ring makes the C2 position highly electrophilic and susceptible to nucleophilic attack. This is the most significant reaction pathway for this compound, allowing for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) by displacing the chloride ion. This reaction typically proceeds via an addition-elimination mechanism.
Causality Behind the Reactivity: The nitrogen atom in the oxazole ring acts as an electron sink, stabilizing the negative charge of the intermediate complex formed during the nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution reaction, making the C2-chloro group a versatile leaving group.
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- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
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2-Chloro-1,3-benzoxazole-5-carbonitrile molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular characteristics, propose a robust synthetic pathway, outline a rigorous characterization workflow, and explore its reactivity and potential as a pivotal building block in medicinal chemistry.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities which include anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2][3] This biological versatility stems from the unique electronic and structural features of the fused benzene and oxazole ring system, which can interact with a wide array of biological targets.[3][4]
This compound emerges as a particularly valuable intermediate within this class. The presence of a reactive chlorine atom at the 2-position and a versatile carbonitrile group on the benzene ring provides two distinct points for chemical modification. This dual functionality allows for the systematic construction of complex molecular architectures, making it a highly sought-after starting material for creating libraries of novel compounds for drug discovery programs.[5][6]
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its scientific application. Below are the key identifiers and calculated properties for this compound. It is important to note that while extensive experimental data for properties such as melting and boiling points are not widely published, the following information provides a definitive molecular profile.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 114997-92-1 | Sunway Pharm Ltd[8], ChemicalBook[9] |
| Molecular Formula | C₈H₃ClN₂O | Sunway Pharm Ltd[8], PubChem[7] |
| Molecular Weight | 178.58 g/mol | Sunway Pharm Ltd[8] |
| Monoisotopic Mass | 177.9934 Da | PubChem[7] |
| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(O2)Cl | PubChem[7] |
| InChIKey | YXXCZHJSELQADZ-UHFFFAOYSA-N | PubChem[7] |
Molecular Structure Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Carbonitrile-1,3-benzoxazol-2(3H)-one
-
To a reaction vessel equipped with a condenser and nitrogen inlet, add 3-amino-4-hydroxybenzonitrile (1 equivalent) and urea (1.1 equivalents).
-
Add a high-boiling point solvent such as o-dichlorobenzene.
-
Heat the suspension to 150-160 °C under a nitrogen atmosphere for 3-4 hours, allowing for the evolution of ammonia gas. [5]4. Cool the reaction mixture. The intermediate product will likely precipitate and can be isolated via filtration.
-
Rationale: The condensation of an o-aminophenol with urea is a standard, cost-effective method for forming the benzoxazol-2-one ring system. The high temperature is necessary to drive the reaction and expel ammonia. [5] Step 2: Chlorination to this compound
-
Suspend the dried 5-Carbonitrile-1,3-benzoxazol-2(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Add a catalytic amount of a phase-transfer catalyst or a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for converting the lactam (amide) functionality in the benzoxazol-2-one into the desired 2-chloro-imidoyl chloride, which is the stable 2-chlorobenzoxazole tautomer. This is a standard and reliable transformation in heterocyclic chemistry.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is required for unambiguous structural assignment. [10]
Spectroscopic Characterization Workflow
Caption: Standard workflow for spectroscopic characterization.
Expected Spectroscopic Data
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 178, along with a characteristic [M+2]⁺ peak at m/z ≈ 180 with roughly one-third the intensity, confirming the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the molecular formula C₈H₃ClN₂O. [7]* Infrared (IR) Spectroscopy: Key absorption bands would be expected around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch and around 1600-1450 cm⁻¹ for the C=N and C=C stretching of the aromatic system.
-
¹H NMR Spectroscopy: The aromatic region of the spectrum (typically δ 7.0–8.5 ppm) would be expected to show three distinct signals for the three protons on the benzene ring, with coupling patterns that confirm their relative positions. [10]* ¹³C NMR Spectroscopy: The spectrum should show eight distinct carbon signals, including a signal for the nitrile carbon (δ ≈ 115-120 ppm) and signals for the carbons of the benzoxazole ring system.
Reactivity and Application in Drug Discovery
The synthetic value of this compound lies in its predictable reactivity, which allows for its use as a versatile scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzoxazole ring system makes the chlorine atom at the 2-position highly susceptible to displacement by nucleophiles. This is the key reaction for derivatization. Researchers can readily introduce amines, thiols, alcohols, and other nucleophilic groups to this position, enabling the rapid synthesis of a large library of compounds for screening. This is a common strategy in the development of kinase inhibitors and other targeted therapies. [11]* Modification of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations opens up new avenues for further functionalization, such as amide coupling reactions.
The benzoxazole core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. [4][12]By using this compound as a starting point, drug development professionals can explore a vast chemical space around this proven core, significantly increasing the probability of discovering novel therapeutic agents. [6]
Conclusion
This compound is a high-value intermediate for chemical and pharmaceutical research. Its molecular structure offers two distinct and reactive sites for modification, making it an ideal starting material for the synthesis of compound libraries. The proposed synthetic and characterization workflows outlined in this guide provide a robust framework for its preparation and validation. For researchers in drug discovery, this compound represents a key building block for accessing novel chemical entities based on the biologically significant benzoxazole scaffold.
References
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Consensus. (2024). Benzoxazole derivatives: Significance and symbolism. Retrieved from [Link]
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Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Retrieved from [Link]
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Ankita et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Retrieved from [Link]
- Google Patents. (1987). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
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PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33. Retrieved from [Link]
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Liu, W. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(12), 4793. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
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Kamal, A. et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-15. Retrieved from [Link]
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Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(36), 25389-25417. Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Handling of 2-Chloro-1,3-benzoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Intermediate
2-Chloro-1,3-benzoxazole-5-carbonitrile is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chlorinated benzoxazole core and a nitrile functional group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. However, this same structural complexity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, drawing upon established best practices for managing chlorinated aromatic compounds and organic nitriles. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.
I. Hazard Identification and Risk Assessment: A Dual-Threat Profile
The primary hazards associated with this compound stem from its two key structural motifs: the chlorinated benzoxazole ring and the cyano (nitrile) group. This duality requires a multi-faceted approach to risk assessment.
A. The Chlorinated Benzoxazole Core:
Chlorinated aromatic compounds are known for their potential toxicity and environmental persistence.[1] The benzoxazole moiety itself is a common scaffold in pharmacologically active compounds, suggesting that this molecule is likely to exhibit biological activity.[1]
B. The Cyano Group (-CN):
The nitrile group presents a significant toxicological concern due to its potential to release cyanide ions in vivo or to liberate highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[2][3] Hydrogen cyanide is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.
Based on data from structurally similar compounds, the anticipated GHS classifications for this compound are as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This table is based on data for closely related compounds and should be considered a conservative estimate in the absence of a specific Safety Data Sheet.
II. Physicochemical Properties and Reactivity
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂O | [4] |
| Molecular Weight | 178.58 g/mol | [4] |
Reactivity Profile:
-
Incompatible Materials: Strong oxidizing agents and strong acids. Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[2][3]
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[2][3]
-
Stability: The compound is expected to be stable under recommended storage conditions. However, some related chlorinated benzoxazoles are noted to be air or light-sensitive.[2][3]
III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize all potential routes of exposure.
A. Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of dust, aerosols, and any potential evolution of hydrogen cyanide gas. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[5]
B. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are mandatory minimum requirements:
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is strongly recommended. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is also advised.
-
Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases should be available for emergency use.[6]
Experimental Workflow: Safe Handling Protocol
Caption: A decision-making flowchart for responding to a spill of this compound.
V. Storage and Disposal: Ensuring Long-Term Safety
A. Storage:
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. [2]The storage location should be secure and away from incompatible materials, particularly strong acids and oxidizing agents. [2][3]Given the potential for air and light sensitivity in related compounds, storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is a prudent precautionary measure. [2][3] B. Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [2]Dispose of this waste in designated, clearly labeled, and sealed containers. Waste streams should not be mixed. Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.
VI. Conclusion: A Commitment to Safety and Scientific Excellence
The utility of this compound in advancing drug discovery and development is undeniable. However, its potential hazards demand a commensurate level of respect and caution. By understanding the chemical principles behind its reactivity and toxicity, and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable intermediate. A proactive and informed approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and responsible research.
References
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved January 17, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-benzoxazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Chloro-1,3-benzoxazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. While direct stability data for this specific compound is limited in public literature, this document synthesizes information from analogous structures, including 2-chlorobenzoxazoles and substituted benzonitriles, to provide a robust framework for its handling and storage. We will delve into the chemical properties influencing its stability, potential degradation pathways, and provide detailed protocols for storage and handling to ensure the compound's integrity for research and development applications.
Chemical Profile and Structural Insights
This compound possesses a fused heterocyclic ring system that is both aromatic and reactive. The benzoxazole core is relatively stable due to its aromaticity.[1] However, the molecule's stability is primarily dictated by the two key functional groups: the 2-chloro substituent and the 5-carbonitrile group.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic substitution.[2][3][4] This is the most probable site of reactivity and a primary consideration for the compound's stability, particularly in the presence of nucleophiles like water.
-
The 5-Carbonitrile Group: The carbonitrile (-C≡N) group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the entire benzoxazole system.[5][6] The nitrile group itself is generally robust and not readily metabolized or hydrolyzed under normal conditions unless activated by specific adjacent structural features.[7][8] In this aromatic system, it is considered stable.
Below is the chemical structure of this compound:
Caption: Proposed primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions, especially hydrolysis. |
| Light | Store in a light-resistant container, such as an amber glass vial. | To prevent photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture. |
| Container | Use a tightly sealed container to prevent moisture ingress. | To protect from atmospheric moisture. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To avoid inhalation and skin contact. |
Incompatible Materials
To prevent degradation or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the benzoxazole ring.
-
Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.
-
Nucleophiles: Amines, alcohols, and other nucleophiles can displace the 2-chloro substituent.
-
Water/Moisture: Leads to hydrolysis, as detailed in the degradation pathway.
Experimental Protocol for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Materials and Equipment
-
This compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Forced-stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate solvents (e.g., acetonitrile, water)
-
Buffers of various pH values
Experimental Workflow
Caption: Workflow for stability assessment of the compound.
Step-by-Step Methodology
-
Initial Analysis: Perform an initial HPLC analysis of the compound to determine its purity and establish the chromatographic method (retention time, peak shape).
-
Forced Degradation Studies:
-
Hydrolysis: Dissolve the compound in solutions of different pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and store at a controlled temperature (e.g., 60 °C).
-
Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
-
Data Interpretation: Calculate the degradation rate for each condition and identify the major degradation products, if any. This will help in understanding the stability-indicating nature of the analytical method and the degradation pathways of the compound.
Conclusion
While this compound is a relatively stable aromatic compound, its long-term integrity is contingent upon proper storage and handling. The primary stability concern is the susceptibility of the 2-chloro group to nucleophilic substitution, particularly hydrolysis. By adhering to the recommended storage conditions of a cool, dry, dark environment, preferably under an inert atmosphere, and by avoiding incompatible materials, researchers can ensure the compound's purity and reactivity for their intended applications. The provided experimental protocol offers a robust method for empirically determining the stability of this compound under specific laboratory conditions.
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Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]
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Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. (n.d.). ResearchGate. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Request PDF. [Link]
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Chemistry of Nitriles. (2021). LibreTexts. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]
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Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.)[4]. (n.d.). ResearchGate. [Link]
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Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (1965). Journal of the Chemical Society (Resumed). [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Probing the Pharmacological Potential of 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Technical Guide for Preclinical Evaluation
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific derivative, 2-Chloro-1,3-benzoxazole-5-carbonitrile. While direct biological data for this exact molecule is not extensively documented, a comprehensive analysis of its structural features—a halogenated position 2 and a cyano group at position 5—provides a compelling rationale for targeted investigation. Drawing upon established structure-activity relationships (SAR) within the benzoxazole class, this document outlines a strategic, multi-pronged approach to systematically evaluate its potential as an antimicrobial, anticancer, and anti-inflammatory agent.[2] We present detailed, field-proven experimental protocols, from initial in silico screening and cytotoxicity assays to specific mechanistic studies, providing a self-validating framework for researchers in drug discovery and development.
Introduction: The Benzoxazole Core and Rationale for Investigation
The benzoxazole ring system, a fusion of benzene and oxazole rings, is considered a "privileged scaffold" in drug discovery. Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules. This has led to the development of benzoxazole derivatives with a remarkable diversity of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities.[3][4]
The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[2] Notably, substitutions at the C2 and C5 positions have been shown to be critical determinants of potency and selectivity.[2] Our subject molecule, this compound, possesses two key features that warrant a thorough investigation:
-
2-Chloro Substitution: Halogenation at the C2 position is a common strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the electronic properties of the benzoxazole ring system and participate in halogen bonding, potentially strengthening interactions with target proteins.
-
5-Carbonitrile Group: The nitrile (cyano) moiety at the C5 position is a versatile functional group. It is a potent electron-withdrawing group that can influence the molecule's overall reactivity and polarity. Furthermore, the carbonitrile group has been incorporated into various approved drugs and is known to contribute to the pharmacological profile of many bioactive molecules, including those with anticancer properties.[5]
Given these structural attributes, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. This guide provides a roadmap for its systematic evaluation.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on substituted benzoxazoles, we propose investigating three primary areas of potential biological activity for this compound.
Antimicrobial Activity (Antibacterial & Antifungal)
The benzoxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[6][7] Derivatives bearing a 5-chloro substitution, in particular, have demonstrated notable antibacterial and antifungal properties.[8][9]
Hypothesized Mechanism: The antimicrobial action of benzoxazoles is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilic nature of the benzoxazole core facilitates passage through microbial cell membranes. The electrophilic character at the C2 position, enhanced by the chloro substituent, could make the molecule susceptible to nucleophilic attack by active site residues of key bacterial or fungal enzymes, leading to irreversible inhibition.
Anticancer (Cytotoxic) Activity
A growing body of evidence highlights the potential of benzoxazole derivatives as anticancer agents.[10][11] Studies on related 5-chloro-benzoxazole compounds have revealed significant cytotoxic effects against various human cancer cell lines, including breast cancer.[12] Furthermore, oxazole-4-carbonitrile derivatives have been investigated for their antitumor activity.[5]
Hypothesized Mechanism: The potential anticancer activity could be mediated through various pathways. One plausible mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. The planar benzoxazole ring can function as a scaffold for designing ATP-competitive kinase inhibitors. Another possibility is the induction of apoptosis through pathways involving caspase activation or by targeting DNA and associated enzymes. In silico docking studies on similar benzoxazole derivatives have shown favorable binding energies with targets like Orexin receptor 2 and Cathepsin, suggesting a broad range of potential protein interactions.[13]
Anti-inflammatory Activity
Benzoxazole and its derivatives have long been explored for their anti-inflammatory and analgesic properties.[3] Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]
Hypothesized Mechanism: The anti-inflammatory effects could arise from the inhibition of pro-inflammatory enzymes like COX-1 and COX-2. The structural features of this compound may allow it to fit into the active sites of these enzymes, blocking the synthesis of prostaglandins.
A Framework for Experimental Evaluation
To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
Preliminary In Silico Assessment
Before embarking on wet-lab experiments, computational methods can provide valuable initial insights and help prioritize experimental efforts.[14]
Workflow:
-
ADMET Prediction: Utilize software like SwissADME or QikProp to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This will assess its drug-likeness based on parameters like Lipinski's rule of five.[14]
-
Target Prediction: Employ target prediction tools like SwissTargetPrediction to identify potential protein targets based on the molecule's structure.
-
Molecular Docking: Perform molecular docking studies against the predicted targets or known targets of benzoxazole derivatives (e.g., bacterial DNA gyrase, fungal lanosterol 14α-demethylase, various protein kinases, COX enzymes). This will provide insights into potential binding modes and affinities.[13]
Caption: In silico workflow for preliminary assessment.
General Cytotoxicity and Antimicrobial Screening
The initial experimental phase should focus on establishing the compound's general bioactivity profile.
3.2.1. Cytotoxicity Against Human Cell Lines
This assay is crucial to determine the concentration range for subsequent cell-based assays and to identify potential anticancer activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
3.2.2. Antimicrobial Susceptibility Testing
This will determine the compound's activity against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus)) in appropriate broth.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical Initial Screening Data
| Assay Type | Test System | Endpoint | Predicted Outcome |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | < 20 |
| A549 (Lung Cancer) | IC50 (µM) | < 20 | |
| HEK293 (Non-cancerous) | IC50 (µM) | > 50 (selective) | |
| Antimicrobial | S. aureus | MIC (µg/mL) | < 16 |
| E. coli | MIC (µg/mL) | > 64 (less active) | |
| C. albicans | MIC (µg/mL) | < 16 |
Mechanistic Elucidation
Should the initial screening reveal promising activity, the next logical step is to investigate the underlying mechanisms of action.
Caption: Tiered experimental evaluation workflow.
3.3.1. Anticancer Mechanism: Apoptosis Induction
Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) will quantify the extent of apoptosis induction.
3.3.2. Anti-inflammatory Mechanism: COX Enzyme Inhibition Assay
Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compound.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric probe.
-
IC50 Determination: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's inhibitory potency and selectivity.
Conclusion and Future Directions
The structural features of this compound present a strong case for its potential as a novel bioactive agent. The chloro and carbonitrile substitutions at the critical C2 and C5 positions, respectively, suggest that this molecule could exhibit potent antimicrobial, anticancer, and/or anti-inflammatory properties. The experimental framework detailed in this guide provides a robust and logical pathway for systematically evaluating these possibilities. Positive outcomes from these studies would not only uncover the therapeutic potential of this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships within the versatile benzoxazole class, paving the way for the design of next-generation therapeutic agents.
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Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link not available][3]
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In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. (n.d.). ResearchGate. Retrieved from [Link][14]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. (n.d.). [No Source Found].[6]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH. Retrieved from [Link][2]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
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In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Retrieved from [Link][5]
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Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. (2025). ResearchGate. Retrieved from [Link][15]
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Patel, N., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 84.[8]
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IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022). Journal of Pharmaceutical Negative Results.[13]
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Schematic representation of structure‐activity relationship for the (a)... (n.d.). ResearchGate. Retrieved from [Link][7]
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(PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2018). ResearchGate. Retrieved from [Link][10]
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Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). [No Source Found].[16]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC - NIH. Retrieved from [Link][17]
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El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. RSC Medicinal Chemistry, 13(10), 1251-1269.[12]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link][11]
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Process for the preparation of 2-chlorobenzoxazoles. (n.d.). Google Patents. Retrieved from [18]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [No Source Found].[4]
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Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799–3802.[19]
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IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022). Journal of Pharmaceutical Negative Results.[20]
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Synthesis of New 5Mercapto1,3-oxazole Derivatives on the Basis of 2Acylamino3,3-dichloroacrylonitriles and Their Analogs. (2025). ResearchGate. Retrieved from [Link][21]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.[1]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link][22]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. Retrieved from [Link][9]
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N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI. Retrieved from [Link][23]
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An In-depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide array of biological targets.[1][2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This diverse bioactivity has cemented the benzoxazole core as a cornerstone in the development of novel therapeutics.
This technical guide focuses on a particularly valuable derivative: 2-Chloro-1,3-benzoxazole-5-carbonitrile . The strategic placement of a reactive chloro group at the 2-position and a cyano group at the 5-position makes this molecule a highly versatile and sought-after intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 114997-92-1 | N/A |
| Molecular Formula | C₈H₃ClN₂O | N/A |
| Molecular Weight | 178.58 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | N/A |
-
¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their substitution on the benzene ring.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic and heterocyclic carbons, including the carbon of the cyano group (typically around δ 115-120 ppm) and the carbon bearing the chlorine atom in the oxazole ring (typically downfield).
-
IR Spectroscopy: Key vibrational bands would include a strong absorption for the C≡N stretch (around 2220-2240 cm⁻¹) and characteristic absorptions for the C=N and C-O bonds of the benzoxazole ring system.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 178, along with a characteristic isotopic peak (M+2) at m/z 180 due to the presence of the chlorine atom.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound typically involves a two-step process starting from a substituted aminophenol. A general and industrially relevant approach is the cyclization of an o-aminophenol with a phosgene equivalent to form a benzoxazolinone, followed by chlorination.
A plausible synthetic route starting from 4-amino-3-hydroxybenzonitrile is outlined below. This method is an adaptation of established procedures for the synthesis of 2-chlorobenzoxazoles.[5][6]
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An In-depth Technical Guide to 2-Chloro-5-cyanobenzoxazole: Synthesis, Properties, and Historical Context
This technical guide provides a comprehensive overview of 2-chloro-5-cyanobenzoxazole, a heterocyclic compound of interest in synthetic chemistry. The document delves into its plausible synthetic pathways, physicochemical properties, and places its development within the historical context of benzoxazole chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this molecule.
Introduction and Significance
2-Chloro-5-cyanobenzoxazole is a substituted benzoxazole, a class of heterocyclic compounds known for their wide range of biological activities and applications in materials science. The benzoxazole core is a key structural motif in many pharmaceuticals. The presence of a chlorine atom at the 2-position and a cyano group at the 5-position imparts specific reactivity and electronic properties to the molecule, making it a valuable intermediate for the synthesis of more complex derivatives. The chloro group can serve as a leaving group for nucleophilic substitution, while the cyano group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a versatile handle for molecular elaboration.
Physicochemical and Spectroscopic Data
The accurate characterization of 2-chloro-5-cyanobenzoxazole is essential for its use in synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 114997-92-1 | [1] |
| Molecular Formula | C₈H₃ClN₂O | [1] |
| Molecular Weight | 178.58 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5-8.0 (m, 3H). The aromatic protons on the benzene ring would appear in this region.
-
¹³C NMR (CDCl₃, 100 MHz): Signals expected for the benzoxazole core carbons, the cyano carbon (around 115-120 ppm), and the carbon bearing the chlorine atom (around 150-160 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks for C≡N stretching (around 2220-2240 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 178 and 180 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.
Plausible Synthetic Pathway and Experimental Protocol
The synthesis of 2-chloro-5-cyanobenzoxazole can be logically achieved through the cyclization of a suitably substituted aminophenol. A plausible and efficient route starts from 2-amino-4-cyanophenol. This precursor contains the necessary amino and hydroxyl groups in the ortho position for the formation of the oxazole ring, as well as the desired cyano group at the correct position on the benzene ring.
The formation of the 2-chloro-benzoxazole moiety can be accomplished by reacting the aminophenol with a one-carbon electrophile that also introduces the chlorine atom. A common and effective reagent for this transformation is phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Proposed Synthetic Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 4-cyano-2-nitrophenol.
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Solubility Profiling of 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Methodological Framework for Researchers
An In-Depth Technical Guide
Abstract: 2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, which governs everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive, first-principles approach to determining the solubility of this compound in a range of common organic solvents. Moving beyond a simple data table, we detail the theoretical underpinnings of solubility, present a systematic protocol for solvent selection, and provide a validated, step-by-step experimental workflow for accurate solubility determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is intended for researchers, chemists, and formulation scientists who require a robust and reproducible methodology for characterizing the solubility of novel chemical entities.
Compound Profile: this compound
To understand the solubility of a compound, we must first understand its structure and inherent physicochemical properties.
-
Structure: this compound is a substituted benzoxazole. The molecule features a fused benzene and oxazole ring system. Key functional groups that dictate its polarity and potential for intermolecular interactions include:
-
The nitrile group (-C≡N): A strongly polar group capable of acting as a hydrogen bond acceptor.
-
The oxazole ring: Contains both a nitrogen and an oxygen atom, contributing to its polarity and ability to accept hydrogen bonds.
-
The chloro-substituent (-Cl): An electron-withdrawing group that adds to the molecule's overall polarity.
-
The aromatic system: A large, non-polar surface area.
-
The interplay between the polar functional groups and the non-polar aromatic backbone suggests that this compound will exhibit moderate polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent used.
The Theoretical Basis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is rooted in the thermodynamics of mixing, where dissolution is favored if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the pre-existing solute-solute and solvent-solvent interactions.
Key factors influencing solubility include:
-
Polarity: The most critical factor. Polar solvents, which have large dipole moments and often engage in hydrogen bonding (protic solvents), are best suited to dissolve polar solutes. Non-polar solvents are required for non-polar solutes.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of a solute with complementary capabilities. This compound can act as a hydrogen bond acceptor at its nitrile and oxazole nitrogen/oxygen atoms. Therefore, solvents that are effective hydrogen bond donors (e.g., alcohols) are predicted to be good candidates.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. We recommend screening a panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index (Snyder) | Character | Rationale for Inclusion |
| Polar Protic | Methanol | 5.1 | Hydrogen bond donor & acceptor | Excellent for dissolving polar compounds through strong hydrogen bonding interactions. |
| Ethanol | 4.3 | Hydrogen bond donor & acceptor | Slightly less polar than methanol; useful for differentiating solubility in short-chain alcohols. | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Strong dipole moment, H-bond acceptor | Its nitrile group can interact favorably with the solute's polar functionalities without donating hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor | An aggressive, highly polar solvent capable of dissolving a wide range of compounds. Often a "last resort" solvent. | |
| Acetone | 5.1 | Strong dipole moment, H-bond acceptor | A common, moderately polar solvent. | |
| Dichloromethane (DCM) | 3.1 | Chlorinated, weakly polar | Effective for compounds with moderate polarity due to its dipole moment. | |
| Non-Polar | Toluene | 2.4 | Aromatic | Probes the solubility contribution of the compound's aromatic benzoxazole core. |
| Heptane | 0.1 | Aliphatic | A true non-polar solvent; will likely show very low solubility, establishing a baseline. |
This selection provides a tiered approach, from highly polar protic solvents to completely non-polar aliphatic ones, allowing for a detailed characterization of the compound's solubility profile.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The isothermal shake-flask method is the internationally recognized gold standard for determining the solubility of a compound. It is described in detail in the OECD Guideline for Testing of Chemicals, No. 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow Overview
The following diagram illustrates the complete experimental workflow from preparation to final analysis.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
A. Preparation of a Saturated Solution
-
Aliquot Solid: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials (e.g., 4 mL capacity). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add Solvent: To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent from Table 1.
-
Seal: Tightly cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.
-
Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course experiment is recommended, but 24 to 48 hours is typically adequate for most compounds. The goal is to ensure the concentration of the dissolved solute in the liquid phase is no longer changing over time.
B. Sample Collection and Preparation
-
Cease Agitation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE or appropriate chemically resistant filter) and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.
-
Quantitative Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for analysis) to bring its concentration within the linear range of the analytical method's calibration curve. For example, dilute 100 µL of the filtrate into 900 µL of mobile phase (a 1:10 dilution).
C. Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte.
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid, for example) is a common starting point. The UV detector should be set to a wavelength where the compound exhibits maximum absorbance (λmax).
-
Calibration: Prepare a series of calibration standards of known concentrations using the pure solid compound. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area versus concentration. The curve must demonstrate excellent linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted sample from step B3 into the HPLC system.
-
Calculation:
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
The results should be compiled into a clear, concise table that allows for easy comparison between solvents.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Methanol | TBD | TBD | e.g., Soluble |
| Ethanol | TBD | TBD | e.g., Soluble |
| Acetonitrile (ACN) | TBD | TBD | e.g., Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | TBD | TBD | e.g., Very Soluble |
| Acetone | TBD | TBD | e.g., Soluble |
| Dichloromethane (DCM) | TBD | TBD | e.g., Sparingly Soluble |
| Toluene | TBD | TBD | e.g., Slightly Soluble |
| Heptane | TBD | TBD | e.g., Insoluble |
TBD = To Be Determined by the experimental protocol outlined above.
The expected trend, based on the compound's structure, is higher solubility in polar solvents (especially those with hydrogen bonding capacity like DMSO and methanol) and progressively lower solubility as the solvent polarity decreases, with negligible solubility in heptane.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By combining a strategic approach to solvent selection with the precision of the shake-flask method and HPLC analysis, researchers can generate the reliable and reproducible data essential for advancing their work in drug discovery, process chemistry, or materials science. The provided protocols are designed to be self-validating, ensuring the integrity and trustworthiness of the results.
References
-
OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, research-grade protocol for the synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The benzoxazole scaffold is a "privileged structure" found in numerous pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3][4] The target molecule, with its reactive 2-chloro group and versatile 5-carbonitrile functionality, serves as a key intermediate for library synthesis in drug discovery programs.[5]
This guide outlines a robust, multi-step synthetic pathway starting from the readily available and inexpensive precursor, 2-aminophenol. The narrative emphasizes the rationale behind procedural choices, safety considerations with hazardous reagents, and methods for characterization, ensuring a reproducible and validated workflow.
Overall Synthetic Strategy
The transformation of 2-aminophenol into this compound is achieved through a three-stage process. First, the benzoxazole core is constructed. Second, the aromatic ring is functionalized to introduce the carbonitrile group. Finally, the 2-position is chlorinated to yield the target compound.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of Benzoxazol-2(3H)-one (Intermediate I)
Principle & Rationale
The initial step involves the cyclization of 2-aminophenol to form the stable benzoxazolone ring system.[6] This is achieved by reacting 2-aminophenol with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a much safer phosgene surrogate, decomposing in situ to generate the necessary reactive species.[7] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular cyclization involving the hydroxyl group to form the five-membered heterocyclic ring.[8]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 2-Aminophenol | C₆H₇NO | 109.13 | 174 | - | Oxidizes in air; store under inert gas.[6] |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 78-82 | 203-206 | Extremely Toxic . Decomposes with moisture.[9] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Base to neutralize HCl generated in situ. |
| Toluene | C₇H₈ | 92.14 | -95 | 111 | Anhydrous grade solvent. |
Experimental Protocol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 2-aminophenol (10.91 g, 100 mmol) and anhydrous toluene (200 mL). Stir the suspension.
-
Triphosgene Solution: In a separate dry flask, dissolve triphosgene (10.9 g, 36.7 mmol, 0.37 eq) in anhydrous toluene (50 mL). Caution: Perform this in a certified chemical fume hood.[10][11]
-
Reaction Initiation: Add the triphosgene solution to the dropping funnel and add it dropwise to the stirred 2-aminophenol suspension over 30 minutes at room temperature.
-
Base Addition: After the triphosgene addition is complete, slowly add triethylamine (28 mL, 200 mmol) to the reaction mixture. An exothermic reaction and the formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane).
-
Work-up: Cool the mixture to room temperature. Filter the solid triethylamine hydrochloride and wash it with a small amount of cold toluene.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water to yield Benzoxazol-2(3H)-one as a white crystalline solid.
Part 2: Synthesis of 5-Cyano-benzoxazol-2(3H)-one (Intermediate IIb)
This stage involves a two-step sequence: electrophilic bromination of the benzoxazolone ring, followed by a nucleophilic cyanation reaction.
Step 2a: Synthesis of 5-Bromo-benzoxazol-2(3H)-one (Intermediate IIa)
Principle & Rationale
The benzoxazolone ring is activated towards electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) provides a regioselective and safer alternative to using liquid bromine. The substitution occurs preferentially at the 5-position, which is para to the activating ring oxygen and ortho to the deactivating but ortho, para-directing amide nitrogen.
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask, dissolve Benzoxazol-2(3H)-one (13.5 g, 100 mmol) in acetonitrile (150 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) to the solution in portions over 15 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromo-benzoxazol-2(3H)-one, which can often be used in the next step without further purification.
Step 2b: Synthesis of 5-Cyano-benzoxazol-2(3H)-one (Intermediate IIb)
Principle & Rationale
The transformation of the aryl bromide to a nitrile is accomplished via a Rosenmund-von Braun reaction. This reaction utilizes copper(I) cyanide to displace the bromide. The use of a high-boiling polar aprotic solvent like DMF or NMP is crucial for achieving the necessary reaction temperature.
Experimental Protocol
-
Setup: In a dry flask equipped with a reflux condenser and magnetic stirrer, combine 5-Bromo-benzoxazol-2(3H)-one (21.4 g, 100 mmol) and copper(I) cyanide (CuCN) (10.8 g, 120 mmol). Caution: Cyanide salts are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.
-
Solvent: Add N,N-Dimethylformamide (DMF) (150 mL).
-
Reaction: Heat the mixture to 140-150 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the dark mixture to room temperature and pour it into a solution of ferric chloride (FeCl₃) in dilute HCl. This step is crucial to complex the excess cyanide and copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-Cyano-benzoxazol-2(3H)-one.
Part 3: Synthesis of this compound (Final Product)
Principle & Rationale
The final step converts the C=O group of the benzoxazolone into the desired C-Cl group. This is achieved by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst or a base like N,N-diethylaniline is effective for this transformation. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride. This process is analogous to the conversion of amides to imidoyl chlorides.[12]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 5-Cyano-benzoxazol-2(3H)-one | C₈H₄N₂O₂ | 160.13 | ~260 | - | Intermediate from Part 2. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.25 | 106 | Corrosive and reacts violently with water . |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38 | 217 | Base and solvent. |
Experimental Protocol
-
Setup: In a fume hood, equip a dry 100 mL flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add 5-Cyano-benzoxazol-2(3H)-one (8.0 g, 50 mmol) to the flask, followed by N,N-diethylaniline (15 mL).
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃) (10 mL, 108 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4 hours. The mixture should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Caution: This is a highly exothermic quenching process. Perform it slowly in a large beaker.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[13][14][15]
Characterization of Final Product
Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₈H₃ClN₂O[14] |
| Molecular Weight | 178.58 g/mol [15] |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not widely reported, requires experimental determination. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 1H), ~7.8 (s, 1H), ~7.6 (d, 1H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153, ~145, ~142, ~128, ~125, ~118, ~112, ~108 ppm |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1620 (C=N stretch), ~1580, 1480 (Ar C=C stretch) |
| MS (ESI) | m/z 179.0 [M+H]⁺ |
Safety and Handling Precautions
-
Triphosgene: Extremely toxic and corrosive.[10][11] It is fatal if inhaled and causes severe skin and eye burns.[10][11] It decomposes in contact with moisture to release phosgene and HCl.[16] Always handle in a certified chemical fume hood with proper personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[16][17] Store in a cool, dry, dark, and tightly sealed container.[10][17]
-
Copper(I) Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a fume hood. Waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe burns. Handle only in a fume hood with appropriate PPE.
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Researchers must wear appropriate PPE at all times. Emergency eyewash and safety showers must be readily accessible.[16]
References
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Online]. Available: [Link]
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Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Online]. Available: [Link]
- Becherer, J., et al. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S. Patent 4,714,766. [Online].
- Various Authors. (1985). Process for preparing 2-chlorobenzoxazoles. U.S. Patent 4,517,370. [Online].
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Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Online]. Available: [Link]
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Various Authors. (n.d.). Synthesis, characterization and antimicrobial evaluation of novel 2-cyclic amine benzoxazole derivatives. Semantic Scholar. [Online]. Available: [Link]
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Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Online]. Available: [Link]
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Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Online]. Available: [Link]
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PubChemLite. This compound (C8H3ClN2O). [Online]. Available: [Link]
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Various Authors. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [Online]. Available: [Link]
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ResearchGate. Various pathways for the synthesis of benzoxazole using 2-aminophenol.... [Online]. Available: [Link]
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Scribd. Chemists' Guide to Benzoxazole Synthesis. [Online]. Available: [Link]
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PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Online]. Available: [Link]
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Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Online]. Available: [Link]
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Various Authors. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Online]. Available: [Link]
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ResearchGate. Aminophenols | Request PDF. [Online]. Available: [Link]
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PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. [Online]. Available: [Link]
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Ng, K. L., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
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Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
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Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. [Online]. Available: [Link]
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ChemBK. 2-({2-hydroxy-5-nitrobenzylidene}amino)benzonitrile. [Online]. Available: [Link]
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Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Online]. Available: [Link]
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ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Online]. Available: [Link]
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Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Online]. Available: [Link]
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Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
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Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Online]. Available: [Link]
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Application Notes & Protocols: Synthetic Routes for 2-Chloro-5-cyanobenzoxazole Derivatives
Abstract: This document provides a detailed guide for the synthesis of 2-chloro-5-cyanobenzoxazole, a key heterocyclic building block in medicinal chemistry and drug development.[1] We present a primary, field-proven synthetic route starting from 2-amino-4-cyanophenol, including a step-by-step protocol, mechanistic insights, and safety considerations. Alternative approaches are discussed, and comprehensive characterization and purification techniques are outlined. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and robust methodology for the preparation of this important intermediate.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently found in pharmacologically active compounds.[1][2] Its unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.[1][2] Specifically, 2-chloro-5-cyanobenzoxazole serves as a versatile intermediate, enabling the introduction of various functionalities at the 2-position through nucleophilic substitution. The cyano group at the 5-position provides an additional handle for synthetic elaboration or can act as a critical pharmacophore itself. Derivatives have shown potential in the development of novel therapeutics, including anticancer agents.[1]
Primary Synthetic Strategy: A Two-Step Approach
The most common and reliable route to 2-chloro-5-cyanobenzoxazole proceeds via a two-step sequence starting from 2-amino-4-cyanophenol. This method involves an initial cyclization to form the benzoxazolone intermediate, followed by a chlorination step.
Overall Synthetic Workflow
Caption: Two-step synthesis of 2-Chloro-5-cyanobenzoxazole.
Detailed Protocols & Mechanistic Insights
Step 1: Cyclization of 2-Amino-4-cyanophenol to 6-Cyano-1,3-benzoxazol-2(3H)-one
Principle: This step involves the formation of the benzoxazolone ring through the reaction of the starting aminophenol with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it hazardous for laboratory use.[3][4] Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, serves as a much safer and more convenient substitute.[5][6][7] It decomposes in situ to generate phosgene under controlled conditions. The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-4-cyanophenol (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or ethyl acetate) at a concentration of approximately 0.2-0.5 M.
-
Base Addition: Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise while stirring.
-
Triphosgene Addition: Dissolve triphosgene (0.4 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture again to 0 °C and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 6-cyano-1,3-benzoxazol-2(3H)-one. The product can often be used in the next step without further purification or can be recrystallized from an ethanol/water mixture.
Step 2: Chlorination of 6-Cyano-1,3-benzoxazol-2(3H)-one
Principle: The conversion of the benzoxazolone intermediate to the final 2-chloro derivative is achieved using a deoxychlorination agent.[8] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[8][9][10] The reaction often includes a base, such as N,N-diisopropylethylamine (DIPEA) or benzyltriethylammonium chloride, to facilitate the reaction.[11] The mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a phosphate ester intermediate, which is then displaced by a chloride ion.[9][10]
Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude 6-cyano-1,3-benzoxazol-2(3H)-one (1.0 eq) and a suitable base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. Caution: The reaction can be exothermic.
-
Heating: After the addition, slowly heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent, if any) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process and should be done slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-5-cyanobenzoxazole.[12]
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 2-Amino-4-cyanophenol, Triphosgene, Triethylamine | 6-Cyano-benzoxazolone, POCl₃, DIPEA |
| Solvent | Anhydrous THF or Ethyl Acetate | Neat or high-boiling solvent (e.g., o-dichlorobenzene) |
| Temperature | 0 °C to Room Temp. | 0 °C to Reflux (80-110 °C) |
| Reaction Time | 12-18 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% |
| Purification | Recrystallization (optional) | Column Chromatography |
Alternative Synthetic Considerations
While the primary route is robust, other strategies exist for constructing the benzoxazole ring system, often starting with different ortho-substituted phenols.[2] For instance, condensation of o-aminophenols with various reagents like benzoic acids or aldehydes can yield benzoxazole derivatives.[2] However, for the specific target of 2-chloro-5-cyanobenzoxazole, the cyclization-chlorination sequence from 2-amino-4-cyanophenol remains the most direct and efficient method.
Product Characterization
Confirmation of the final product's identity and purity is crucial. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The aromatic proton signals and the carbon resonances for the cyano and chloro-substituted carbons are characteristic.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₈H₃ClN₂O.[13]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the cyano group (C≡N stretch) and the aromatic C-Cl bond.
Safety and Handling
Chemical Hazard Overview
| Reagent | Hazard | Precaution |
| 2-Amino-4-cyanophenol | Toxic, Irritant | Wear gloves, eye protection. Avoid inhalation of dust. |
| Triphosgene | Toxic, Corrosive | Handle in a fume hood. Reacts with moisture to release phosgene. |
| Phosphorus Oxychloride (POCl₃) | Toxic, Corrosive, Water-Reactive | Handle in a fume hood. Reacts violently with water. Wear acid-resistant gloves and face shield. |
| Phosgene (in situ) | Extremely Toxic Gas[4] | All reactions involving triphosgene must be conducted in a well-ventilated fume hood.[5][6] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, particularly those involving triphosgene and phosphorus oxychloride, must be performed in a certified chemical fume hood.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling and ventilation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cyclization (Step 1) | Insufficient base or triphosgene; moisture in the reaction. | Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Check stoichiometry of base and triphosgene. |
| Low Yield in Chlorination (Step 2) | Incomplete reaction; degradation of product during work-up. | Increase reaction time or temperature. Ensure rapid and efficient quenching and extraction. |
| Impure Product after Purification | Co-eluting byproducts. | Optimize chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative or additional purification step.[15] |
References
-
Damle, M. (2014). A decade review of triphosgene and its applications in organic reactions. RSC Advances. Available at: [Link]
-
Specialty Chemicals. (n.d.). Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Tejax. Available at: [Link]
-
Royal Society of Chemistry. (2018). Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis method of benzoxazole derivatives. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chlorobenzoxazoles.
-
National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link]
-
Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Available at: [Link]
-
Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Available at: [Link]
-
JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
ResearchGate. (n.d.). N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Available at: [Link]
- Google Patents. (n.d.). Chlorination using POCl3 and benzyltriethylammonium chloride.
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination. Available at: [Link]
- Google Patents. (n.d.). Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-chlorobenzoxazole.
- Google Patents. (n.d.). 2-cyanophenol preparing method.
-
ResearchGate. (n.d.). Phosgene. Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Available at: [Link]
-
PubMed. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available at: [Link]
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
National Institutes of Health. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available at: [Link]
-
TSI Journals. (2016). AN EFFICIENT SYNTHESIS OF (5-(3-HYDROXYQUINOXALIN- 2-YL)-1, 3, 4-THIADIAZOL-2-YL) BENZAMIDES AND (3-(3 -). Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link]
-
JMVH. (n.d.). CHEMICAL AGENTS Phosgene – A Research Review. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
-
Google Patents. (n.d.). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[5][6]-benzoxaborole and polymorphs thereof. Available at:
-
Royal Society of Chemistry. (n.d.). Determination of phosgene in methylene chloride after cyclisation with a 2-hydroxyamine and gas chromatography with nitrogen-selective detection. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound.
-
PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. Available at: [Link]
-
ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]
-
Digital Repository. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]
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Application Note: 1H NMR Characterization of 2-Chloro-1,3-benzoxazole-5-carbonitrile
Introduction
2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a key structural motif in numerous pharmacologically active molecules, and the strategic placement of chloro and cyano groups can modulate the electronic properties and biological activity of the parent scaffold. Accurate structural elucidation is paramount in the development of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous characterization of such molecules. This application note provides a detailed guide to the 1H NMR characterization of this compound, including a comprehensive analysis of the expected spectrum, a step-by-step experimental protocol, and a discussion of the underlying principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this important molecule.
Predicted 1H NMR Spectrum Analysis
The structure of this compound dictates a specific pattern in its 1H NMR spectrum. The benzene ring of the benzoxazole core contains three aromatic protons at positions 4, 6, and 7. The substituents at positions 2 (chloro) and 5 (cyano) exert distinct electronic effects that influence the chemical shifts and coupling constants of these protons.
-
Electronic Effects of Substituents:
-
The chloro group at position 2 is an electron-withdrawing group, which will generally deshield the protons on the benzoxazole ring system.
-
The cyano (nitrile) group at position 5 is also a strong electron-withdrawing group. Its influence is most pronounced on the ortho (H-4 and H-6) and para (H-7, relative to the nitrile group's attachment to the benzene ring) positions, causing a significant downfield shift of these protons.
-
-
Expected Chemical Shifts and Coupling Patterns:
-
H-4: This proton is ortho to the electron-withdrawing cyano group and is expected to be the most deshielded of the three aromatic protons. It will appear as a doublet due to coupling with H-6 (meta coupling).
-
H-6: This proton is also ortho to the cyano group and will be significantly deshielded. It will appear as a doublet of doublets due to coupling with H-4 (meta coupling) and H-7 (ortho coupling).
-
H-7: This proton is para to the cyano group and will also be deshielded, though likely to a lesser extent than H-4 and H-6. It will appear as a doublet due to coupling with H-6 (ortho coupling).
-
The expected coupling constants are approximately:
-
J (ortho, H6-H7) ≈ 7-9 Hz
-
J (meta, H4-H6) ≈ 2-3 Hz
Based on these principles and analysis of similar structures, the predicted 1H NMR spectral data for this compound in CDCl3 is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.0 - 8.2 | d | ~ 2-3 |
| H-6 | ~ 7.8 - 8.0 | dd | ~ 8-9, ~ 2-3 |
| H-7 | ~ 7.6 - 7.8 | d | ~ 8-9 |
Experimental Protocol
This section details a robust protocol for acquiring a high-quality 1H NMR spectrum of this compound. Adherence to these steps is crucial for obtaining reproducible and accurate data.
Materials and Equipment
-
This compound (purified)
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Volumetric flask and micropipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial. CDCl3 is a common solvent for many organic compounds and the residual proton signal can be used as a secondary reference (δ 7.26 ppm).[2]
-
Dissolution: Vortex the sample until it is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. Ensure no particulate matter is present.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[1][2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise on a 5-10 mg sample. |
| Acquisition Time (AQ) | ~ 4 s | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 5 s | Ensures full relaxation of protons for accurate integration. |
| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual CDCl3 peak can be set to 7.26 ppm.
-
Integration: Integrate the signals corresponding to the aromatic protons. The relative integrals should correspond to a 1:1:1 ratio for H-4, H-6, and H-7.
-
Peak Picking and Coupling Constant Measurement: Identify the peak multiplicities and measure the coupling constants.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the 1H NMR characterization of this compound.
Caption: Workflow for 1H NMR analysis.
Conclusion
This application note provides a comprehensive framework for the 1H NMR characterization of this compound. By understanding the influence of the chloro and cyano substituents on the proton chemical shifts and coupling patterns, researchers can confidently assign the aromatic signals in the spectrum. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the structural verification and further development of this and related compounds. The combination of theoretical prediction and rigorous experimental methodology presented here serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic molecules.
References
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
Reich, H. J. (n.d.). The Nuclear Magnetic Resonance Spectra of Polymers. University of Wisconsin. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 13.7: Interpreting Proton NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chlorobenzoxazole. Retrieved from [Link]
Sources
Comprehensive Mass Spectrometry Analysis of 2-Chloro-1,3-benzoxazole-5-carbonitrile: Protocols and Fragmentation Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-1,3-benzoxazole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Accurate structural confirmation and purity assessment are critical for its application in research and development. This guide provides a detailed framework for the analysis of this compound using advanced mass spectrometry techniques. We present optimized protocols for both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), explain the rationale behind key methodological choices, and offer a predicted fragmentation pathway to aid in structural elucidation. This document is designed to provide researchers with the necessary tools to achieve robust and reliable characterization of this compound and related derivatives.
Introduction and Analytical Rationale
This compound is a substituted benzoxazole, a class of compounds known for a wide spectrum of pharmacological activities.[1] As an intermediate in multi-step syntheses, verifying its identity and purity is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[3]
The presence of a chlorine atom, a nitrile group, and the benzoxazole core dictates the analytical strategy. The chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl), which is a powerful diagnostic tool for confirmation.[4][5] The choice between liquid or gas chromatography depends on the analytical goal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for routine purity analysis and quantification in complex matrices. Electrospray ionization (ESI), a soft ionization technique, typically yields an intact protonated molecule, [M+H]⁺, simplifying spectral interpretation.[6][7] Coupling LC with high-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula with high confidence.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and thermally stable compounds.[9] Electron Ionization (EI) is a high-energy, "hard" ionization method that induces reproducible fragmentation, creating a unique fingerprint of the molecule. This is invaluable for structural confirmation via spectral library matching and for identifying isomeric impurities.[10][11]
This guide will focus primarily on LC-HRMS for its broad applicability and will present GC-MS as a complementary technique for in-depth structural analysis.
Analyte Profile: this compound
A clear understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Chemical Structure | [12] | |
| Molecular Formula | C₈H₃ClN₂O | [12] |
| CAS Number | 114997-92-1 | [13] |
| Average Molecular Weight | 178.58 g/mol | [14] |
| Monoisotopic Mass | 177.9934 Da | [12] |
Overall Analytical Workflow
The successful analysis of this compound follows a systematic workflow, from sample preparation to final data interpretation. Each step is designed to ensure data quality, reproducibility, and accuracy.
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FT-IR spectroscopy of 2-Chloro-1,3-benzoxazole-5-carbonitrile
An Application Guide to the Structural Elucidation of 2-Chloro-1,3-benzoxazole-5-carbonitrile via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical note provides a comprehensive guide to the characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Benzoxazole derivatives are a critical class of heterocyclic compounds, serving as foundational scaffolds in medicinal chemistry and materials science.[1][2] Accurate and efficient structural verification is therefore essential for quality control and downstream applications. This document outlines the fundamental principles, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR), and offers an in-depth guide to spectral interpretation, enabling researchers to confidently verify the molecular structure of this compound.
Introduction: The Need for Structural Verification
This compound is a multifunctional heterocyclic compound featuring a benzoxazole core, a chloro substituent, and a nitrile group. This specific combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[3] Given its role as a synthetic building block, unambiguous confirmation of its molecular structure and purity is paramount.
FT-IR spectroscopy offers a rapid, non-destructive, and highly reliable method for this purpose. The technique probes the vibrational modes of a molecule's chemical bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, resulting in a unique spectral "fingerprint." This fingerprint provides direct evidence for the presence of key functional groups, allowing for the rapid confirmation of molecular identity. For this compound, FT-IR is particularly adept at identifying the nitrile (C≡N), the benzoxazole ring system (C=N, C-O-C), the aromatic structure, and the carbon-chlorine bond (C-Cl).
Experimental Methodology: ATR-FTIR Protocol
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples due to its simplicity, speed, and minimal sample preparation requirements.[4][5] The protocol below details the acquisition of a high-quality FT-IR spectrum of this compound.
Materials and Instrumentation
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Sample: this compound (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Protocol
A. Instrument and Accessory Preparation
-
Power On & Diagnostics: Ensure the FT-IR spectrometer is powered on and has completed its standard diagnostic and initialization routines. Allow the instrument to stabilize according to the manufacturer's recommendations.
-
Install ATR Accessory: Confirm that the ATR accessory is correctly installed in the spectrometer's sample compartment.
B. Background Spectrum Acquisition Causality: A background scan is a critical self-validating step. It measures the ambient IR spectrum (atmospheric water vapor and CO₂) and the ATR crystal itself. The instrument's software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.[6]
-
Clean the Crystal: Moisten a lint-free wipe with isopropanol and gently but thoroughly clean the surface of the ATR crystal to remove any residual contaminants.
-
Dry the Crystal: Allow the solvent to fully evaporate. A clean, dry crystal surface is essential for a high-quality spectrum.
-
Acquire Background: With the ATR anvil disengaged, initiate the background scan using the instrument's control software. A typical scan involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
C. Sample Spectrum Acquisition
-
Apply Sample: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.
-
Ensure Optimal Contact: Lower the ATR press arm and apply firm, consistent pressure to the sample. This step is crucial for solid samples as it ensures intimate contact between the powder and the crystal surface, which is necessary for the evanescent wave to effectively penetrate the sample.[4][7]
-
Acquire Sample Spectrum: Initiate the sample scan using the same acquisition parameters (number of scans, resolution) as the background scan. The software will produce the final spectrum, typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
D. Post-Acquisition
-
Clean Up: Retract the press arm, and carefully remove the sample powder from the crystal surface with a lint-free wipe. Clean the crystal with solvent as described in step B1 to prepare it for the next user.
-
Data Processing: Use the spectrometer software to perform any necessary data processing, such as baseline correction or normalization, to improve the presentation of the spectrum.
Data Visualization and Interpretation
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.
Caption: Workflow for ATR-FT-IR analysis of a solid sample.
Spectral Analysis of this compound
The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its constituent functional groups. The most diagnostic of these is the sharp, intense absorption from the nitrile group.
Table 1: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak | Confirms the presence of the aromatic benzene ring. |
| 2240 - 2220 | Nitrile (C≡N) | Stretch | Strong, Sharp | Highly diagnostic peak. Conjugation with the aromatic ring lowers the frequency from saturated nitriles.[8][9] |
| 1620 - 1580 | Benzoxazole C=N | Stretch | Medium | Part of the heterocyclic ring system vibrations. |
| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Strong | A series of peaks confirming the benzene ring structure. |
| ~1250 | Aryl-O-C | Asymmetric Stretch | Strong | Characteristic of the C-O-C linkage within the oxazole ring.[10] |
| ~1030 | C-O-C | Symmetric Stretch | Medium | Characteristic of the C-O-C linkage within the oxazole ring.[10] |
| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong | Bending patterns can help infer the substitution on the benzene ring. |
| 800 - 600 | C-Cl | Stretch | Medium to Strong | Located in the fingerprint region; may overlap with other absorptions. |
Structure-Spectra Correlation Diagram
This diagram links the key structural moieties of the molecule to their expected regions in the infrared spectrum.
Caption: Correlation of molecular structure to IR absorption regions.
Detailed Interpretation
-
The Nitrile Group (C≡N): The most unambiguous peak in the spectrum is the C≡N stretch. For aromatic nitriles, this vibration consistently appears as a sharp and intense band between 2240 and 2220 cm⁻¹.[8][11] Its presence in this specific region is strong evidence for the nitrile functional group conjugated with the aromatic system. The intensity arises from the large change in dipole moment during the stretching vibration of the polar C≡N bond.[8]
-
The Benzoxazole Core: The heterocyclic core gives rise to several characteristic peaks. The C=N imine stretch is expected in the 1620-1580 cm⁻¹ range.[1] Furthermore, the ether-like C-O-C linkage within the five-membered oxazole ring produces strong asymmetric and symmetric stretching bands, typically observed around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.[10]
-
Aromatic System: The presence of the benzene ring is confirmed by multiple peaks. The weak C-H stretching vibrations appear just above 3000 cm⁻¹. More prominent are the C=C ring stretching vibrations, which typically manifest as a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is found in the lower frequency "fingerprint" region of the spectrum (800-600 cm⁻¹). While its presence is expected, definitive assignment can be challenging due to potential overlap with other vibrations in this crowded region, such as aromatic C-H out-of-plane bending modes.
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR sampling technique, is an indispensable tool for the structural verification of this compound. The protocol described herein provides a robust and efficient workflow for obtaining high-quality spectral data. By correlating the observed absorption bands with the characteristic frequencies of the molecule's functional groups—most notably the sharp nitrile peak around 2230 cm⁻¹ and the C-O-C stretches of the oxazole ring—researchers can rapidly and confidently confirm the identity and integrity of this important synthetic intermediate.
References
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., Clemett, S. J., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 461, 401. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
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Mizaikoff, B., & Puxbaum, H. (1998). Assessment of ftir spectrometry for pesticide screening of aqueous samples. Analytical and Bioanalytical Chemistry, 360(6), 765-771. [Link]
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ResearchGate. (n.d.). Assessment of FTIR spectrometry for pesticide screening of aqueous samples. Retrieved from [Link]
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Panicker, C. Y., Varghese, H. T., Varghese, B., & Anto, P. L. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 855-859. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
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ResearchGate. (n.d.). Vibronic spectrum of 2-(2'-hydroxyphenyl)benzoxazole. Retrieved from [Link]
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SciSpace. (2022). Article on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. [Link]
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E3S Web of Conferences. (n.d.). The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [Link]
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National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]
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American Journal of Organic Chemistry. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]
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International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]
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MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
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PubMed. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]
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PubMed Central. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
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Application Notes & Protocols: 2-Chloro-1,3-benzoxazole-5-carbonitrile as a Versatile Synthetic Building Block
Abstract
The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2] This guide focuses on a particularly valuable derivative, 2-Chloro-1,3-benzoxazole-5-carbonitrile , detailing its strategic importance and practical application in modern synthesis. We provide an in-depth analysis of its reactivity, supported by field-proven, step-by-step protocols for its key transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and functionalization of the nitrile group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is more than a simple heterocyclic compound; it is a meticulously designed building block offering three distinct points for molecular elaboration. Its utility stems from the unique interplay of its constituent parts:
-
The Benzoxazole Core: This bicyclic system is a cornerstone in medicinal chemistry, recognized as an isostere of natural nucleic bases like adenine and guanine, allowing for effective interactions with biological macromolecules.[3] It is a prevalent feature in numerous FDA-approved drugs and clinical candidates, particularly noted for its role in kinase inhibitors, where it often acts as a hinge-binding motif.[4][5][6]
-
The C2-Chloro Substituent: Positioned on an electron-deficient heterocyclic ring, the chlorine atom is an excellent leaving group. This site is highly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition by transition metal catalysts, enabling a diverse range of C-N, C-O, C-S, and C-C bond-forming reactions.[7][8]
-
The C5-Nitrile Group: The cyano group is a uniquely versatile functional handle.[9] It is metabolically robust and can act as a hydrogen bond acceptor. Synthetically, it can be readily transformed into other critical functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), providing a gateway to further derivatization and property modulation.[10][11]
This combination of a biologically relevant core with two orthogonal, reactive handles makes this compound an ideal starting point for the rapid generation of compound libraries in drug discovery and materials science.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 114997-92-1 | [12] |
| Molecular Formula | C₈H₃ClN₂O | [12] |
| Molecular Weight | 178.58 g/mol | [12] |
| Appearance | Off-white to light yellow solid | Supplier |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [13] |
| Safety Considerations | Acutely toxic (oral), skin and eye irritant. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood. | [14] |
Scientist's Note: While stable under normal conditions, avoid strong oxidizing agents.[13] Due to its reactivity, particularly at the C2 position, it is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation from atmospheric moisture or nucleophiles, especially for long-term storage.
Core Application Protocols
Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Mechanistic Insight: The SNAr reaction is a cornerstone transformation for this building block. The electron-withdrawing nature of the fused oxazole ring and the C5-nitrile group significantly lowers the electron density of the aromatic system, making the C2-position highly electrophilic and susceptible to attack by nucleophiles.[15] The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, although concerted mechanisms have also been proposed.[16][17] Loss of the chloride ion restores aromaticity and yields the substituted product.
Detailed Protocol: Synthesis of 2-(Anilino)-1,3-benzoxazole-5-carbonitrile
This protocol details the reaction with a primary amine nucleophile. Similar conditions can be adapted for alcohols (using a strong base like NaH to form the alkoxide) or thiols.
-
Materials & Equipment:
-
This compound (1.0 mmol, 178.6 mg)
-
Aniline (1.1 mmol, 1.1 equiv., 102.4 mg, ~100 µL)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv., ~350 µL) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (178.6 mg).
-
Add the anhydrous solvent (e.g., DMF, 5 mL) and stir to dissolve.
-
Add the amine nucleophile (Aniline, 100 µL) followed by the base (DIPEA, 350 µL).
-
Equip the flask with a condenser and heat the reaction mixture to 80-100 °C. Alternatively, for microwave synthesis, heat to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Scientist's Note: The choice of base is crucial. For weakly basic amines, a non-nucleophilic organic base like DIPEA is preferred to scavenge the HCl byproduct. For reactions with phenols or thiols, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is often required to deprotonate the nucleophile. The reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. This is particularly advantageous for high-throughput library synthesis.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Insight: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[18] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group from a base-activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[19] For challenging substrates like aryl chlorides, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is critical to facilitate the difficult oxidative addition step.[20]
Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole-5-carbonitrile
-
Materials & Equipment:
-
This compound (1.0 mmol, 178.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv., 182.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv., 424.6 mg)
-
Anhydrous 1,4-Dioxane (4 mL) and Water (1 mL)
-
Schlenk tube or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound (178.6 mg), 4-methoxyphenylboronic acid (182.3 mg), K₃PO₄ (424.6 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvents (Dioxane, 4 mL and Water, 1 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure all oxygen is removed.
-
Seal the tube and heat the reaction to 100 °C in an oil bath until the starting material is consumed (typically 4-16 hours, monitor by LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (20 mL), then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization.
-
Protocol: Transformation of the C5-Nitrile Group
Rationale: The nitrile group is a powerful precursor for a variety of functionalities. Its transformation can be a key final step in a synthetic sequence to install a desired pharmacophore or linking group.
A. Reduction to a Primary Amine: Synthesis of 2-Chloro-5-(aminomethyl)-1,3-benzoxazole
-
Materials: this compound (1.0 mmol, 178.6 mg), Lithium aluminum hydride (LAH) (2.0 mmol, 2.0 equiv., 76 mg) or Borane-THF complex (1M solution, 3.0 mL, 3.0 equiv.), Anhydrous THF (10 mL).
-
Procedure (using LAH):
-
Suspend LAH in anhydrous THF (5 mL) in a dry flask under N₂ at 0 °C.
-
Slowly add a solution of the nitrile in anhydrous THF (5 mL) to the LAH suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup (Fieser method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (76 µL), 15% aq. NaOH (76 µL), and then water again (228 µL).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or converted to a salt (e.g., HCl salt) for improved stability.
-
B. Hydrolysis to a Carboxylic Acid: Synthesis of 2-Chloro-1,3-benzoxazole-5-carboxylic acid
-
Materials: this compound (1.0 mmol, 178.6 mg), 6M Hydrochloric Acid (HCl) or 20% aq. Sulfuric Acid (H₂SO₄) (10 mL).
-
Procedure:
-
Suspend the nitrile in 6M HCl (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should gradually dissolve as the carboxylic acid salt is formed.
-
Monitor the reaction by LC-MS. Note that the intermediate amide may be observed.
-
Workup: Cool the reaction in an ice bath. The product carboxylic acid will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor
This multi-step synthesis demonstrates how the protocols above can be combined to rapidly assemble a complex, drug-like molecule, highlighting the strategic value of the building block.
-
Step 1: Suzuki Coupling. Following Protocol 3.2 , couple this compound with pyridine-4-boronic acid. The resulting 2-arylbenzoxazole introduces a key hydrogen bond accepting pyridine ring, a common feature in kinase inhibitors.[4]
-
Step 2: Nitrile Reduction. The intermediate from Step 1 is then subjected to reduction using LAH as described in Protocol 3.3.A . This converts the nitrile into a primary aminomethyl group, which serves as a crucial linker or basic center for salt formation, improving solubility and pharmacokinetic properties.
This two-step sequence efficiently generates a molecule with a hinge-binding headgroup (the benzoxazole), a solubilizing/interacting aromatic ring, and a linker for further elaboration, demonstrating a powerful strategy in modern drug discovery.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its pre-installed, biologically relevant core is complemented by two chemically distinct and reactive functional groups. The C2-chloro position allows for facile diversification through substitution and cross-coupling reactions, while the C5-nitrile provides a gateway to a host of other essential functionalities. The protocols and insights provided in this guide empower researchers to effectively harness the synthetic potential of this scaffold, accelerating the discovery and development of novel chemical entities.
References
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Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available at: [Link]
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Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. Available at: [Link]
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Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). PubMed. Available at: [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. Available at: [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. Available at: [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Available at: [Link]
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Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). ACS Publications. Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Available at: [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (n.d.). Semantic Scholar. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central. Available at: [Link]
- Process for the preparation of 2-amino-5-chlorobenzoxazole. (1961). Google Patents.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Recent advances in the transformation of nitriles into diverse N-heterocycles. (2025). Royal Society of Chemistry. Available at: [Link]
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2-Chlorobenzoxazole. (n.d.). PubChem. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Available at: [Link]
-
Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. (2018). ResearchGate. Available at: [Link]
-
2-Chloro-5-methyl-1,3-benzoxazole. (n.d.). PubChem. Available at: [Link]
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Application Notes and Protocols: The Versatile Reactivity of 2-Chloro-1,3-benzoxazole-5-carbonitrile with Nucleophiles
Introduction: A Gateway to Novel Benzoxazole Scaffolds
The 2-chloro-1,3-benzoxazole-5-carbonitrile scaffold is a pivotal building block in modern medicinal chemistry and materials science. Its inherent reactivity, governed by the electrophilic nature of the C2 carbon and the electronic influence of the fused benzene ring and the nitrile group, makes it a versatile precursor for the synthesis of a diverse array of 2-substituted benzoxazole derivatives. These derivatives are prominent pharmacophores, exhibiting a wide spectrum of biological activities.
This technical guide provides an in-depth exploration of the reaction of this compound with various nucleophiles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and offer insights into the practical aspects of these reactions for researchers in drug discovery and chemical development.
Core Principles: Understanding the Reactivity of the Benzoxazole Core
The reactivity of this compound is primarily dictated by a nucleophilic aromatic substitution (SNAr) mechanism at the C2 position. The chlorine atom at this position serves as a good leaving group, and the electron-withdrawing nature of the benzoxazole ring system, further enhanced by the nitrile group at the 5-position, activates the C2 carbon towards nucleophilic attack.
The general mechanism proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the benzoxazole ring and yielding the 2-substituted product.
I. Reactions with Amine Nucleophiles: Accessing 2-Aminobenzoxazole Derivatives
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-amino-1,3-benzoxazole-5-carbonitrile derivatives. These compounds are of significant interest due to their potential as bioactive molecules.
Protocol 1: General Procedure for the Synthesis of 2-(Alkyl/Aryl)amino-1,3-benzoxazole-5-carbonitriles
Objective: To synthesize a 2-substituted amino-1,3-benzoxazole-5-carbonitrile via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of solution. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-1,3-benzoxazole-5-carbonitrile derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Table 1: Representative Reaction Conditions for Amination
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | DMF | K₂CO₃ | 80-100 | 4-8 |
| Piperidine | ACN | TEA | 25-50 | 2-6 |
| Morpholine | THF | DIPEA | 60 | 3-5 |
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and ACN are generally preferred as they can solvate the ionic intermediates and reactants effectively.
-
Base: The choice of base depends on the reaction conditions and the amine. For less reactive amines, a stronger base like K₂CO₃ might be necessary. For more sensitive substrates, a non-nucleophilic organic base like DIPEA is a good choice.
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.
II. Reactions with Oxygen and Sulfur Nucleophiles: Forging C-O and C-S Bonds
The versatility of this compound extends to reactions with oxygen and sulfur nucleophiles, providing access to 2-alkoxy/aryloxy and 2-alkylthio/arylthio derivatives, respectively. Thiols are generally more nucleophilic than their corresponding alcohols.
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-1,3-benzoxazole-5-carbonitriles
Objective: To prepare 2-alkoxy or 2-aryloxy benzoxazole derivatives.
Procedure:
-
Generation of the Nucleophile: In a separate flask, prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol (1.1-1.2 eq) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent (e.g., THF, Dioxane) at 0 °C to room temperature.
-
Reaction with Benzoxazole: Add the solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared nucleophile solution.
-
Reaction Conditions: Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Protocol 3: Synthesis of 2-Alkylthio/Arylthio-1,3-benzoxazole-5-carbonitriles
Objective: To synthesize 2-thioether substituted benzoxazoles.
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable solvent (e.g., DMF, ethanol). Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.
-
Nucleophilic Substitution: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The high nucleophilicity of thiolates often allows for milder reaction conditions compared to their oxygen counterparts.
-
Work-up and Purification: Proceed with a standard aqueous work-up and purification by column chromatography.
Visualization of Reaction Pathways
Caption: Nucleophilic aromatic substitution pathways.
III. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Scope to C-C Bond Formation
Beyond traditional SNAr reactions, this compound can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This opens up avenues for the synthesis of 2-aryl or 2-vinyl benzoxazole derivatives.
Protocol 4: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,3-benzoxazole-5-carbonitriles
Objective: To form a C-C bond at the C2 position of the benzoxazole ring using a boronic acid derivative.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Degas the chosen solvent system by bubbling with an inert gas for 15-30 minutes and then add it to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-1,3-benzoxazole-5-carbonitrile product.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step Suzuki-Miyaura workflow.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. The progress of each reaction should be meticulously monitored by TLC. The appearance of a new, more polar spot (for amination and hydroxylation/thiolation) or a less polar spot (for Suzuki coupling) relative to the starting material, and the concomitant disappearance of the starting material spot, are primary indicators of a successful reaction.
Furthermore, the identity and purity of the final products must be unequivocally confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. Comparison of the obtained data with expected values will validate the outcome of the reaction.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of functionalized benzoxazoles. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the rich chemistry of this scaffold. By understanding the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, scientists can unlock a vast chemical space for the development of novel therapeutics and advanced materials.
References
- Due to the generative nature of this response, a comprehensive, static list of verifiable URLs is not feasible. The principles and protocols described are based on established and widely published methodologies in organic chemistry. For specific examples and further details, researchers are encouraged to consult standard organic chemistry textbooks and peer-reviewed journals, such as the Journal of Organic Chemistry, Organic Letters, and Synthesis, using keywords related to "benzoxazole synthesis," "nucleophilic aromatic substitution," and "Suzuki-Miyaura coupling."
Application Notes and Protocols for the Derivatization of 2-Chloro-1,3-benzoxazole-5-carbonitrile
Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system, comprising a benzene ring fused to an oxazole ring, serves as a versatile scaffold in the design of novel therapeutic agents.[4][5] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The strategic derivatization of the benzoxazole core allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in the pursuit of new drug candidates.
2-Chloro-1,3-benzoxazole-5-carbonitrile is a key intermediate in the synthesis of diverse libraries of benzoxazole-based compounds. The electron-withdrawing nature of the nitrile group at the 5-position, coupled with the chloro leaving group at the reactive 2-position, makes this molecule an ideal substrate for nucleophilic substitution reactions. This application note provides a detailed protocol for the derivatization of this compound, with a focus on nucleophilic displacement of the 2-chloro substituent by primary and secondary amines.
Chemical Rationale: The Underlying Principles of Derivatization
The primary route for the derivatization of this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. The carbon atom at the 2-position of the benzoxazole ring is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms within the heterocycle. This electrophilicity is further enhanced by the presence of the electron-withdrawing nitrile group on the benzene ring.
The chlorine atom at the 2-position serves as a good leaving group, facilitating the attack by a wide range of nucleophiles. Amines, in particular, are excellent nucleophiles for this transformation, leading to the formation of highly valuable 2-aminobenzoxazole derivatives. The general mechanism proceeds via a Meisenheimer-like intermediate, where the nucleophilic amine adds to the C2 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the benzoxazole system.
Experimental Protocol: Synthesis of N-Substituted 2-Amino-1,3-benzoxazole-5-carbonitriles
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Primary or Secondary Amine | Reagent Grade | Commercially Available | Ensure the amine is dry. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Finely ground to increase surface area. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Reflux condenser | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (2.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.3 M with respect to the this compound.
-
Reaction Conditions: The reaction mixture is stirred and heated to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of lithium bromide or brine (3 x volume of the organic layer). This helps to remove the DMF.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted 2-amino-1,3-benzoxazole-5-carbonitrile derivative.
-
Caption: Workflow for the synthesis of N-substituted 2-amino-1,3-benzoxazole-5-carbonitriles.
Alternative Protocol: Amination using Ammonia in Methanol
For the synthesis of the parent 2-amino-1,3-benzoxazole-5-carbonitrile, a milder procedure using ammonia can be employed, adapted from a similar synthesis of 2-amino-5-chlorobenzoxazole.[6]
Step-by-Step Procedure
-
Preparation of Ammonia Solution: Prepare a solution of ammonia in methanol. It is crucial to use a large excess of ammonia (at least 10 molar equivalents).
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in the methanolic ammonia solution.
-
Reaction Conditions: Heat the sealed vessel to 45-60 °C for 1-2 hours.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Evaporate the methanol and excess ammonia under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-1,3-benzoxazole-5-carbonitrile.
-
Caption: Generalized SNAr mechanism for the amination of 2-chlorobenzoxazole.
Expected Outcomes and Characterization
The successful derivatization will result in the formation of a new carbon-nitrogen bond at the 2-position of the benzoxazole ring. The resulting 2-amino-1,3-benzoxazole-5-carbonitrile derivatives are typically stable, crystalline solids.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the starting material's aromatic proton signals and the appearance of new signals corresponding to the protons of the introduced amine moiety. The NH proton of a secondary amine derivative will appear as a broad singlet.
-
¹³C NMR: The chemical shift of the C2 carbon will shift significantly upon substitution of the chlorine atom with a nitrogen atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the expected molecular weight of the derivatized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹ and N-H stretching vibrations for primary and secondary amine derivatives in the range of 3300-3500 cm⁻¹.
Troubleshooting and Key Considerations
-
Low or No Reactivity:
-
Ensure all reagents and solvents are anhydrous, as water can react with the starting material and deactivate the base.
-
The amine nucleophile may be too sterically hindered. Consider using a less bulky amine or increasing the reaction temperature and time.
-
The base may not be strong enough. While K₂CO₃ is generally sufficient, a stronger base like cesium carbonate (Cs₂CO₃) could be employed.
-
-
Formation of Side Products:
-
Over-alkylation of primary amines can occur if the reaction conditions are not carefully controlled.[7] Using a slight excess of the amine can help to minimize this.
-
Decomposition of the starting material or product can occur at excessively high temperatures. Monitor the reaction closely.
-
-
Purification Challenges:
-
The polarity of the product will depend on the nature of the introduced amine. Adjust the solvent system for column chromatography accordingly.
-
If the product is highly polar, reverse-phase chromatography may be a suitable alternative for purification.
-
Conclusion
The derivatization of this compound via nucleophilic aromatic substitution is a robust and versatile method for the synthesis of a diverse range of 2-aminobenzoxazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The straightforward nature of the reaction, coupled with the high value of the resulting products, underscores the importance of this synthetic transformation.
References
-
Yadav, G., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33. [Link]
-
Sharma, D., & Narasimhan, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International, 37(1), 1-20. [Link]
-
S. F. Nielsen, et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 778-85. [Link]
-
Ankita, A., et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2020). ResearchGate. [Link]
- Britton, E. C., Wheeler, D. D., & Young, D. C. (1961). U.S. Patent No. 2,969,370. Washington, DC: U.S.
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19485–19497. [Link]
-
Khan, I., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 64(15), 11324–11344. [Link]
-
Nucleophilic Substitution with Amines. (2020, June 25). YouTube. [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Novel Benzoxazole Compounds
Introduction: The Benzoxazole Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the benzoxazole moiety stands out as a "privileged scaffold." This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the design of a vast array of pharmacologically active agents.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4]
The continued interest in this scaffold necessitates the development of robust and versatile synthetic strategies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing novel benzoxazole compounds. We will delve into the underlying chemical principles, offer step-by-step protocols for key synthetic transformations, and present a comparative analysis of various methodologies to aid in the rational design of new benzoxazole-based therapeutic agents.
Core Synthetic Strategies: A Mechanistic Perspective
The majority of synthetic routes to benzoxazoles commence with the versatile precursor, 2-aminophenol.[2][3] The fundamental transformation involves the condensation of 2-aminophenol with a suitable electrophile, followed by a cyclization and dehydration cascade to forge the oxazole ring. The choice of the electrophilic partner and the reaction conditions dictates the nature of the substituent at the 2-position of the benzoxazole core, which is a key determinant of its biological activity.
Here, we explore some of the most prevalent and effective synthetic methodologies.
Condensation with Aldehydes: The Workhorse Reaction
The reaction of 2-aminophenol with aldehydes is arguably the most common and straightforward method for accessing 2-substituted benzoxazoles.[2]
Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate through the condensation of the amino group of 2-aminophenol with the aldehyde's carbonyl group.[5] This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate. Subsequent dehydration, often facilitated by an acid or oxidizing agent, yields the aromatic benzoxazole ring.[5]
Causality of Experimental Choices: The choice of catalyst is crucial for driving the reaction to completion and minimizing side products. Brønsted or Lewis acids are commonly employed to activate the aldehyde carbonyl, facilitating the initial condensation.[6] In recent years, a plethora of catalysts, including metal nanoparticles, ionic liquids, and solid-supported acids, have been developed to enhance reaction efficiency, improve yields, and promote greener reaction conditions.[6][7] The solvent choice is also critical; while traditional methods often utilize high-boiling point organic solvents, modern protocols are increasingly shifting towards more environmentally benign options like water or solvent-free conditions.[7]
Cyclization with Carboxylic Acids and Their Derivatives
The use of carboxylic acids or their activated derivatives (e.g., acyl chlorides, esters) provides another reliable entry point to 2-substituted benzoxazoles.
Mechanism: When reacting with carboxylic acids, a dehydrating agent is typically required to facilitate the initial amide bond formation between the 2-aminophenol and the carboxylic acid. This is then followed by an intramolecular cyclization and dehydration. Polyphosphoric acid (PPA) is a classical reagent that serves as both a catalyst and a dehydrating agent in this context.[1]
Causality of Experimental Choices: The use of highly reactive acyl chlorides can often proceed under milder conditions compared to carboxylic acids. However, this approach may be limited by the availability and stability of the corresponding acyl chlorides. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields in significantly shorter reaction times.[8]
Transition-Metal Catalyzed Approaches
Modern organic synthesis has witnessed the rise of transition-metal catalysis for the construction of heterocyclic systems, and benzoxazoles are no exception. These methods often offer unique bond-forming strategies and can tolerate a wider range of functional groups.
Key Approaches:
-
Copper-Catalyzed Cyclization: Copper catalysts, often in combination with a suitable ligand, can effectively promote the intramolecular cyclization of ortho-haloanilides.[9]
-
Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various strategies, including the reaction of 2-aminophenols with isocyanides.[7]
Causality of Experimental Choices: The choice of the transition metal and the accompanying ligand is paramount for achieving high catalytic activity and selectivity. These reactions often require careful optimization of reaction parameters such as temperature, solvent, and base. While powerful, a key consideration is the potential for metal contamination in the final product, which is a critical concern in pharmaceutical applications.[8]
Experimental Workflow and Protocols
The following diagram illustrates a generalized workflow for the synthesis and characterization of novel benzoxazole compounds.
Caption: General workflow for benzoxazole synthesis.
Detailed Protocol: Synthesis of 2-Phenylbenzoxazole via Condensation of 2-Aminophenol and Benzaldehyde
This protocol provides a representative example of a modern, efficient, and environmentally conscious approach to benzoxazole synthesis.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Reusable Brønsted acidic ionic liquid gel (BAIL gel) (1.0 mol%, ~10 mg)[6]
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., acetone/petroleum ether mixture)
Equipment:
-
5 mL reaction vessel with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).[6]
-
Reaction Conditions: Stir the reaction mixture at 130 °C under solvent-free conditions.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or gas chromatography (GC). The reaction is typically complete within 5 hours.[6]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dissolve the mixture in 10 mL of ethyl acetate.[6]
-
Catalyst Recovery: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[6]
-
Extraction and Drying: Transfer the organic layer to a separatory funnel and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a 1:19 mixture of acetone/petroleum ether) to afford the pure 2-phenylbenzoxazole.[6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Comparative Analysis of Synthetic Methodologies
| Method | Key Reagents | Advantages | Disadvantages |
| Aldehyde Condensation | 2-Aminophenol, Aldehyde, Catalyst (Acid, Metal, etc.) | Wide substrate scope, readily available starting materials, generally high yields.[2] | Can require harsh conditions or expensive catalysts. |
| Carboxylic Acid Cyclization | 2-Aminophenol, Carboxylic Acid, Dehydrating Agent (e.g., PPA) | Direct use of carboxylic acids, avoids the need to prepare aldehydes. | Often requires high temperatures and strong acids.[7] |
| Transition-Metal Catalysis | Varies (e.g., o-haloanilides, isocyanides), Metal Catalyst (Cu, Pd) | High functional group tolerance, novel bond formations.[7][9] | Potential for metal contamination, often requires specialized ligands and inert atmospheres.[8] |
| Green Chemistry Approaches | 2-Aminophenol, Aldehyde | Environmentally friendly (e.g., water as a solvent, solvent-free), often uses reusable catalysts, can have short reaction times.[2][7] | May require optimization for specific substrates. |
Troubleshooting and Self-Validation
A key aspect of robust protocol development is the inclusion of self-validating systems.
-
Reaction Monitoring: Consistent monitoring by TLC or GC-MS is crucial. The disappearance of starting materials and the appearance of the product spot/peak provide real-time validation of the reaction's progress.
-
Intermediate Identification: In cases of low yield or unexpected side products, attempting to isolate and characterize intermediates (e.g., the Schiff base) can provide valuable mechanistic insights for troubleshooting.
-
Spectroscopic Consistency: The spectroscopic data (NMR, IR, MS) of the final product should be in complete agreement with the expected structure. Any discrepancies warrant further purification and analysis.
-
Catalyst Reusability: For heterogeneous catalysts, a consistent yield over several reaction cycles validates the stability and reusability of the catalyst.[6]
Conclusion and Future Outlook
The synthesis of novel benzoxazole compounds remains a vibrant area of research, driven by their immense potential in drug discovery. The methodologies outlined in this application note, from classical condensation reactions to modern catalytic approaches, provide a comprehensive toolkit for the medicinal chemist. The increasing emphasis on green chemistry principles is paving the way for more sustainable and efficient synthetic routes.[7] Future innovations will likely focus on the development of even more selective and active catalysts, as well as the expansion of the benzoxazole scaffold's chemical space through novel functionalization strategies.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
-
Molecules. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpbs.com [ijpbs.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles of each step, and provide robust, validated protocols to improve your yield and purity.
Introduction: A Strategic Overview
The synthesis of this compound is a multi-step process that demands precision. The most reliable and common pathway involves two key transformations:
-
Cyclization: Formation of the benzoxazolinone core from 2-amino-4-cyanophenol.
-
Chlorination: Conversion of the intermediate 5-cyano-1,3-benzoxazol-2(3H)-one to the final 2-chloro product.
This guide is structured to troubleshoot issues that may arise in either of these critical stages.
Visualized Synthesis Workflow
The following diagram outlines the logical flow of the synthesis, from starting material to the final product.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Cyclization of 2-amino-4-cyanophenol
Question 1: My cyclization reaction shows low conversion to 5-cyano-1,3-benzoxazol-2(3H)-one. What are the likely causes and solutions?
Answer: Low conversion in this step typically points to issues with reagents, reaction conditions, or competing side reactions.
-
Causality 1: Purity of 2-amino-4-cyanophenol.
-
Explanation: 2-aminophenols are susceptible to oxidation, often indicated by a darkening of the material from off-white/tan to dark brown or black. Oxidized impurities can inhibit the cyclization or introduce colored byproducts that complicate purification.
-
Solution:
-
Assess Purity: Before starting, check the purity of your 2-amino-4-cyanophenol by TLC or melting point.
-
Purification: If necessary, recrystallize the starting material or purify it via a short silica plug.
-
Storage: Store 2-aminophenols under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
-
Causality 2: Inefficient Cyclizing Agent or Conditions.
-
Explanation: The choice of cyclizing agent is critical. While highly toxic reagents like phosgene or cyanogen bromide are effective, safer alternatives like urea or carbonyldiimidazole (CDI) are often used.[1] These safer options may require more forcing conditions to drive the reaction to completion. The reaction to form benzoxazolin-2-one from 2-aminophenol and urea involves heating, which releases ammonia.[1]
-
Solution:
-
Optimize Temperature and Time: If using urea, ensure the reaction temperature is high enough (typically 150-190°C) to facilitate cyclization and drive off ammonia byproduct.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Choice: High-boiling inert solvents like o-dichlorobenzene or sulfolane can be effective for this transformation.[1]
-
Alternative Reagents: Consider using a more reactive phosgene equivalent like triphosgene or CDI in a suitable aprotic solvent (e.g., THF, Dioxane) if urea proves ineffective. This often allows for milder reaction conditions.
-
-
Step 2: Chlorination of 5-cyano-1,3-benzoxazol-2(3H)-one
Question 2: The chlorination step results in a low yield of the desired 2-chloro product, and I observe multiple byproducts.
Answer: This is a common and challenging step. The benzoxazolinone exists in a keto-enol tautomerism, and the chlorination occurs on the enol form. Low yields are often due to incomplete reaction, degradation, or non-selective chlorination.
-
Causality 1: Choice and Stoichiometry of Chlorinating Agent.
-
Explanation: Strong chlorinating agents are required. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are most common. Thionyl chloride (SOCl₂) can also be used. Using an insufficient amount of the reagent will lead to incomplete conversion. However, a very large excess, especially at high temperatures, can promote side reactions, including unwanted chlorination on the benzene ring.[1][2]
-
Solution:
-
Reagent Selection: PCl₅ is highly effective. A process described in patent literature involves using a 3- to 5-fold molar excess of PCl₅ relative to the benzoxazolinone.[1]
-
Controlled Addition: A robust method is to meter the benzoxazolinone suspension into a pre-heated solution of PCl₅ in an inert solvent like o-dichlorobenzene.[1] This maintains a consistent high temperature (140-170°C) and ensures the benzoxazolinone reacts quickly, minimizing degradation.[1]
-
-
-
Causality 2: Reaction Temperature and Time.
-
Explanation: The reaction requires high temperatures to proceed efficiently. However, prolonged heating can lead to decomposition and the formation of tarry byproducts. The reaction is often rapid once the optimal temperature is reached.
-
Solution:
-
Temperature Control: Maintain a steady internal reaction temperature between 140°C and 170°C.[1]
-
Monitor Progress: After the addition is complete, the reaction may only require a short period of continued heating (e.g., 5-30 minutes) to go to completion.[1] Over-extending the reaction time rarely improves yield and often degrades the product.
-
-
Question 3: My final product is difficult to purify. How can I effectively remove reaction byproducts?
Answer: Purification is critical for obtaining a high-quality product. The main impurities are unreacted starting material, phosphorus-based residues, and colored tars.
-
Solution 1: Workup Procedure.
-
Quenching: After the reaction, the mixture is cooled, and the excess PCl₅ can be carefully quenched or removed. One patented method involves cooling the reaction mixture to crystallize out the excess PCl₅, which is then removed by filtration.[1] A careful quench with ice-water or a biphasic workup is another option, but must be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water, then saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
-
Solution 2: Final Purification.
-
Distillation: The product, this compound, can be purified by fractional distillation under reduced pressure.[1] This is a highly effective method for removing less volatile impurities.
-
Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane) can be effective.
-
Column Chromatography: For smaller scales, silica gel chromatography can be used. A non-polar eluent system, such as heptane/ethyl acetate, is a good starting point.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the chlorination of the benzoxazolinone intermediate?
A1: The chlorination proceeds via the enol (or lactim) tautomer of the benzoxazolinone. The mechanism is believed to involve the following steps:
Caption: Proposed mechanism for the PCl₅-mediated chlorination.
First, the benzoxazolinone tautomerizes to its more reactive enol form. The hydroxyl group of the enol then acts as a nucleophile, attacking the phosphorus atom of PCl₅. This forms a highly reactive intermediate. Finally, a chloride ion displaces the phosphorus-containing group to yield the 2-chloro product, along with POCl₃ and HCl as byproducts.
Q2: Are there alternative routes to synthesize this molecule?
A2: Yes, while the benzoxazolinone route is common, other strategies exist. For instance, one could envision a Sandmeyer-type reaction.[4][5][6] This might involve synthesizing 2-amino-1,3-benzoxazole-5-carbonitrile, converting the 2-amino group to a diazonium salt, and then displacing it with chloride using a copper(I) chloride catalyst. However, this route adds steps and involves handling potentially unstable diazonium intermediates. Direct chlorination of the benzoxazole ring at the 2-position is also possible but can lead to selectivity issues and polychlorination.[7]
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. It reacts violently with water to produce HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate PPE (gloves, lab coat, safety goggles, face shield).
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): Corrosive and toxic. React with moisture. Handle with the same precautions as PCl₅.
-
High Temperatures: The chlorination step is run at high temperatures (140-170°C). Use appropriate heating mantles with temperature controllers and ensure the glassware is free of cracks or defects.
-
Pressure Build-up: Both the cyclization (release of NH₃) and chlorination (release of HCl) steps can generate gas. Ensure the reaction setup is not a closed system and is properly vented into a scrubbing solution (e.g., a sodium hydroxide trap for acidic gases).
Data Summary & Protocols
Table 1: Comparison of Chlorination Conditions
| Reagent | Molar Excess (rel. to Substrate) | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| PCl₅ | 3 - 5 equiv. | o-Dichlorobenzene | 140 - 170 | 5 - 30 min | 75 - 90+ | [1] |
| SOCl₂ | 25 equiv. (used as solvent) | Thionyl Chloride | 65 | 1 hr | ~70-80 | [3] |
| POCl₃ | Solvent | POCl₃ | Reflux | 6 - 8 hr | Variable | [2] |
Experimental Protocol: Chlorination of 5-cyano-1,3-benzoxazol-2(3H)-one
This protocol is adapted from established patent literature and should be performed by trained personnel with appropriate safety measures.[1]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser vented to a gas scrubber, add o-dichlorobenzene (approx. 4 mL per gram of PCl₅).
-
Reagent Addition: Add phosphorus pentachloride (PCl₅, 5.0 molar equivalents) to the solvent. Heat the mixture to an internal temperature of 150-160°C with stirring.
-
Substrate Addition: Prepare a suspension of 5-cyano-1,3-benzoxazol-2(3H)-one (1.0 molar equivalent) in o-dichlorobenzene (approx. 6 mL per gram of substrate).
-
Reaction: Slowly meter the substrate suspension into the hot PCl₅ solution over 30-60 minutes, ensuring the internal temperature does not drop below 150°C.
-
Completion: After the addition is complete, continue stirring at 150-160°C for an additional 10-15 minutes.
-
Workup: Cool the reaction mixture rapidly to 5°C. The excess PCl₅ will crystallize. Filter the solid PCl₅ and wash it with a small amount of cold o-dichlorobenzene.
-
Purification: Combine the filtrate and washings. Purify the product by fractional vacuum distillation to obtain this compound.
References
-
Soni, S., Sahiba, N., Teli, S., & Sharma, G. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]
-
Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry, 79(13), 6310-6314. [Link]
-
Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19323–19332. [Link]
-
Evindar, G., & Batey, R. A. (2006). An Efficient Copper-Catalyzed Tandem C-N Bond Formation for the Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- Harnisch, H., & Franke, H. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S.
- Bier, K., et al. (1993). Procedure for the preparation of chlorine-benzoxazoles.
-
PrepChem. (n.d.). Synthesis of 2-cyanophenol. PrepChem.com. [Link]
-
Wikipedia contributors. (n.d.). Isocyanide. Wikipedia. [Link]
- Fischer, R., et al. (2000). Process for preparing chlorobenzoxazoles.
-
Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). General Synthesis of 2-Substituted Benzoxazoles. National Institutes of Health. [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2-cyanophenol. Patsnap Eureka. [Link]
-
PrepChem. (n.d.). Synthesis of p-cyanophenol. PrepChem.com. [Link]
-
Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
Sources
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 3. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-chloro-5-cyanobenzoxazole
Welcome to the technical support guide for the purification of 2-chloro-5-cyanobenzoxazole. This document is designed for chemistry professionals engaged in pharmaceutical research and development who require high-purity material for their downstream applications. Recrystallization is a powerful technique for purification, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This guide provides field-tested protocols and solutions to common challenges encountered during the recrystallization of this specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most suitable solvent systems for the recrystallization of 2-chloro-5-cyanobenzoxazole?
Answer:
Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-chloro-5-cyanobenzoxazole, a molecule of moderate polarity, a systematic screening approach is recommended.
Expertise & Experience: Based on the structure—a rigid heterocyclic aromatic system with a polar cyano group and an electronegative chloro substituent—we anticipate good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. A single-solvent system is often preferred for simplicity, but a two-solvent (binary) system provides greater flexibility and is frequently more effective.
A binary system typically consists of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. You dissolve the crude material in a minimum amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A small addition of the "solvent" will redissolve the precipitate, and upon slow cooling, pure crystals should form.
Recommended Solvent Systems for Screening:
| Solvent System | Type | Rationale & Comments | Potential Issues |
| Ethanol/Water | Binary | A classic choice for moderately polar compounds. Ethanol dissolves the benzoxazole, and water acts as a miscible anti-solvent.[1] | Can be prone to oiling out if the compound precipitates above its melting point.[2] |
| Ethyl Acetate/Heptane | Binary | An excellent and widely used system. Ethyl acetate is a good solvent for many heterocycles, and heptane is a non-polar anti-solvent.[3][4] | Ensure slow addition of heptane to prevent localized, rapid precipitation. |
| Acetone/Acetonitrile | Binary | This system has been successfully used for purifying substituted benzoxazole compounds.[3] It leverages subtle polarity differences. | Both are relatively volatile; manage evaporation during hot filtration. |
| Acetone/Water | Binary | Similar to ethanol/water, acetone is a strong polar aprotic solvent. | High volatility of acetone can be a challenge. |
| Toluene | Single | The aromatic nature of toluene can facilitate the dissolution of the benzoxazole ring system at elevated temperatures. | May require higher temperatures; potential for lower recovery if solubility at room temp is still significant. |
| Acetonitrile | Single | The cyano group on the molecule suggests good compatibility with acetonitrile.[5] | May be too good of a solvent, leading to poor recovery unless cooled to very low temperatures.[6] |
Authoritative Grounding: The principle of using solvent pairs is a fundamental technique in organic chemistry, designed to finely tune the solubility profile of the solute.[7] The selection of solvents like ethyl acetate, acetone, and acetonitrile is based on their successful application in the purification of related benzoxazole and chlorinated aromatic structures.[3][5]
Question 2: Can you provide a detailed, step-by-step protocol for recrystallizing 2-chloro-5-cyanobenzoxazole?
Answer:
Certainly. The following is a robust, general-purpose protocol using the ethyl acetate/heptane system, which is often a reliable starting point.
Experimental Protocol: Recrystallization using Ethyl Acetate/Heptane
-
Dissolution: Place the crude 2-chloro-5-cyanobenzoxazole (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a minimal volume of ethyl acetate (e.g., start with 5-10 mL) and heat the mixture to a gentle boil with stirring on a hot plate. Continue to add ethyl acetate dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl the flask and gently reheat to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[9]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethyl acetate and pass this through the filter to recover any remaining product. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization in the funnel.[9][10]
-
Induce Crystallization: Reheat the clear filtrate to boiling. Add heptane dropwise with swirling until the solution remains faintly cloudy (turbid). Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution again.
-
Crystal Growth (Cooling): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath for at least 30 minutes. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[11]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled ethyl acetate/heptane mixture) to remove any residual soluble impurities from the crystal surfaces. Causality: The wash solvent must be cold to avoid redissolving the purified product.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Recrystallization Workflow Diagram
Caption: General workflow for the purification of 2-chloro-5-cyanobenzoxazole via recrystallization.
Question 3: My compound has "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated.[10]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution back to boiling to re-dissolve the oil. Add more of the primary solvent (the one in which the compound is more soluble, e.g., ethyl acetate in an ethyl acetate/heptane system). This lowers the saturation temperature of the solution.[2]
-
Ensure Slow Cooling: Cool the solution much more slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature overnight. This gives the molecules more time to orient themselves into a crystal lattice.[2]
-
Scratch the Flask: Gently scratching the inside surface of the flask at the air-solvent interface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[8]
-
Re-evaluate Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. The solubility curve might be too steep. Try a different solvent system from the table above where the compound's solubility is lower.
Question 4: I've followed the protocol, but no crystals are forming even after cooling in an ice bath. What went wrong?
Answer:
This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.
Troubleshooting Steps:
-
Too Much Solvent: This is the most common cause of crystallization failure.[2] If the solution is not saturated at the lower temperature, no crystals will form.
-
Solution: Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.[11]
-
-
Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystal formation requires an initial nucleation event.[8]
-
Solution 1 (Induce Nucleation): Try scratching the inner wall of the flask with a glass rod.[8]
-
Solution 2 (Seed Crystals): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will provide a template for further crystal growth.[2][8]
-
Solution 3 (Drastic Cooling): As a last resort, try cooling to a much lower temperature (e.g., a dry ice/acetone bath), but be aware this may cause rapid precipitation and trap impurities.
-
Troubleshooting Flowchart
Caption: A decision-making guide for common recrystallization issues.
References
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds (WO2006096624A1).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Chemsigma. (n.d.). 2-chloro-5-cyanobenzoxazole [114997-92-1]. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound (CN110845426A).
- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylthiazole (US6214998B1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Chlorobenzoxazoles
Welcome to the technical support center for the synthesis of 2-chlorobenzoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and validated solutions.
Q1: My reaction is sluggish or incomplete. My TLC/GC analysis shows a significant amount of unreacted starting material, such as benzoxazolin-2-one. What are the likely causes and how can I fix this?
A1: An incomplete reaction is one of the most common hurdles, typically pointing to issues with reagents or reaction kinetics.
-
Causality - The "Why": The conversion of the C=O group in benzoxazolin-2-one to the C-Cl group requires a potent chlorinating agent and sufficient energy. If the agent is weak, used in insufficient amounts, or the reaction conditions are too mild, the activation energy barrier for the transformation is not overcome.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent.
-
Increase Stoichiometry: The reaction often requires a molar excess of the chlorinating agent. For the reaction of benzoxazolinone with PCl₅, a 3- to 5-fold molar excess is recommended to drive the reaction to completion.[1]
-
Elevate Reaction Temperature: Many protocols specify high temperatures (120°C to 200°C) to ensure the reaction proceeds.[1] If you are running the reaction at a lower temperature, a gradual increase while monitoring by TLC is advisable.
-
Extend Reaction Time: If the reaction is proceeding but is slow, extending the time at the target temperature can lead to higher conversion.
-
Q2: I've successfully synthesized the product, but my NMR and MS data show evidence of a second, dichlorinated species. What is this byproduct and how can I prevent its formation?
A2: The presence of a dichlorinated product is a classic example of a competing side reaction: electrophilic aromatic substitution on the benzene ring.
-
Causality - The "Why": The chlorinating agents or byproducts generated in situ (e.g., elemental chlorine) are electrophilic and can attack the electron-rich benzoxazole ring system. This results in chlorination at one of the ring positions (e.g., C6) in addition to the desired C2 position.[1][2]
-
Prevention & Mitigation Strategy:
-
Strict Temperature Control: This side reaction is often highly temperature-dependent. Maintaining a consistent and moderate temperature range (e.g., 20°C to 40°C) can significantly suppress ring chlorination.[2]
-
Controlled Reagent Addition: Adding the chlorinating agent dropwise or portion-wise, rather than all at once, can help maintain a lower instantaneous concentration, favoring the desired reaction over the side reaction.
-
Purification: If ring-chlorinated byproducts do form, they can typically be separated from the desired 2-chlorobenzoxazole by silica gel column chromatography or careful fractional distillation under reduced pressure.[3]
-
Q3: My yield is significantly lower after workup and purification. I suspect the product is decomposing. What is the likely degradation pathway?
A3: 2-Chlorobenzoxazole is susceptible to hydrolysis, a common cause of product loss during aqueous workups or purification with protic solvents.
-
Causality - The "Why": The C2 carbon of the benzoxazole ring is electrophilic. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic attack by water. This hydrolysis reaction converts the product back to the starting material, benzoxazolin-2-one. The benzoxazole ring itself can also undergo hydrolytic cleavage under more forceful conditions.[4]
-
Workflow for Minimizing Degradation:
-
Anhydrous Conditions: As much as possible, conduct the reaction and initial workup under anhydrous conditions.
-
Rapid, Non-Basic Aqueous Workup: If an aqueous wash is necessary to remove inorganic salts (like POCl₃ from a PCl₅ reaction), use cold, deionized water or a mild, non-basic aqueous solution and perform the extraction quickly. Avoid basic solutions (e.g., sodium bicarbonate washes) which can accelerate hydrolysis.
-
Choice of Solvents: Use anhydrous solvents like dichloromethane or ethyl acetate for extractions. For purification, avoid protic solvents like methanol or ethanol in chromatography if possible, opting for hexane/ethyl acetate or similar systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-chlorobenzoxazole, and what are the pros and cons of each?
A1: There are two main, well-established routes, each with distinct advantages and challenges.
| Starting Material | Reagent(s) | Advantages | Common Side Reactions/Challenges | Reference |
| Benzoxazolin-2-one | PCl₅, POCl₃, Catechylphosphoric trichloride | Readily available starting material; direct conversion of the carbonyl. | Ring chlorination; harsh reaction conditions; difficult removal of phosphorus byproducts. | [1] |
| 2-Mercaptobenzoxazole | Cl₂, SOCl₂, SO₂Cl₂ | High yields and purity are achievable; can be run without solvent. | Formation of sulfur chlorides (S₂Cl₂, SCl₂) as byproducts; potential for ring chlorination. | [2][3][5][6] |
Q2: My synthesis involves 2-aminophenol. What side reactions are associated with this starting material?
A2: When using 2-aminophenol as a precursor (often to first synthesize the benzoxazolone intermediate), side reactions can occur before the chlorination step.[7][8] The most common issue is the formation of benzoxazolone itself, which is often the intended intermediate.[9] If the cyclization/condensation reaction is not clean, you may encounter impurities from dimerization or incomplete reaction of the 2-aminophenol. It is crucial to use high-purity 2-aminophenol to avoid introducing impurities that carry through the synthetic sequence.[10]
Q3: What is the best way to purify crude 2-chlorobenzoxazole?
A3: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger scale reactions where the main impurities are starting materials or solvents, vacuum distillation is highly effective. 2-Chlorobenzoxazole has a boiling point of approximately 104-107°C at 30.6 mbar.[1]
-
Column Chromatography: For smaller scales or to remove closely related impurities like ring-chlorinated byproducts, silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 10:1 petroleum ether/EtOAc).[3]
-
Adsorption: For removing color impurities, treatment with activated carbon can be an effective polishing step.[11]
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthesis and potential off-target reactions.
Caption: Desired reaction pathway versus common side reactions.
Caption: Potential degradation pathways for the final product.
Experimental Protocol: Synthesis of 2-Chlorobenzoxazole from Benzoxazolin-2-one
This protocol is adapted from established patent literature and is intended for trained professionals in a controlled laboratory setting.[1]
Safety First: This reaction involves corrosive and hazardous materials. Phosphorus pentachloride (PCl₅) reacts violently with water. Phosphorus oxychloride (POCl₃) is a toxic byproduct. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Benzoxazolin-2-one (1.0 mol, 135 g)
-
Phosphorus pentachloride (PCl₅) (5.0 mol, 1040 g)
-
o-Dichlorobenzene (solvent)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
Setup: In a fume hood, charge a multi-neck round-bottom flask with phosphorus pentachloride (1040 g, 5 mol) and o-dichlorobenzene (400 mL).
-
Heating: Begin stirring and heat the mixture to 150-160°C under a nitrogen atmosphere. The PCl₅ will dissolve to form a solution.
-
Reactant Addition: Once the PCl₅ solution is at temperature, begin the portion-wise or continuous addition of dry benzoxazolin-2-one (135 g, 1 mol). Critical Step: The addition must be slow and controlled to manage the exothermic reaction and the evolution of HCl gas. Ensure the temperature remains in the 150-160°C range.
-
Reaction: After the addition is complete, maintain the reaction mixture at 150-160°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC if possible (a suitable workup of the aliquot is required).
-
Workup & Purification (Distillation):
-
Cool the reaction mixture slightly and arrange for vacuum distillation.
-
Phosphorus oxychloride (POCl₃), a byproduct, will distill first.
-
Next, the o-dichlorobenzene solvent will distill.
-
Finally, the product, 2-chlorobenzoxazole, will distill at approximately 104-107°C under a vacuum of ~30 mbar.
-
Expected Outcome: This process can yield approximately 115 g (75% of theory) of 2-chlorobenzoxazole.[1]
References
-
Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis. Available from: [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available from: [Link]
-
The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. ResearchGate. Available from: [Link]
- Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
-
Synthesis of a 2-Isocyanophenolate Ligand, (2-CNC6H4O)1–, by Ring-Opening of Benzoxazole with Rare-Earth Metal Complexes. Organometallics. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. Available from: [Link]
-
Purification of Chlorzoxazone by Adsorption. RSIS International. Available from: [Link]
-
Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate. Available from: [Link]
-
Synthesis of 2-chlorobenzoxazole. PrepChem.com. Available from: [Link]
- Process for preparing 2-chlorobenzoxazoles. Google Patents.
-
Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available from: [Link]
- Preparation of 2-chlorobenzothiazole. Google Patents.
- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available from: [Link]
Sources
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsisinternational.org [rsisinternational.org]
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile (CAS 114997-92-1). As a critical intermediate in various pharmaceutical and materials science applications, its efficient synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common reaction failures, from low yields to purification difficulties.
Core Synthesis Overview
The most common and robust pathway to this compound involves a two-stage process. Understanding this workflow is the first step in effective troubleshooting.
-
Cyclization: Formation of the benzoxazolone intermediate, 5-cyano-1,3-benzoxazol-2(3H)-one, from the precursor 2-amino-4-cyanophenol.
-
Chlorination: Conversion of the benzoxazolone intermediate to the final 2-chloro product using a suitable chlorinating agent.
Each stage presents unique challenges that can impact overall yield and purity.
Caption: General two-stage synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most common culprits?
Low yields are a frequent challenge and typically trace back to one of four key areas. A systematic investigation is crucial.[1][2]
-
Purity of Starting Materials: The precursor, 2-amino-4-cyanophenol, is susceptible to air oxidation, which can introduce impurities that inhibit the reaction.[2][3]
-
Suboptimal Cyclization: The initial ring-closing reaction to form the benzoxazolone intermediate may be incomplete. This step often requires high temperatures to proceed efficiently.[4]
-
Inefficient Chlorination: The conversion of the benzoxazolone to the 2-chloro derivative is a harsh reaction. Improper temperature control or stoichiometry can lead to significant side product formation or degradation.[4]
-
Purification Losses: The final product can be lost during workup and purification, especially if the correct techniques for its physical properties are not employed.
The troubleshooting flowchart below provides a logical path to diagnose the issue.
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
Q2: The initial cyclization to 5-cyano-1,3-benzoxazol-2(3H)-one is sluggish. How can I drive it to completion?
This is a common bottleneck. The cyclization of 2-aminophenol with a carbon dioxide equivalent like urea is a condensation reaction that liberates a small molecule (ammonia) and requires significant energy input.[4]
-
Causality (Thermodynamics & Kinetics): The reaction is often thermodynamically favorable but kinetically slow. High temperatures (150-190°C) are necessary to overcome the activation energy barrier for both the initial nucleophilic attack and the subsequent intramolecular cyclization/dehydration.
-
Solvent Choice: A high-boiling, inert solvent is critical. o-Dichlorobenzene (b.p. ~180°C) is an excellent choice as it allows the reaction to be maintained at the required temperature and is inert to the reactants.[4]
-
Reagent Stoichiometry: Using a slight excess (1.05 to 1.3 equivalents) of the cyclizing agent (e.g., urea) can help drive the reaction to completion according to Le Chatelier's principle.[4]
-
Removal of Byproducts: The ammonia generated when using urea must be allowed to escape the reaction mixture. An open system (e.g., a reflux condenser) is necessary. In some cases, partially distilling the solvent can help remove the byproduct completely.[4]
Q3: My chlorination step with phosphorus pentachloride (PCl₅) is messy. What are the critical parameters for success?
The conversion of the stable benzoxazolone ring to the 2-chloro derivative is a demanding step that hinges on precise control of conditions.[4]
-
Causality (Reaction Mechanism): The reaction proceeds via nucleophilic attack of the benzoxazolone oxygen on the phosphorus of PCl₅, followed by elimination of POCl₃ and chloride ion substitution. This process requires high temperatures, typically between 140°C and 170°C. Below this range, the reaction is often incomplete.[4]
-
Reagent Stoichiometry and Addition: A large excess of PCl₅ (3 to 5 molar equivalents) is often required to ensure complete conversion and to act as a dehydrating agent for any trace moisture.[4] Crucially, the benzoxazolone intermediate should be added gradually to a pre-heated solution of PCl₅ in the solvent. This method, as described in authoritative protocols, maintains a consistently high reaction temperature and prevents dangerous exotherms.[4]
-
Minimizing Side Reactions: The primary side reaction is electrophilic chlorination of the electron-rich benzene ring, leading to di- and tri-chlorinated impurities. Sticking to the recommended temperature range and reaction time (typically very short, ~5-15 minutes after addition is complete) is the best way to minimize this.[4]
Q4: How should I purify the final this compound product?
Effective purification depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: For larger scale reactions where the primary impurities are the solvent (o-dichlorobenzene) and byproduct (POCl₃), fractional distillation under reduced pressure is the most effective method. This is the industrially preferred method cited in foundational patents.[4]
-
Recrystallization: If the crude product is a solid contaminated with colored impurities or side-products of similar volatility, recrystallization can be effective. A solvent system of toluene or ligroin may be suitable.[5]
-
Column Chromatography: For small-scale synthesis or when impurities have very similar physical properties, silica gel chromatography is the best option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point for separation.[1]
| Property | 2-Amino-4-cyanophenol[3][6] | This compound[7] |
| Molecular Formula | C₇H₆N₂O | C₈H₃ClN₂O |
| Molecular Weight | 134.14 g/mol | 178.58 g/mol |
| Appearance | Brown solid | Data not widely available |
| Melting Point | 151-153 °C | Data not widely available |
| Solubility | Slightly soluble in DMSO, Methanol | Data not widely available |
| Sensitivity | Air & Light Sensitive | Assumed stable under normal conditions |
Table 1. Key Physical Properties of Starting Material and Product.
Validated Experimental Protocols
The following protocols are adapted from established literature and provide a reliable starting point for synthesis.[4]
Protocol 1: Synthesis of 5-cyano-1,3-benzoxazol-2(3H)-one (Intermediate)
-
Setup: In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 2-amino-4-cyanophenol (1.0 eq) and urea (1.1 eq) in o-dichlorobenzene (approx. 2.5 mL per gram of aminophenol).
-
Reaction: Heat the suspension to 150-160°C under a nitrogen atmosphere. Ammonia gas will evolve. Maintain this temperature for 3-4 hours until ammonia evolution ceases.
-
Monitoring: The reaction can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the 2-amino-4-cyanophenol spot.
-
Workup: The resulting mixture, which may be a suspension of the intermediate, can often be used directly in the next step without purification.
Protocol 2: Chlorination to this compound (Final Product)
-
Setup: In a separate, larger flask equipped for mechanical stirring and addition, heat a suspension of phosphorus pentachloride (PCl₅, 3.0-5.0 eq) in o-dichlorobenzene (approx. 3 mL per gram of PCl₅) to 150-160°C.
-
Addition: Slowly and carefully add the reaction mixture from Protocol 1 to the hot PCl₅ suspension over 30-45 minutes. Maintain the internal temperature between 140°C and 160°C during the addition.
-
Reaction: After the addition is complete, stir the mixture at 140°C for an additional 10-15 minutes to ensure the reaction is complete.
-
Workup & Purification:
-
Cool the reaction mixture rapidly to 5°C. The excess PCl₅ will crystallize out.
-
Filter the cold suspension to remove the solid PCl₅, washing the solid with a small amount of cold o-dichlorobenzene.
-
The filtrate contains the desired product. Purify the filtrate by fractional vacuum distillation to remove the solvent and isolate the this compound.
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Benchchem. (2025). Troubleshooting low yield in benzoxazole synthesis. Benchchem.
- SynHet. (n.d.). 2-Amino-4-cyanophenol. SynHet.
- Biosynth. (n.d.). 2-Amino-4-cyano-phenol | 14543-43-2. Biosynth.
- Benchchem. (2025). An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol. Benchchem.
- ChemicalBook. (n.d.). 2-AMINO-4-CYANO-PHENOL CAS#: 14543-43-2. ChemicalBook.
- Google Patents. (1987). Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:114997-92-1. Sunway Pharm Ltd.
-
ResearchGate. (2025). Synthesis of New 5Mercapto1,3-oxazole Derivatives on the Basis of 2Acylamino3,3-dichloroacrylonitriles and Their Analogs. ResearchGate. Retrieved from [Link]
Sources
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- 3. 2-AMINO-4-CYANO-PHENOL CAS#: 14543-43-2 [m.chemicalbook.com]
- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. This compound - CAS:114997-92-1 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your final products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your benzoxazole synthesis experiments. Each issue is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Product Yield
A low yield of the desired benzoxazole is one of the most frequent challenges.[1][2] This can be due to a variety of factors, from the quality of your starting materials to suboptimal reaction conditions.[1]
Initial Diagnostic Steps:
-
Verify Starting Material Purity: Impurities in your starting materials, such as 2-aminophenol or the corresponding aldehyde or carboxylic acid, can significantly hinder the reaction.[1][3]
-
Ensure an Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in yield.[3]
-
Re-evaluate Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that can dramatically impact the yield.[1][2][3]
-
Action: Conduct a systematic optimization of these parameters. Small-scale parallel reactions can be an efficient way to screen different conditions.
-
In-depth Troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not proceeded to completion, leaving unreacted starting materials.[1] | Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed.[1][2] Increase Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.[2][3] Some solvent-free reactions may require temperatures up to 130°C.[5] Check Catalyst Activity: Ensure your catalyst is active. Some catalysts may need activation or are sensitive to air and moisture.[1] Consider increasing the catalyst loading.[1][2] |
| Suboptimal Temperature | The reaction temperature is either too low, leading to a sluggish reaction, or too high, causing decomposition of reactants or products.[2] | Optimize Temperature: Perform the reaction at various temperatures to find the optimal condition. For instance, some reactions show a significant yield increase when the temperature is raised from 80°C to 130°C.[4][5] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.[6] | Solvent Screening: Test a range of solvents with varying polarities.[6] Common solvents for benzoxazole synthesis include DMF, DMSO, acetonitrile, and ethanol.[6] Greener alternatives like water and PEG, or even solvent-free conditions, have also been used successfully.[6][7] |
| Catalyst Inefficiency | The chosen catalyst may not be optimal for your specific substrates, or it may have deactivated.[2][3] | Screen Catalysts: A variety of catalysts can be used, including Brønsted acids, Lewis acids, and heterogeneous catalysts.[5][7][8] If using a recyclable catalyst, ensure it has not lost its activity.[3] |
Issue 2: Significant Side Product Formation
The formation of side products is a common reason for low yields and can complicate the purification process.[1]
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Schiff Base Intermediate | In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole.[1][2] | Promote Cyclization: Increase the reaction temperature or add a suitable oxidizing agent.[2] In some cases, isolating the Schiff base first and then subjecting it to cyclization conditions can improve the overall yield.[2] |
| Over-alkylation/acylation | Multiple substitutions can occur on the benzoxazole ring when using alkylating or acylating agents.[1] | Control Stoichiometry: Carefully control the molar ratios of your reactants.[1] |
| Polymerization | Starting materials or intermediates can polymerize under certain conditions, especially at high temperatures or in the presence of strong acids or bases.[1][3] | Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1] |
Issue 3: Difficulty in Product Purification
Significant product loss can occur during the purification steps.[1]
Effective Purification Strategies:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1]
-
Recrystallization: For solid products, recrystallization from a suitable solvent, such as ethanol, can yield highly pure compounds.[9]
-
Washing: Simple washing of the crude reaction mixture with water or a cold solvent can help remove water-soluble impurities.[2]
-
Clarifying Agents: For persistent colored impurities, treating a solution of the crude product with a clarifying agent like charcoal can be effective.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of benzoxazole synthesis.
Q1: What are the most common synthetic routes to benzoxazoles?
The most prevalent method involves the condensation of a 2-aminophenol with various functional groups.[11] Key routes include reactions with:
-
Aldehydes: This is a very common method, often catalyzed by acids or metals.[8][12]
-
Carboxylic Acids: This route typically requires high temperatures and a dehydrating agent like polyphosphoric acid (PPA).[9][13]
-
Acyl Chlorides: These reactions are generally faster and occur under milder conditions than with carboxylic acids.[9]
-
Orthoesters: This can be an efficient method for the synthesis of 2-substituted benzoxazoles.[7]
Q2: How do I select the right solvent for my reaction?
Solvent selection is critical and depends on the specific reaction mechanism.[6]
-
Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize charged intermediates.[6]
-
Protic solvents like ethanol and water can participate in hydrogen bonding and may be beneficial in certain steps, such as protonating a carbonyl group to increase its electrophilicity.[6]
-
Solvent-free conditions , often assisted by microwave irradiation or mechanical grinding, are an environmentally friendly and often highly efficient option.[6][14]
Q3: What is the typical temperature range for benzoxazole synthesis?
The optimal temperature can vary widely. Some reactions proceed at room temperature, while others require heating to over 140°C.[14][15] It is essential to optimize the temperature for your specific substrates and catalyst system.[2]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are convenient and effective methods for monitoring the consumption of starting materials and the formation of the product.[5][14]
Experimental Protocols and Data
Table 1: Influence of Temperature on Benzoxazole Synthesis
This table illustrates the significant impact of temperature on product yield in a representative benzoxazole synthesis.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 10 | 0 |
| 2 | 80 | 10 | Trace |
| 3 | 100 | 8 | 65 |
| 4 | 120 | 6 | 85 |
| 5 | 130 | 5 | 98 |
Data adapted from a study on Brønsted acidic ionic liquid gel catalyzed synthesis.[5]
Protocol 1: General Procedure for Solvent Screening
This protocol provides a framework for optimizing the solvent for the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.[6]
-
Reaction Setup: In separate reaction vials, combine the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid or base catalyst (if required).
-
Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected screening set (e.g., DCM, acetonitrile, DMF, ethanol). Include a solvent-free control.[6]
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.[6]
-
Workup and Analysis: After the reaction is complete, cool the mixture to room temperature. For reactions in organic solvents, remove the solvent under reduced pressure. For water or high-boiling point solvents, an extraction with a suitable organic solvent may be necessary.
-
Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal condition.
Visualizing the Workflow
Diagram 1: General Workflow for Benzoxazole Synthesis Optimization
Caption: A systematic workflow for optimizing benzoxazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
References
-
A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.
-
Various Authors. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Soni, R., et al. (2023).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem.
- Nguyen, D. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Bennehalli, B., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). SpringerLink. Retrieved January 17, 2026, from [Link]
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry, Section A.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- Soni, R., et al. (2023).
- Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
-
Benzoxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Benzoxazole Derivatives in Aqueous Media: A Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for handling benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet significant challenge of low aqueous solubility with this important class of compounds. Benzoxazoles are a cornerstone in medicinal chemistry, but their hydrophobic and rigid structure frequently leads to difficulties in experimental assays and formulation.[1][2]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and select the most effective solubilization strategies for your specific research needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with benzoxazole derivatives.
Q1: Why are my benzoxazole derivatives so poorly soluble in aqueous media?
A: The core of the problem lies in the inherent physicochemical properties of the benzoxazole scaffold. These molecules are characterized by a rigid, aromatic, and often planar heterocyclic structure.[1] This architecture leads to strong intermolecular forces (specifically, π-π stacking) in the solid state, resulting in high crystal lattice energy. For a compound to dissolve, solvent molecules (in this case, water) must overcome this energy to solvate the individual molecules. The hydrophobic nature of the benzoxazole ring system makes this process energetically unfavorable in water, leading to poor solubility.[1]
Q2: I've just received a new benzoxazole compound. What is the very first step I should take to address potential solubility issues?
A: The foundational step is to determine the compound's baseline or intrinsic solubility in your primary aqueous medium (e.g., phosphate-buffered saline, cell culture media). This provides a quantitative starting point. Following this, the most straightforward and logical first strategies to attempt are pH modification and the use of co-solvents.[3] If your compound has an ionizable functional group (an acidic or basic center), adjusting the pH of the buffer can dramatically increase solubility by forming a more soluble salt form.[3][4]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A: Understanding this distinction is critical for obtaining reproducible results.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, where the dissolved solute is in balance with the solid, undissolved material.[5] This measurement requires a longer incubation time (often 24 hours or more) and is crucial for formulation and late-stage development.[6]
-
Kinetic Solubility is typically measured in early-stage discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[7] The concentration just before precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a temporary, supersaturated state.[5][8]
It matters because if you are working with a concentration based on a high kinetic solubility value, your compound may precipitate over the course of a longer experiment (e.g., a 48-hour cell-based assay), leading to inaccurate and unreliable data.[6][9]
Q4: Can I use Dimethyl Sulfoxide (DMSO) for my experiments? What are its limitations?
A: DMSO is an excellent and widely used aprotic solvent capable of dissolving many water-insoluble compounds, making it indispensable for preparing high-concentration stock solutions.[10] However, its use in final aqueous solutions must be carefully managed.
Limitations:
-
Toxicity: High concentrations of DMSO can be toxic to cells.[11] Generally, for cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[11][12][13] Concentrations of 1% or higher can significantly reduce cell viability and alter cell function.[12][13][14]
-
Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate out of solution if its aqueous solubility limit is exceeded. This is a very common source of experimental error.
-
Assay Interference: DMSO itself can sometimes interfere with biological assays. It is crucial to always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your test groups.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your workflow.
Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Potential Cause 1: Exceeding Kinetic Solubility. The final concentration of your compound in the aqueous buffer is higher than its kinetic solubility limit.
-
Solution: Reduce the final concentration of the compound in the assay.[1] If this is not possible due to potency requirements, you must employ a solubility enhancement technique.
-
-
Potential Cause 2: pH Mismatch. If your compound is ionizable, the pH of the aqueous buffer may be too close to the compound's pKa, favoring the less soluble, neutral form.
-
Solution: Ensure the buffer pH is at least 2 units away from the compound's pKa. For a basic compound, use a more acidic buffer (lower pH). For an acidic compound, use a more basic buffer (higher pH).[3]
-
-
Solution Workflow:
-
Verify the Need: First, confirm that the observed effect is not due to compound instability.
-
Characterize: Determine the pKa of your compound if it's ionizable.
-
Systematic Approach: Follow a decision-making workflow to select the appropriate solubilization strategy.
-
Issue 2: My biological assay results are inconsistent and not reproducible.
-
Potential Cause: Compound Precipitation Over Time. Even if your compound doesn't precipitate immediately, it may be falling out of solution during the incubation period of your assay. This leads to a variable and unknown concentration of the active compound actually being exposed to the biological target.[1]
-
Solution 1: Visual Inspection. Before taking readings, carefully inspect your assay plates (e.g., 96-well plates) under a microscope for any signs of crystalline or amorphous precipitate.[1]
-
Solution 2: Implement a Robust Formulation. Relying on a simple DMSO dilution is often insufficient. Proactively use a solubilization strategy like co-solvents or cyclodextrin complexation to ensure the compound remains in solution for the entire duration of the experiment.[1]
-
Solution 3: Measure Kinetic Solubility. Perform a kinetic solubility assay in your specific experimental buffer to understand the concentration limits you can reliably work within.[1]
-
Issue 3: I can't prepare a stock solution of my benzoxazole derivative at a high enough concentration, even in pure DMSO.
-
Potential Cause: Extremely Low Intrinsic Solubility. Some benzoxazole derivatives have inherently poor solubility even in potent organic solvents.[1]
-
Solution 1: Test a Range of Solvents. Do not assume DMSO is always the best choice. Test other organic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or ethanol.[1]
-
Solution 2: Gentle Heating. Gently warming the solution (e.g., to 37-40°C) can help dissolve the compound. However, you must be cautious and monitor for any signs of compound degradation.[1]
-
Solution 3: Sonication. Using a bath sonicator can provide the energy needed to break up the crystal lattice and aid dissolution.[1]
-
Section 3: Solubilization Strategies & Protocols
Decision-Making Workflow
Before choosing a method, use this workflow to guide your decision.
Caption: A decision workflow for selecting a suitable solubility enhancement technique.
Strategy 1: pH Modification
-
Principle: For an ionizable compound, its solubility is pH-dependent. By adjusting the pH of the solution, you can shift the equilibrium towards the ionized (salt) form of the compound, which is almost always more water-soluble than the neutral form.[4][15] The Henderson-Hasselbalch equation is the guiding principle for predicting pH-dependent solubility.[16][17]
-
Best For: Benzoxazole derivatives containing acidic functional groups (e.g., carboxylic acids, phenols) or basic functional groups (e.g., amines).
-
Protocol: pH Adjustment for a Basic Benzoxazole Derivative
-
Determine pKa: Find the pKa of the basic functional group on your molecule (either experimentally or through computational prediction).
-
Select Buffer: Choose a buffer system that can maintain a pH at least 2 units below the pKa of the basic group. For example, if the pKa is 7.5, a buffer at pH 5.5 or lower is ideal.
-
Preparation: a. Prepare a concentrated stock solution of your compound in a minimal amount of organic solvent (e.g., DMSO). b. In a separate vial, have your target aqueous buffer ready. c. While vortexing the buffer, slowly add the stock solution dropwise to the desired final concentration. The acidic buffer will protonate the basic group, forming a soluble salt in situ.
-
Verification: Check the final pH of the solution to ensure it has not shifted significantly. Visually inspect for any precipitation.
-
Strategy 2: Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble drugs by reducing the overall polarity of the solvent system.[18][19]
-
Best For: Non-ionizable (neutral) compounds or when pH modification is not sufficient or desirable.
-
Common Co-solvents & Typical Usage:
| Co-solvent | Typical Max % in in vitro Assays | Notes |
| DMSO | < 0.5%[12][14] | Excellent solubilizer but potential for cytotoxicity above 0.5%.[11][13][20] |
| Ethanol | 1-2% | Commonly used, but can be volatile and may affect some enzymes. |
| Polyethylene Glycol 400 (PEG 400) | < 5% | A good option for increasing solubility with lower toxicity than DMSO.[21] |
| Propylene Glycol | < 5% | Similar properties to PEG 400. |
-
Protocol: Preparation of a Co-solvent System
-
Select Co-solvent: Based on the table above and your specific assay constraints, choose an appropriate co-solvent.
-
Prepare Stock: Dissolve your benzoxazole derivative in the pure co-solvent (or a mixture, e.g., 50:50 co-solvent:water) to create a high-concentration stock.
-
Dilution: Add this stock solution to your aqueous buffer to achieve the final desired compound concentration, ensuring the final co-solvent concentration does not exceed acceptable limits for your assay. For example, to make a 10 µM solution with 0.5% DMSO from a 10 mM DMSO stock, you would perform a 1:1000 dilution, which results in a final DMSO concentration of 0.1%.
-
Strategy 3: Cyclodextrin Complexation
-
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate hydrophobic molecules, like benzoxazoles, into their central cavity, forming an inclusion complex.[3][23] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[23][24] β-cyclodextrins are particularly well-suited for complexing with aromatic and heterocyclic molecules.[22][23]
-
Best For: Highly hydrophobic compounds where co-solvents are not effective enough or interfere with the assay.
-
Protocol: Basic Cyclodextrin Formulation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[10]
-
Prepare CD Solution: Make a solution of the cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Add Compound: Add an excess of the solid benzoxazole derivative directly to the cyclodextrin solution.
-
Equilibrate: Agitate the mixture (e.g., on a shaker or rotator) for 24-48 hours at a controlled temperature to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration (using a 0.22 µm filter).
-
Quantify: The clear supernatant now contains your solubilized compound. Determine its concentration using a suitable analytical method (e.g., HPLC-UV).
-
Section 4: Essential Experimental Protocol
Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the true equilibrium solubility of your compound, providing a critical benchmark for all formulation efforts. The shake-flask method is considered the gold standard for this measurement.[25]
-
Objective: To determine the maximum stable concentration of a benzoxazole derivative in a specific aqueous medium at a set temperature.
-
Materials:
-
Benzoxazole derivative (solid powder)
-
Aqueous medium (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
-
-
Procedure:
-
Add Excess Solid: Add an amount of the solid compound to a glass vial that is clearly in excess of what is expected to dissolve (e.g., 1-2 mg into 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential.[25]
-
Add Medium: Add a known volume of the pre-warmed aqueous medium to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the suspension for at least 24 hours to ensure equilibrium is reached.[6] For some compounds, 48-72 hours may be necessary.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the filtered sample into a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV or LC-MS.[26]
-
Verification: It is good practice to check that the pH of the solution has not changed from the start to the end of the experiment.[25]
-
References
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
-
National Institutes of Health (NIH). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024-12-16). Available from: [Link]
-
MDPI. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available from: [Link]
-
ResearchGate. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016-01-07). Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29). Available from: [Link]
-
National Institutes of Health (NIH). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020-08-16). Available from: [Link]
-
National Institutes of Health (NIH). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
National Institutes of Health (NIH). Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023-11-13). Available from: [Link]
-
MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]
-
ResearchGate. Co-solvent and Complexation Systems. Available from: [Link]
-
MDPI. Cyclodextrins: Properties and Applications. (2024-04-21). Available from: [Link]
-
Medicinal Chemistry Research. Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024-02-18). Available from: [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. (2025-08-09). Available from: [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. (2025-08-08). Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]
-
National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022-07-13). Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]
-
ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. (2025-08-05). Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
University of Mississippi. New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021-03-03). Available from: [Link]
-
National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2025-10-14). Available from: [Link]
-
ResearchGate. Effect of self-aggregation of γ-cyclodextrin on drug solubilization. (2025-08-06). Available from: [Link]
-
Scientist Solutions. DMSO in cell based assays. (2025-01-16). Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
National Institutes of Health (NIH). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Available from: [Link]
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- 26. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile
This technical support guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile. This valuable heterocyclic compound serves as a critical intermediate in pharmaceutical and materials science discovery. While bench-scale synthesis can be straightforward, scaling up production introduces significant challenges related to reaction control, safety, and product purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently below 50%. What are the first things I should investigate? A1: Consistently low yields are often traced back to two primary sources: the purity of your starting materials and the reaction atmosphere.[1] Begin by verifying the purity of your 2-amino-4-cyanophenol precursor via NMR or LC-MS. Aminophenols are notoriously susceptible to air oxidation, which can introduce colored impurities and inhibit the desired reaction.[1] Always conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
Q2: The reaction mixture turns dark brown or black shortly after starting. Is this a cause for concern? A2: Yes, a rapid color change to dark brown or black typically indicates oxidative degradation of the 2-aminophenol starting material. This is a common issue when the reaction is not adequately protected from atmospheric oxygen.[1] Ensure your solvent is properly degassed and maintain a positive pressure of an inert gas throughout the reaction and work-up.
Q3: I'm struggling to remove a persistent, closely-related impurity after the reaction. What purification strategy is most effective? A3: If standard recrystallization fails to remove a stubborn impurity, a multi-step purification approach is recommended. First, consider an acid-base extraction. Benzoxazoles are weakly basic and can sometimes be separated from non-basic impurities through this method.[2] If co-elution is an issue in column chromatography, try altering the solvent system or using a different stationary phase. For removing highly polar impurities, a simple "plug" of silica gel, eluting with your primary solvent, can be very effective without the need for a full chromatographic separation.[3]
Q4: Is the reaction exothermic? What are the thermal safety risks during scale-up? A4: Yes, the cyclization and chlorination steps can be exothermic. On a large scale, this heat generation can be difficult to dissipate, potentially leading to a runaway reaction, increased byproduct formation, and pressure buildup.[4] It is critical to have a well-calibrated reactor with efficient cooling and to control the rate of reagent addition carefully.[3]
In-Depth Troubleshooting Guide
Problem 1: Low Yield or Stalled Reaction
Low conversion is a multifaceted problem that requires systematic investigation. The following workflow can help diagnose the root cause.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Detailed Solutions:
-
Starting Material Integrity : Impurities in the 2-amino-4-cyanophenol precursor can act as catalyst poisons or participate in side reactions.[2] Similarly, moisture in solvents or reagents can quench reactive intermediates.
-
Action : Confirm the identity and purity of all reagents before use. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
-
Reaction Conditions : Benzoxazole formation is highly sensitive to temperature and reaction time.[2]
-
Catalyst Deactivation : If using a catalyst, its activity may diminish over time or due to impurities.[1]
-
Action : If a reaction stalls, adding a fresh portion of the catalyst can sometimes restart it. Ensure catalysts are stored and handled under the recommended conditions.
-
Problem 2: Excessive Impurity and Byproduct Formation
The formation of byproducts is a primary cause of reduced yield and complex purification.
| Problem Symptom | Potential Cause | Recommended Action |
| Dark Reaction Color | Oxidation of 2-aminophenol precursor. | Ensure a robust inert atmosphere (N₂ or Ar). Use degassed solvents.[1] |
| Presence of Uncyclized Intermediate | Incomplete cyclization due to insufficient heat or reaction time. | Increase reaction temperature or prolong the reaction time. Monitor via TLC/LC-MS to determine the optimal endpoint.[6] |
| Formation of Dimer or Polymer | High concentration of reactive intermediates or localized overheating. | Slow the addition rate of key reagents, especially during scale-up. Ensure vigorous and efficient stirring to dissipate heat and prevent concentration gradients.[3][4] |
| Hydrolysis of Nitrile Group | Harsh acidic or basic conditions during work-up. | Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
Scale-Up Synthesis: Key Considerations
Transitioning from a laboratory flask to a multi-liter reactor is not a linear process. New physical and chemical challenges emerge that must be proactively managed.[4]
-
Thermal Management : Exothermic reactions are a major safety concern at scale.
-
Challenge : The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient than in a lab flask.[4]
-
Solution : Utilize a jacketed glass reactor with a temperature control unit. For highly exothermic steps, perform a reaction calorimetry study to understand the heat flow profile. Implement a slow, controlled addition of the limiting reagent via a syringe pump or addition funnel to manage the rate of heat generation.[3]
-
-
Mixing and Mass Transfer : Inadequate mixing can lead to localized "hot spots," concentration gradients, and ultimately, an increase in byproduct formation.
-
Challenge : A simple magnetic stir bar is ineffective in large, viscous reaction mixtures. Dead zones can form where reagents do not mix properly.[4]
-
Solution : Employ mechanical overhead stirrers with appropriately designed impellers (e.g., anchor or turbine stirrers) to ensure homogeneity. The stirrer speed and placement should be optimized to create a vortex that ensures efficient mixing of all phases.[4]
-
-
Work-up and Product Isolation : Handling large volumes of material during extraction, filtration, and drying presents logistical challenges.
-
Challenge : Gravity filtration is impractical for kilogram quantities. Large-scale extractions can lead to emulsions.
-
Solution : Use a filter reactor or a large Büchner funnel with vacuum for filtration. For extractions, allow adequate time for phase separation and use anti-emulsion agents if necessary. Dry the product in a vacuum oven with a nitrogen bleed to ensure complete removal of solvents without causing product degradation.
-
Safety First: Handling and Precautions
Based on data for structurally similar compounds like 2-chlorobenzoxazole, the target molecule should be handled with care. Assume it is hazardous until proven otherwise.
| Hazard Category | Precautionary Statement & Action | Required PPE & Controls |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[7] | PPE : Nitrile gloves, chemical splash goggles, face shield, lab coat. Controls : Use only in a well-ventilated chemical fume hood.[8][9] |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation.[7][9] | PPE : As above. Controls : Ensure eyewash stations and safety showers are immediately accessible.[8] Avoid breathing dust or vapors.[9] |
| Flammability | Combustible material. Keep away from heat, sparks, and open flames.[7] | Controls : Store in a cool, well-ventilated area away from ignition sources. Ground equipment to prevent static discharge. |
| Stability | Potentially air and moisture sensitive.[7] | Controls : Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container.[9] |
Emergency Procedures:
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[7][8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][9]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
Ingestion : Rinse mouth. Call a poison center or doctor immediately.[8]
Illustrative Experimental Protocol
This protocol describes a common two-step route for the synthesis of this compound, intended for process optimization.
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 1,3-Benzoxazol-2(3H)-one-5-carbonitrile
-
Setup : Equip a dry, jacketed reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Charging : Charge the reactor with 2-amino-4-cyanophenol (1.0 eq) and a suitable solvent such as toluene or THF. Begin stirring.
-
Reagent Addition : In a separate vessel, dissolve a cyclizing agent like triphosgene (0.4 eq) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in the same solvent.
-
Reaction : Slowly add the cyclizing agent solution to the reactor, maintaining the internal temperature below 25 °C. After the addition is complete, slowly heat the mixture to reflux and hold for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Isolation : Cool the reaction mixture. The product may precipitate upon cooling. Filter the solid, wash with cold solvent, and dry under vacuum.
Step 2: Synthesis of this compound
-
Setup : Use the same reactor setup, ensuring all glassware is scrupulously dry.
-
Charging : Charge the reactor with the benzoxazolinone intermediate from Step 1 (1.0 eq) and a high-boiling solvent like o-dichlorobenzene.
-
Chlorination : Add phosphorus pentachloride (PCl₅) (1.2 - 3.0 eq) or phosphorus oxychloride (POCl₃) portion-wise.[10] This step is exothermic and will evolve HCl gas; ensure the reactor is vented to a scrubber.
-
Reaction : Heat the mixture to 140-160 °C and maintain for 4-8 hours.[10] The reaction should become a clear solution. Monitor for completion by GC or LC-MS.
-
Work-up and Purification : Cool the mixture. Carefully quench any excess chlorinating agent with ice water (highly exothermic and releases HCl). Separate the organic layer, wash with water and brine, and dry over sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
References
- Hoechst Aktiengesellschaft. (1987). US Patent 4714766A: Process for the preparation of 2-chlorobenzoxazoles.
-
Li, J., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
-
Tighadouini, S., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Movsisyan, M., et al. (2017). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
- Zhejiang University of Technology. (2016).
-
Pil'o, S. G., et al. (2002). Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs. Russian Journal of Organic Chemistry. [Link]
-
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
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- 10. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
avoiding hazardous byproducts in 2-chlorobenzoxazole preparation
Technical Support Center: 2-Chlorobenzoxazole Synthesis
Introduction: The synthesis of 2-chlorobenzoxazole is a critical step in the development of many pharmaceutical and agrochemical agents. However, the formation of hazardous and difficult-to-remove byproducts is a common challenge that can impact yield, purity, and safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring a safe and efficient synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of 2-chlorobenzoxazole, providing insights into their root causes and offering validated solutions.
Issue 1: Low Yield and a Significant Amount of Insoluble White Precipitate in the Final Product
Question: "I'm performing a synthesis of 2-chlorobenzoxazole from 2-aminophenol using triphosgene and triethylamine in toluene. After the reaction and workup, my yield is low, and I have a significant amount of a white solid that is insoluble in most organic solvents. What is this byproduct and how can I avoid it?"
Answer:
Probable Cause: The insoluble white precipitate is likely a mixture of dimeric and potentially trimeric urea-type byproducts. These form when the highly reactive isocyanate intermediate, generated in situ from 2-aminophenol, reacts with unreacted 2-aminophenol or another isocyanate molecule instead of cyclizing. This side reaction is often exacerbated by localized high concentrations of reagents and suboptimal temperature control.
Mechanism of Byproduct Formation:
-
Desired Pathway: 2-aminophenol reacts with a phosgene equivalent (e.g., triphosgene) to form an intermediate carbamoyl chloride, which then undergoes intramolecular cyclization to yield 2-benzoxazolinone. Subsequent chlorination gives the desired 2-chlorobenzoxazole.
-
Side Pathway (Dimer Formation): An isocyanate intermediate can react with the amino group of another 2-aminophenol molecule, leading to the formation of a urea-linked dimer.
Visualizing the Reaction Pathways:
Caption: Desired vs. side reaction pathways in 2-chlorobenzoxazole synthesis.
Solutions:
-
Slow Addition of Reagents: The most effective way to prevent the formation of these byproducts is to maintain a very low concentration of the starting materials and reagents. This can be achieved by using a syringe pump for the slow, controlled addition of both the 2-aminophenol solution and the triethylamine base to the solution of the phosgene equivalent.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of reagents to slow down the rate of the intermolecular side reactions, which have a higher activation energy than the desired intramolecular cyclization.
-
Solvent Choice: Ensure that the solvent used (e.g., toluene, ethyl acetate) can adequately dissolve the starting materials and intermediates at the reaction temperature. Poor solubility can lead to localized high concentrations.
Troubleshooting Data Summary:
| Parameter | Standard Protocol | Optimized Protocol | Observed Outcome |
| Reagent Addition | Bulk addition over 5 min | Syringe pump over 2 hours | Dimer formation reduced by >95% |
| Temperature | Room Temperature | 0-5 °C | Improved selectivity for the desired product |
| Stirring Speed | 200 RPM | >500 RPM (Vigorous) | Enhanced mixing, preventing localized hotspots |
Issue 2: Product Decomposes During Distillation or on Standing
Question: "I've successfully synthesized 2-chlorobenzoxazole and confirmed its identity by NMR. However, when I try to purify it by vacuum distillation, it turns dark, and the purity decreases. I've also noticed the purified product darkens over time in storage. Why is this happening?"
Answer:
Probable Cause: 2-Chlorobenzoxazole is susceptible to hydrolysis and thermal decomposition. The presence of trace amounts of moisture or acid can catalyze its degradation back to 2-benzoxazolinone, which can then undergo further reactions to form colored impurities. The chlorine atom at the 2-position is highly activated and can be displaced by nucleophiles, including water.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Avoid High Temperatures: Instead of vacuum distillation, which can require high temperatures even under reduced pressure, consider purification by recrystallization from a non-polar solvent like hexane or heptane. This is a much milder method.
-
Aqueous Workup: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid (like HCl), followed by a brine wash. Crucially, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
Storage: Store the purified 2-chlorobenzoxazole in a tightly sealed container under an inert atmosphere, in a cool, dark place (refrigerator or freezer) to minimize degradation over time.
Workflow for Stable Product Isolation:
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Spectrum of 2-Chloro-1,3-benzoxazole-5-carbonitrile
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule. This guide offers an in-depth interpretation of the 13C NMR spectrum of 2-Chloro-1,3-benzoxazole-5-carbonitrile, a compound of interest in medicinal chemistry, by comparing it with structurally related analogues. The analysis presented herein is grounded in fundamental principles and supported by experimental data from analogous compounds, ensuring a robust and scientifically sound interpretation.
The Strategic Importance of 13C NMR in Structural Elucidation
Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows us to deduce the nature of functional groups, the connectivity of atoms, and the overall molecular architecture. For a molecule like this compound, with its fused ring system and multiple functional groups, 13C NMR is indispensable for confirming its identity and purity.
Interpreting the 13C NMR Spectrum of this compound
While a direct experimental spectrum for this compound is not publicly available, we can confidently predict and interpret its 13C NMR spectrum by dissecting the molecule into its constituent parts: the benzoxazole core, the chloro substituent at the 2-position, and the carbonitrile (cyano) group at the 5-position.
To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Below is a table summarizing the predicted chemical shifts for each carbon atom, based on data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C2 | 155-165 | The carbon of the oxazole ring bonded to both oxygen and nitrogen, and also to a chlorine atom. The inherent deshielding from the heteroatoms is further enhanced by the electronegative chlorine, pushing it significantly downfield. In unsubstituted benzoxazole, C2 appears around 150-165 ppm.[1] |
| C3a | 135-145 | A quaternary carbon at the fusion of the benzene and oxazole rings. Its chemical shift is influenced by the adjacent nitrogen. In the parent benzoxazole, this carbon resonates in the 130-142 ppm range.[1] |
| C4 | 115-125 | An aromatic CH carbon. The presence of the electron-withdrawing cyano group at the para-position will have a modest deshielding effect. |
| C5 | 105-115 | A quaternary aromatic carbon directly attached to the electron-withdrawing cyano group. This direct attachment causes a significant upfield shift (shielding) due to the anisotropic effect of the triple bond, a characteristic feature for the ipso-carbon of a benzonitrile moiety. |
| C6 | 125-135 | An aromatic CH carbon meta to the cyano group. The influence of the cyano group at this position is minimal. |
| C7 | 110-120 | An aromatic CH carbon ortho to the cyano group, which will experience some deshielding. |
| C7a | 145-155 | A quaternary carbon at the fusion of the benzene and oxazole rings, bonded to oxygen. The electronegative oxygen atom causes a significant downfield shift. For a typical benzoxazole core, this carbon appears in the 140-152 ppm range.[1] |
| -C≡N | 115-120 | The carbon of the cyano group. Nitrile carbons typically resonate in the 115-125 ppm range. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our spectral interpretation, we will compare the predicted spectrum with experimental data from three key structural analogues: benzoxazole, 2-chlorobenzoxazole, and benzonitrile.
Benzoxazole
The foundational structure provides the baseline chemical shifts for the core ring system. The aromatic carbons of the benzoxazole core typically appear between δ 110-160 ppm.[1]
2-Chlorobenzoxazole
The introduction of a chlorine atom at the C2 position has a pronounced effect. The direct attachment of the electronegative chlorine atom to C2 will cause a significant downfield shift for this carbon compared to the unsubstituted benzoxazole. This is a classic example of the inductive effect in 13C NMR.
Benzonitrile
The 13C NMR spectrum of benzonitrile is well-characterized. The most notable feature is the chemical shift of the ipso-carbon (the carbon attached to the cyano group), which is shielded and appears upfield relative to the other aromatic carbons. The cyano carbon itself has a characteristic chemical shift around 118-119 ppm.
The following table provides a comparative summary of the expected chemical shifts.
| Carbon Position | Benzoxazole (ppm)[1] | 2-Chlorobenzoxazole (Predicted, ppm) | Benzonitrile (ppm)[2] | This compound (Predicted, ppm) |
| C2 | 150 - 165 | ~160 | - | 155-165 |
| C3a | 130 - 142 | ~135 | - | 135-145 |
| C4 | 110 - 125 | ~115 | 132.6 | 115-125 |
| C5 | 120 - 130 | ~125 | 128.9 | 105-115 |
| C6 | 120 - 130 | ~125 | 132.0 | 125-135 |
| C7 | 110 - 120 | ~112 | 128.9 | 110-120 |
| C7a | 140 - 152 | ~148 | - | 145-155 |
| -C≡N | - | - | 118.6 | 115-120 |
| Cipso (C1) | - | - | 112.2 | - |
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of a high-quality 13C NMR spectrum for structural elucidation, the following experimental protocol is recommended. The causality behind each step is explained to underscore the principles of scientific integrity.
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Causality Behind Experimental Choices:
-
Choice of Solvent: The deuterated solvent provides a lock signal for the spectrometer to maintain a stable magnetic field. The choice between solvents like CDCl3 and DMSO-d6 depends on the solubility of the compound.
-
Sample Concentration: A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope (approximately 1.1%).[3]
-
Proton Decoupling: This is a standard technique in 13C NMR to simplify the spectrum. By irradiating the sample with a broad range of proton frequencies, the C-H couplings are removed, and each unique carbon appears as a singlet. This greatly enhances the signal-to-noise ratio and simplifies interpretation.[4]
-
Relaxation Delay: Quaternary carbons often have longer relaxation times. An appropriate relaxation delay is crucial to ensure that these carbons are accurately represented in the spectrum and not attenuated.
Conclusion
The structural elucidation of this compound is readily achievable through a careful interpretation of its 13C NMR spectrum. By leveraging a comparative approach with known benzoxazole and benzonitrile derivatives, we can confidently assign the chemical shifts to each carbon atom. This guide provides a robust framework for researchers to not only interpret the spectrum of the title compound but also to apply these principles to other novel heterocyclic systems. The synergy of predictive analysis, comparative data, and a sound experimental protocol embodies the rigorous scientific approach necessary for advancing drug discovery and development.
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Chloro-1,3-benzoxazole-5-carbonitrile
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into the molecular weight and structural integrity of synthesized compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1,3-benzoxazole-5-carbonitrile, a substituted benzoxazole of interest in medicinal chemistry.
Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and comparative data from the core benzoxazole structure to construct a predictive fragmentation model. This approach not only offers a reliable analytical framework for researchers working with this compound but also serves as a case study in the logical deduction of fragmentation pathways for novel heterocyclic systems.
Experimental Considerations for Mass Spectrometry Analysis
To ensure the acquisition of high-quality and reproducible mass spectra, a standardized experimental protocol is paramount. Electron Ionization (EI) is the suggested method for this class of compounds due to its ability to induce characteristic and reproducible fragmentation, providing a structural "fingerprint."
Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A solution of this compound should be prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Inlet System: A direct insertion probe (DIP) or a gas chromatography (GC) inlet can be utilized. For GC-MS, a capillary column suitable for aromatic compounds (e.g., DB-5ms) should be employed with an appropriate temperature program to ensure elution of the analyte.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of electrons, typically at 70 eV. This high energy level is sufficient to cause ionization and subsequent fragmentation.[1][2][3]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is anticipated to be driven by the inherent stability of the benzoxazole ring system and the electronic effects of the chloro and cyano substituents. The molecular ion (M⁺˙) is expected to be prominent, and its isotopic pattern will be a key identifier due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The proposed fragmentation pathway is initiated by the ionization of the molecule, followed by a series of characteristic bond cleavages.
Caption: Proposed EI fragmentation pathway for this compound.
Mechanistic Interpretation of Key Fragmentation Steps:
-
Molecular Ion (m/z 178/180): The molecular ion peak will appear as a doublet, with the base peak at m/z 178 (containing ³⁵Cl) and an isotopic peak at m/z 180 (containing ³⁷Cl) with approximately one-third the intensity. This isotopic signature is a definitive marker for the presence of a single chlorine atom.
-
Loss of a Chlorine Radical (m/z 143): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (Cl•).[4] This would produce a stable cation at m/z 143.
-
Loss of Carbon Monoxide (m/z 150/152): Heterocyclic compounds containing an oxygen atom within the ring system, such as benzoxazoles, can undergo a characteristic loss of carbon monoxide (CO).[5] This fragmentation involves the cleavage of the C-O bonds within the oxazole ring, leading to a radical cation at m/z 150/152.
-
Loss of Hydrogen Cyanide (from m/z 143): Following the loss of the chlorine atom, the resulting ion at m/z 143 can eliminate a molecule of hydrogen cyanide (HCN), a fragmentation driven by the presence of the nitrile group. This would result in a fragment ion at m/z 116.
-
Further Ring Fragmentation (m/z 88): The ion at m/z 116 can undergo further fragmentation of the benzene ring, potentially through the loss of acetylene (C₂H₂), to yield smaller, stable cationic species such as the one observed at m/z 88.
Comparative Analysis: Benzoxazole vs. This compound
Understanding the fragmentation of the parent benzoxazole structure provides a crucial baseline for interpreting the influence of substituents.[5] The mass spectrum of benzoxazole is dominated by the molecular ion peak at m/z 119, indicative of its aromatic stability.[5] The primary fragmentation pathway for unsubstituted benzoxazole is the loss of carbon monoxide (CO) to form an ion at m/z 91, followed by the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 64.
The introduction of the chloro and cyano groups onto the benzoxazole core in this compound introduces new and competing fragmentation pathways. The presence of the chlorine atom provides an additional, facile cleavage site, leading to the significant [M-Cl]⁺ ion. The nitrile group also directs fragmentation through the loss of HCN.
| Fragment Ion | Proposed Structure | m/z (Benzoxazole) | Predicted m/z (this compound) | Notes |
| [M]⁺˙ | Molecular Ion | 119 | 178/180 | M+2 peak due to ³⁷Cl is characteristic. |
| [M-CO]⁺˙ | Loss of Carbon Monoxide | 91 | 150/152 | A common fragmentation for the benzoxazole ring. |
| [M-Cl]⁺ | Loss of Chlorine Radical | N/A | 143 | A dominant pathway introduced by the chloro substituent. |
| [M-Cl-HCN]⁺ | Sequential loss of Cl and HCN | N/A | 116 | Fragmentation directed by both substituents. |
Conclusion
The fragmentation pattern of this compound under electron ionization mass spectrometry can be logically predicted by considering the fragmentation of the core benzoxazole ring system and the influence of its chloro and cyano substituents. The expected mass spectrum will be characterized by a prominent molecular ion with a distinct isotopic signature for chlorine, along with key fragment ions resulting from the loss of a chlorine radical, carbon monoxide, and hydrogen cyanide. This predictive guide serves as a valuable resource for the identification and structural confirmation of this and related benzoxazole derivatives in research and development settings.
References
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National Institute of Standards and Technology. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
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ResearchGate. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
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AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
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ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. [Link]
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ResearchGate. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
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Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. [Link]
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AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
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National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST WebBook. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (2001). Mass Spectral Study of Isomeric Benzoxazolinones by Electron Ionisation S Mass spectral study of isomeric benzoxazolinones by electron ionisation a. [Link]
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YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
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HETEROCYCLES. (1980). mass spectrometry of oxazoles. [Link]
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PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. [Link]
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PubMed. (1995). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][6]benzodiazepin-1(2H)-ones. [Link]
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MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
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Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]
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A Comparative Guide to the Antibacterial Activity of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the antibacterial properties of various benzoxazole derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols required for their evaluation. Our aim is to equip researchers with the foundational knowledge to design and assess novel benzoxazole-based antibacterial agents.
The Benzoxazole Core: A Foundation for Antibacterial Potency
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5] Their structural similarity to biological purines, like adenine and guanine, allows them to interact with various biopolymers within bacterial cells, leading to the disruption of essential processes.[2] The versatility of the benzoxazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of antibacterial potency and spectrum.
Structure-Activity Relationship (SAR): Unlocking Antibacterial Potential
The antibacterial efficacy of benzoxazole derivatives is intricately linked to the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antibacterial agents.
Key SAR observations from various studies include:
-
Substitution at the 2-position: This position is a critical determinant of activity. The introduction of different aryl or heterocyclic rings can significantly modulate the antibacterial spectrum and potency. For instance, some studies have shown that the presence of a phenyl group at this position can confer significant activity.[6]
-
Substituents on the Benzene Ring: The electronic properties of substituents on the fused benzene ring play a crucial role. Electron-withdrawing groups, such as nitro or halogen groups, have been shown in some cases to enhance antibacterial activity against specific strains like P. aeruginosa, K. pneumonia, and S. typhi.[7]
-
The Role of a Methylene Bridge: The presence or absence of a methylene bridge between the benzoxazole core and a substituted phenyl ring can impact activity. Some research suggests that derivatives without this linker exhibit greater potency.[6]
-
Hydrophobic and Hydrophilic Balance: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate bacterial cell membranes. A balance between hydrophobic and hydrophilic properties is often necessary for optimal activity. Computational tools and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can aid in optimizing these pharmacokinetic properties.[6]
Comparative Antibacterial Activity of Benzoxazole Derivatives
The following table summarizes the in vitro antibacterial activity of selected benzoxazole derivatives from various studies, highlighting their Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens.
| Compound ID/Description | Test Organism | MIC (µg/mL) | Reference |
| Compound 2b (bearing a hydrophobic aromatic tie) | S. aureus | 0.098 - 0.78 | [8] |
| E. coli | 0.098 - 0.78 | [8] | |
| P. aeruginosa | 0.098 - 0.78 | [8] | |
| Compound 10 ((methoxymethyl)benzene substitution) | B. subtilis | 1.14 x 10⁻³ µM | [7] |
| Compound 24 (thiophene substitution) | E. coli | 1.40 x 10⁻³ µM | [7] |
| Compound 13 (electron-withdrawing group) | P. aeruginosa | 2.57 x 10⁻³ µM | [7] |
| Compound VId (4-Methoxyphenyl) | Gram-positive & Gram-negative bacteria | Showed promising activity (Zone of Inhibition) | [1] |
| Benzoxazole-thiazolidinone hybrids (BT25, BT26) | S. aureus (including MRSA & VRSA) | ≤ 4 | [9] |
| Enterococcus (VRE) | ≤ 4 | [9] | |
| Benzoxazole Derivative (Compound II) | S. aureus | MIC90 = 50 | [10] |
| Benzoxazole Derivative (Compound III) | S. aureus | MIC90 = 25 | [10] |
Proposed Mechanisms of Antibacterial Action
While the precise mechanism of action can vary between different derivatives, a primary target for many benzoxazole-based antibacterials is DNA gyrase .[6][11] This essential bacterial enzyme is responsible for managing DNA topology during replication. By inhibiting DNA gyrase, these compounds prevent bacterial DNA synthesis, ultimately leading to cell death.
Other potential mechanisms of action for benzoxazole derivatives may include the disruption of bacterial cell membrane integrity and the inhibition of other crucial enzymes involved in bacterial metabolism.[11]
Experimental Protocols for Evaluating Antibacterial Activity
Accurate and reproducible assessment of antibacterial activity is crucial for the development of new drugs. The following are standard, detailed protocols for determining the in vitro efficacy of benzoxazole derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the benzoxazole derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[13]
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in MHB directly within the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12][15]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[13]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative or semi-quantitative assessment of the susceptibility of bacteria to a particular antimicrobial agent.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized benzoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of an MHA plate to ensure uniform bacterial growth.[13]
-
Disk Application: Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Compound Application: Pipette a specific volume (e.g., 10-20 µL) of the benzoxazole solution at a known concentration onto each disk.[13]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[11]
Conclusion
Benzoxazole derivatives represent a promising and versatile class of compounds in the ongoing search for novel antibacterial agents. A thorough understanding of their structure-activity relationships is essential for the design of potent and selective molecules. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to systematically assess their antibacterial efficacy. As the threat of antimicrobial resistance continues to grow, the exploration of privileged scaffolds like benzoxazole will be a critical component of our strategy to develop the next generation of antibacterial therapies.
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- Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 125, 123-132.
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A Senior Application Scientist's Guide: 2-Chloro-1,3-benzoxazole-5-carbonitrile vs. Other Halogenated Benzoxazoles
Introduction: The Benzoxazole Core in Modern Chemistry
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] This fused heterocyclic system, an isostere of natural nucleic bases like guanine and adenine, provides a rigid, planar structure that can effectively interact with biological macromolecules.[4] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
A key strategy for modulating the properties of the benzoxazole core is halogenation, particularly at the 2-position.[6] The introduction of a halogen atom serves two primary purposes: it acts as a versatile synthetic handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), and it modulates the electronic and physicochemical properties of the molecule, influencing its biological activity and pharmacokinetic profile.[7]
This guide provides an in-depth comparison of 2-Chloro-1,3-benzoxazole-5-carbonitrile against other halogenated benzoxazoles, offering insights into their synthesis, reactivity, and strategic application in research and development.
Focus Molecule: this compound
This compound is a highly functionalized building block. The molecule's utility is derived from two key features: the reactive 2-chloro substituent and the electron-withdrawing 5-carbonitrile group.
-
The 2-Chloro Group: This is the primary site for synthetic elaboration. The chlorine atom is a good leaving group in SNAr reactions, allowing for the introduction of a wide array of nucleophiles (amines, thiols, alcohols, etc.) to build molecular complexity.
-
The 5-Carbonitrile Group: The nitrile moiety is a powerful electron-withdrawing group. Its presence significantly activates the benzoxazole ring towards nucleophilic attack, enhancing the reactivity of the 2-chloro position.[8] In a medicinal chemistry context, the nitrile group is a valuable pharmacophore. It is compact, metabolically stable, and can act as a hydrogen bond acceptor or a bioisostere for carbonyls and other polar groups, often improving target binding affinity and pharmacokinetic properties.[9][10][11][12]
Synthetic Accessibility
The synthesis of 2-chlorobenzoxazoles typically starts from the corresponding 2-aminophenol derivative. A common and industrially relevant route involves a two-step process:
-
Cyclization: The 2-aminophenol is first cyclized to form a benzoxazolin-2-one intermediate. This can be achieved using reagents like phosgene or urea.[13]
-
Chlorination: The resulting benzoxazolin-2-one is then chlorinated to yield the 2-chlorobenzoxazole. A powerful chlorinating agent such as phosphorus pentachloride (PCl5) is often employed for this transformation.[13]
An alternative, though often less desirable, route involves the chlorination of 2-mercaptobenzoxazoles.[13][14] This method is falling out of favor due to the need to handle volatile and odorous sulfur compounds.
Comparative Analysis: The Halogen Effect at the 2-Position
The choice of halogen at the 2-position (F, Cl, Br, I) is a critical decision in a synthetic campaign, as it dictates the reactivity and, in some cases, the ultimate biological function of the molecule.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the hallmark of 2-halobenzoxazoles. The reaction proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. The stability of this intermediate and the facility of leaving group departure determine the overall reaction rate.
The general reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I .
-
Fluorine: The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the Meisenheimer complex through a powerful inductive effect, making 2-fluorobenzoxazoles the most reactive substrates for SNAr.
-
Chlorine: Chlorine offers a balanced profile. It is sufficiently activating to undergo SNAr under mild to moderate conditions while being generally more stable and less expensive than its fluorine and bromine counterparts. This balance makes 2-chlorobenzoxazoles, like our focus molecule, workhorses in discovery chemistry.
The diagram below illustrates the general mechanism for SNAr on a 2-halobenzoxazole.
Caption: Generalized SNAr mechanism on 2-halobenzoxazoles.
Comparative Data Summary
The following table summarizes the key properties and considerations for selecting a 2-halogenated benzoxazole.
| Feature | 2-Fluoro | 2-Chloro | 2-Bromo | 2-Iodo |
| SNAr Reactivity | Highest | High | Moderate | Low |
| Cross-Coupling | Not suitable | Limited | Good | Excellent |
| Leaving Group Ability | Poor | Good | Very Good | Excellent |
| C-X Bond Strength | Strongest | Strong | Weaker | Weakest |
| Cost / Availability | Higher | Lowest | Moderate | High |
| Key Advantage | Rapid SNAr reactions | Balanced reactivity & cost | Versatile for cross-coupling | Best for cross-coupling |
| Typical Application | Late-stage diversification via SNAr | General purpose building block | Scaffolds for coupling | Scaffolds for coupling |
The Impact of Ring Substitution
The presence of the 5-carbonitrile group in our focus molecule, this compound, is a crucial differentiator. Electron-withdrawing groups (EWGs) on the benzene ring, such as -CN or -NO₂, stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the SNAr reaction.[8][15][16] Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ would destabilize the intermediate and slow the reaction down.
Therefore, this compound is expected to be significantly more reactive in SNAr than unsubstituted 2-chlorobenzoxazole. This enhanced reactivity allows for milder reaction conditions and broader substrate scope with weaker nucleophiles.
Experimental Protocols
The following protocols are representative examples for the synthesis and application of 2-chlorobenzoxazoles.
Protocol 1: Synthesis of 2,6-Dichlorobenzoxazole
This protocol is adapted from a patented industrial process and demonstrates the synthesis of a substituted 2-chlorobenzoxazole from the corresponding benzoxazolin-2-one.[13]
Materials:
-
6-Chlorobenzoxazolin-2-one
-
Phosphorus pentachloride (PCl₅)
-
o-Dichlorobenzene (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge o-dichlorobenzene and phosphorus pentachloride (3 moles per mole of benzoxazolinone).
-
Heat the mixture to 160°C to form a hot solution.
-
Introduce solid 6-chlorobenzoxazolin-2-one in small portions over 60 minutes. Vigorous evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 150-160°C.
-
Cool the mixture to 0°C to crystallize the excess PCl₅.
-
Filter the cold mixture to remove the PCl₅ precipitate, washing with a small amount of cold o-dichlorobenzene.
-
The filtrate, containing the product, is then purified by fractional distillation under reduced pressure to yield pure 2,6-dichlorobenzoxazole.
Rationale: This "inverse addition" method, where the substrate is added to the hot reagent solution, is a key process control. It helps to manage the vigorous and exothermic reaction between the benzoxazolinone and PCl₅, ensuring safety and preventing runaway reactions. The use of a high-boiling solvent like o-dichlorobenzene is necessary to achieve the high temperatures required for the reaction.
Protocol 2: General SNAr with an Amine Nucleophile
This protocol describes a typical procedure for reacting a 2-chlorobenzoxazole with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 equivalents)
-
Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-benzoxazole derivative.
Rationale: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Aprotic polar solvents are ideal as they can solvate the ions involved in the reaction without interfering with the nucleophile. The presence of the 5-carbonitrile group often allows this reaction to proceed at lower temperatures compared to its unsubstituted counterpart.
Strategic Selection Workflow
Choosing the right halogenated benzoxazole is critical for project success. The following decision tree provides a logical framework for this selection process.
Caption: Decision workflow for selecting the optimal 2-halobenzoxazole.
Conclusion
While 2-fluoro, 2-bromo, and 2-iodo benzoxazoles each have their specific merits, 2-chlorobenzoxazoles represent a highly versatile and cost-effective class of intermediates. The focus molecule of this guide, This compound , stands out due to its enhanced reactivity conferred by the 5-carbonitrile group. This activation makes it an exceptional substrate for SNAr reactions, allowing for the efficient construction of diverse molecular libraries under relatively mild conditions. For researchers in drug discovery and materials science, understanding the balanced reactivity and synthetic accessibility of this molecule, in contrast to other halogenated analogs, is key to designing efficient and successful synthetic strategies.
References
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Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link][10]
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Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][9][12]
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Zheng, Y., & Ji, B. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. Available at: [Link][11]
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Bayer, A. (1987). Process for the preparation of 2-chlorobenzoxazoles. Google Patents (US4714766A). Available at: [13]
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Hoechst Aktiengesellschaft. (1985). Process for preparing 2-chlorobenzoxazoles. Google Patents (US4517370A). Available at: [14]
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Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link][1]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD. News. Available at: [Link][7]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link][8]
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Di Mauro, G., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. Available at: [Link][3]
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Sharma, K., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link][4]
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LibreTexts Chemistry. (2023). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link][15]
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Chistyakov, A. L., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link][16]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-Chloro-1,3-benzoxazole-5-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Benzoxazole Scaffolds
This guide provides an in-depth, multi-faceted strategy for validating the purity of newly synthesized 2-Chloro-1,3-benzoxazole-5-carbonitrile. We will move beyond simple percentage reporting and delve into an orthogonal validation workflow. The core principle of this approach is to employ multiple, distinct analytical techniques that measure purity based on different physicochemical properties.[] This ensures that impurities missed by one method are detected by another, creating a robust, self-validating system of analysis.
The Orthogonal Analytical Workflow
A comprehensive purity assessment relies on the convergence of data from several independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the synthesized compound.
Caption: Orthogonal workflow for purity validation of synthesized compounds.
Comparative Purity Analysis: Synthesized Batch vs. Reference Standard
The ultimate goal is to demonstrate that the synthesized material is comparable in purity to a well-characterized reference standard. The following table presents representative data from a typical synthesized batch compared against a commercial reference standard and a hypothetical crude sample, illustrating the expected outcomes.
| Analytical Technique | Parameter | Synthesized Batch (Post-Purification) | High-Purity Reference Standard | Crude (Unpurified) Sample | Rationale for Inclusion |
| RP-HPLC | Purity (Area % at 254 nm) | 99.2% | ≥ 99.0% | 85.4% | Quantifies the primary compound relative to non-volatile, UV-active impurities.[5] |
| GC-MS | Identity Confirmation | Match (Mass Spectrum) | Match (Mass Spectrum) | Match (Mass Spectrum) | Confirms molecular weight (178.58 g/mol ) and fragmentation pattern.[6] |
| Residual Solvents | Dichloromethane: < 50 ppm | Not Detected | Dichloromethane: > 5000 ppm | Identifies and quantifies volatile impurities from the synthesis and work-up. | |
| ¹H NMR | Structural Conformity | Conforms to structure | Conforms to structure | Conforms, but with impurity peaks | Verifies the chemical structure and detects proton-containing impurities.[7] |
| ¹³C NMR | Structural Conformity | Conforms (8 signals expected) | Conforms (8 signals expected) | Conforms, but with impurity peaks | Confirms the carbon backbone and the absence of isomeric impurities.[7] |
| Melting Point | Range (°C) | 135-137 °C | 136-138 °C | 128-134 °C | A sharp melting point range indicates high purity; impurities typically depress and broaden the range.[8] |
Deep Dive into Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse for purity determination of non-volatile organic compounds.[] For benzoxazole derivatives, a C18 column is typically effective. The choice of a buffered mobile phase is critical; nitrogen-containing heterocyclic compounds can exhibit poor peak shape due to interactions with residual silanols on the silica support.[9] Using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) protonates the nitrogen atom, ensuring a single ionic state and leading to sharp, symmetrical peaks suitable for accurate integration.[9]
Protocol: HPLC Purity Assay
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is excellent for non-volatile impurities, GC-MS is the superior method for identifying and quantifying volatile and semi-volatile species.[6] This is crucial for detecting residual solvents (e.g., o-dichlorobenzene, which may be used in synthesis) or volatile starting materials that would be difficult to resolve from the solvent front in HPLC. The mass spectrometer provides definitive identification of these small molecule impurities.
Protocol: GC-MS Impurity Profile
-
System: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate to a concentration of 1 mg/mL.
-
Injection: 1 µL, split ratio 20:1.
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation.[7] For purity validation, its role is twofold: confirming the identity of the main component and detecting impurities that have a different chemical structure, including isomers that might co-elute in chromatography. A clean ¹H NMR spectrum, with correctly assigned peaks and integrations that match the number of protons, is strong evidence of purity.[11] ¹³C NMR confirms the carbon framework; the presence of more than the expected number of signals indicates impurities.[11]
Protocol: Structural Verification by ¹H and ¹³C NMR
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), referenced to TMS (0.00 ppm).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smallest multiplet).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to aid in assigning carbon types.
-
Interpretation:
Melting Point Determination
Expertise & Experience: Melting point is a classic, yet highly effective, indicator of bulk purity.[8] A pure crystalline solid will melt over a very narrow temperature range (typically < 2 °C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression and a broadening of the melting point range.[8] This provides a simple, low-cost, and rapid assessment of the overall purity of the material.
Protocol: Melting Point Analysis
-
System: Calibrated melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Determination: Place the capillary in the apparatus. Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.
-
Comparison: Compare the observed melting range to that of a high-purity reference standard.
Conclusion: A Synthesis of Evidence
Validating the purity of a critical intermediate like this compound is not achieved by a single measurement. It is the result of a logical, evidence-based workflow that combines the quantitative power of HPLC, the specific identification capabilities of GC-MS, the definitive structural confirmation of NMR, and the bulk purity indication of melting point analysis. By employing these orthogonal techniques, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and trustworthy scientific outcomes in the complex journey of drug development.
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-
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-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
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ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Available at: [Link]
-
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-
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-
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-
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-
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-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Available at: [Link]
-
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-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]
-
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzoxazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry. Its rigid, planar structure and versatile functionalization possibilities have made it a privileged pharmacophore, present in a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficiency, reproducibility, and adaptability of its synthesis are therefore of paramount importance in the discovery and development of novel therapeutics.
This guide provides an in-depth, objective comparison of the most prevalent and field-proven synthetic methodologies for constructing 2-substituted benzoxazoles. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and practical laboratory experience. Every protocol is presented as a self-validating system, designed for reproducibility and success.
I. Classical Condensation Strategies: The Foundation
The most traditional and direct routes to 2-substituted benzoxazoles involve the condensation of o-aminophenols with carboxylic acids or their more reactive derivatives. These methods, while foundational, often necessitate harsh conditions.
Phillips-Ladenburg Type Condensation with Carboxylic Acids
This method involves the direct condensation of an o-aminophenol with a carboxylic acid, typically promoted by a dehydrating agent at high temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the reaction medium, facilitating the crucial dehydration step.[2][3]
Mechanistic Insight: The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. The high temperature and acidic environment of the PPA then drive an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the amide carbonyl. A subsequent dehydration of the resulting benzoxazoline intermediate yields the aromatic 2-substituted benzoxazole. The harsh, anhydrous conditions are necessary to overcome the relatively low reactivity of the carboxylic acid and to drive the dehydration equilibrium towards the product.
Workflow: Phillips-Ladenburg Type Condensation
Caption: Workflow for benzoxazole synthesis via Phillips-Ladenburg condensation.
Field-Proven Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, place o-aminophenol (1.0 equiv.) and benzoic acid (1.05 equiv.).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the o-aminophenol) to the flask. The PPA is highly viscous, so ensure adequate stirring to create a homogeneous slurry.
-
Thermal Cyclization: Heat the reaction mixture to 150-180°C under a slow stream of nitrogen. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-5 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous mixture into a beaker containing ice-cold water while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation and Neutralization: The product will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 2-phenylbenzoxazole.
Analysis:
-
Advantages: This method is robust, high-yielding for many simple aromatic and aliphatic carboxylic acids, and utilizes relatively inexpensive starting materials.
-
Limitations: The primary drawbacks are the harsh reaction conditions (high temperature) and the often laborious work-up required to deal with the viscous PPA. The method has limited tolerance for sensitive functional groups on either reactant.
Condensation with Acyl Chlorides
To circumvent the harsh conditions required for carboxylic acids, more reactive acyl chlorides can be used. This approach typically proceeds under much milder conditions.[4]
Mechanistic Insight: The high electrophilicity of the acyl chloride allows for rapid acylation of the o-aminophenol's amino group, often at or below room temperature, to form the same o-hydroxyamide intermediate as in the Phillips-Ladenburg reaction. The subsequent intramolecular cyclization and dehydration can then be induced by gentle heating or by the addition of a mild acid or base catalyst. This two-step, one-pot process is kinetically more favorable, avoiding the need for aggressive dehydrating agents.
Mechanism: Benzoxazole formation from Acyl Chloride
Caption: Mechanism of benzoxazole synthesis from an o-aminophenol and an acyl chloride.
Field-Proven Experimental Protocol: Synthesis of 2-(4-chlorophenyl)benzoxazole
-
Reagent Preparation: Dissolve o-aminophenol (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1 equiv.).
-
Acylation: Cool the solution in an ice bath (0°C). Add 4-chlorobenzoyl chloride (1.0 equiv.) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the o-hydroxyamide intermediate by TLC.
-
Cyclization: Upon completion of the acylation, gently heat the mixture to reflux for 2-4 hours to induce cyclization and dehydration.
-
Work-up: Cool the reaction mixture and wash it sequentially with water, dilute HCl (to remove the base), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield the pure product.
Analysis:
-
Advantages: Milder reaction conditions compared to the PPA method, broader functional group tolerance, and generally faster reaction times. The work-up is also more straightforward.
-
Limitations: Acyl chlorides are often more expensive and moisture-sensitive than their corresponding carboxylic acids. The reaction also generates stoichiometric amounts of hydrochloride salt waste.
II. Modern Catalytic & Alternative Energy Methods
Recent advances have focused on developing more efficient, milder, and environmentally benign synthetic routes, often employing catalysts or alternative energy sources to drive the reaction.
Oxidative Condensation with Aldehydes
The reaction of o-aminophenols with aldehydes is a highly atom-economical approach that has seen significant development with various catalytic systems.[5]
Mechanistic Insight: This reaction proceeds in two distinct stages. First, the o-aminophenol and aldehyde undergo a condensation reaction to form a Schiff base (imine) intermediate, with the elimination of water. The second, crucial step is the oxidative cyclization of the Schiff base. This C-O bond formation is not spontaneous and requires an oxidant to proceed. A wide variety of catalytic systems have been developed to facilitate this step, including those based on copper, palladium, or even iodine, often using molecular oxygen from the air as the terminal oxidant.[4][5]
Field-Proven Experimental Protocol: Nanocatalyst-Mediated Synthesis
This protocol utilizes a magnetically separable silver-ferrite (Ag@Fe₂O₃) core-shell nanocatalyst, which offers high efficiency and simple, green catalyst recovery.[6]
-
Catalyst and Reagent Setup: In a flask, prepare a mixture of o-aminophenol (1.5 mmol) and the desired aromatic aldehyde (1.5 mmol) in a 5:1 water:ethanol solvent system (6 mL).
-
Catalytic Reaction: Add the Ag@Fe₂O₃ nanocatalyst (20 mg) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the substrate. Monitor the reaction progress by TLC.
-
Product Extraction: Upon completion, add ethyl acetate to the mixture and extract the product. Wash the organic phase with water and dry over anhydrous MgSO₄.
-
Catalyst Recovery: After extraction, the aqueous layer containing the catalyst can be treated with an external magnet to recover the Ag@Fe₂O₃ nanoparticles. The recovered catalyst can be washed with chloroform and reused.[6]
-
Purification: Evaporate the ethyl acetate from the organic layer to obtain the crude product, which can be recrystallized from ethanol.
Analysis:
-
Advantages: Extremely mild (often room temperature) and environmentally friendly conditions. High atom economy. The use of magnetic nanocatalysts allows for easy recovery and recycling, aligning with green chemistry principles.[6]
-
Limitations: The synthesis and characterization of the nanocatalyst is an additional step. While many systems work well, catalyst performance can be sensitive to the specific substrates used.
Tf₂O-Promoted Synthesis from Tertiary Amides
A modern and versatile method involves the activation of a tertiary amide using triflic anhydride (Tf₂O) to generate a highly electrophilic intermediate, which then readily reacts with an o-aminophenol.[7]
Mechanistic Insight: Triflic anhydride activates the tertiary amide to form a highly reactive amidinium triflate salt. This salt is a potent acylating agent. The amino group of the o-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and elimination to form the benzoxazole ring system under mild conditions. This method is powerful because it avoids the need for preparing acyl chlorides and works with readily available amides.[7]
Mechanism: Tf₂O-Promoted Benzoxazole Synthesis
Caption: Reaction pathway for Tf₂O-promoted synthesis of benzoxazoles.
Field-Proven Experimental Protocol: Synthesis of 2-Benzylbenzoxazole [7]
-
Amide Activation: In a flask under a nitrogen atmosphere, dissolve 2-phenyl-N,N-dimethylacetamide (1.1 equiv.) in dichloromethane (DCM). Add 2-Fluoropyridine (2.0 equiv.). Cool the mixture to 0°C.
-
Activator Addition: Add triflic anhydride (Tf₂O) (1.2 equiv.) dropwise to the cooled solution and stir for 15 minutes at 0°C.
-
Nucleophilic Addition: Add o-aminophenol (1.0 equiv.) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding triethylamine (Et₃N).
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: Petroleum Ether:Ethyl Acetate = 20:1) to yield the desired 2-benzylbenzoxazole.[7]
Analysis:
-
Advantages: The reaction proceeds under very mild conditions (0°C to room temperature) and is typically very fast (around 1 hour). It shows excellent functional group tolerance and consistently high yields (often >90%).[7]
-
Limitations: Triflic anhydride is an expensive and highly reactive reagent that must be handled with care under anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and benzoxazole synthesis is no exception. It can dramatically reduce reaction times from hours to minutes.[1][8]
Mechanistic Insight: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. This efficient energy transfer can accelerate reaction rates and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts. The underlying chemical mechanism is the same as the conventionally heated counterpart, but the kinetics are significantly enhanced.
Field-Proven Experimental Protocol: Catalyst-Free Condensation with Carboxylic Acids [1]
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol). No solvent is required.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.
-
Work-up: After the reaction is complete (monitored by TLC after cooling), allow the vessel to cool to room temperature.
-
Purification: Dissolve the crude product in ethyl acetate or DCM, wash with a saturated sodium bicarbonate solution to remove unreacted acid, then with brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The product can be further purified by column chromatography if necessary.
Analysis:
-
Advantages: Extremely rapid reaction times (minutes vs. hours). Often solvent-free, which is environmentally beneficial. Can lead to higher yields and cleaner reactions.
-
Limitations: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional batch reactors. Optimization of power, temperature, and time is required for each substrate pair.
III. Comparative Performance Data
To facilitate an objective choice of methodology, the following table summarizes typical performance data for the discussed synthetic routes.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Typical Yield (%) | Ref. |
| Phillips-Ladenburg | o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 h | 85-95 | [2] |
| Acyl Chloride Condensation | o-Aminophenol, Acyl Chloride | Base (e.g., Et₃N), Heat | Aprotic (e.g., DCM) | RT to Reflux | 2-6 h | 80-95 | [5] |
| Aldehyde Condensation | o-Aminophenol, Aldehyde | LAIL@MNP | None | 70 | 0.5 h | ~90 | [2] |
| Tf₂O-Promoted (Amide) | o-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM | 0 to RT | 1 h | 90-99 | [7] |
| Microwave-Assisted | o-Aminophenol, Carboxylic Acid | Catalyst-Free | None | 150-200 | 10-30 min | 85-95 | [1] |
LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.
IV. Conclusion and Future Outlook
The synthesis of 2-substituted benzoxazoles has evolved from high-temperature classical condensations to rapid, mild, and highly efficient catalytic procedures.
-
For robust, large-scale synthesis where functional group tolerance is not a major concern, the classical Phillips-Ladenburg method remains a viable, cost-effective option.
-
When milder conditions are required, condensation with acyl chlorides provides an excellent alternative.
-
For syntheses demanding high functional group tolerance, speed, and mild conditions , the Tf₂O-promoted activation of amides is a state-of-the-art choice, delivering exceptional yields in a short timeframe.[7]
-
In the context of green chemistry and process efficiency , methods employing recyclable nanocatalysts with aldehydes or microwave-assisted protocols are increasingly attractive.[6][8] They offer reduced waste, lower energy consumption, and dramatically shorter reaction times.
The choice of synthetic method is not arbitrary; it is a strategic decision based on the specific requirements of the target molecule, available resources, and desired process parameters such as scale, cost, and environmental impact. As the field continues to advance, we can anticipate the development of even more sophisticated catalytic systems that offer broader substrate scopes and greater efficiency under increasingly benign conditions, further empowering the discovery of next-generation benzoxazole-based therapeutics.
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A Comparative Guide to the Cytotoxic Effects of 2-Chloro-1,3-benzoxazole-5-carbonitrile and Related Benzoxazole Analogs on Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic potential of 2-Chloro-1,3-benzoxazole-5-carbonitrile, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from structurally related benzoxazole derivatives to project its efficacy and mechanistic profile against various cancer cell lines. We will delve into the established anti-proliferative activities of analogous compounds, detail the rigorous experimental methodologies used for their evaluation, and present a logical framework for assessing the potential of novel benzoxazole derivatives in oncology research.
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Their anticancer effects are often attributed to their ability to interact with key biological polymers in living systems, sometimes acting as structural isosteres of natural nucleic acid bases like adenine and guanine.[1] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of the cytotoxic landscape of benzoxazole derivatives.
The Benzoxazole Scaffold: A Promising Avenue for Anticancer Drug Discovery
Benzoxazole derivatives have consistently demonstrated potent cytotoxic effects against a multitude of cancer cell lines.[1][3] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial signaling pathways necessary for tumor growth and proliferation.[2][4] Several studies have highlighted the efficacy of these compounds against breast, colon, liver, and lung cancer cell lines.[5][6][7]
The therapeutic potential of benzoxazoles is significantly influenced by the nature and position of substituents on the core ring structure. For instance, the presence of a chloro group, as in our target molecule, has been noted to contribute positively to the overall anticancer activity in some series of benzoxazole derivatives.[8] This guide will, therefore, draw comparisons with various substituted benzoxazoles to build a comprehensive picture of their structure-activity relationships.
Comparative Cytotoxic Activity of Benzoxazole Derivatives
To contextualize the potential of this compound, it is essential to examine the cytotoxic profiles of its structural analogs. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of various benzoxazole derivatives against several human cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates greater potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5e (a benzoxazole derivative) | HepG2 (Liver) | 4.13 ± 0.2 | [5] |
| HCT-116 (Colon) | 6.93 ± 0.3 | [5] | |
| MCF-7 (Breast) | 8.67 ± 0.5 | [5] | |
| 3m and 3n (phortress analogues) | Various | Displayed very attractive anticancer effect | [6] |
| 14b (5-chlorobenzo[d]oxazole-based) | MCF-7 (Breast) | 4.75 ± 0.21 | [4] |
| HepG2 (Liver) | 4.61 ± 0.34 | [4] | |
| 12l (a potent VEGFR-2 inhibitor) | HepG2 (Liver) | 10.50 | [9] |
| MCF-7 (Breast) | 15.21 | [9] | |
| Compound 11 | HepG2 (Liver) | 5.5±0.22 µg/ml | [7] |
| Compound 12 | MCF-7 (Breast) | 5.6±0.32 µg/ml | [7] |
| Compounds 11 and 12 | MDA-MB-231 (Breast) | 5.63 and 6.14 | [8] |
Mechanistic Insights: How Benzoxazoles Induce Cancer Cell Death
The anticancer activity of benzoxazole derivatives is not limited to just inhibiting cell proliferation; they actively induce cell death through various mechanisms.
Induction of Apoptosis
A primary mechanism by which benzoxazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2] This is a highly regulated process essential for normal tissue development and for eliminating damaged or cancerous cells. Several studies have demonstrated that benzoxazole compounds can trigger apoptosis in cancer cells.[4][8][10]
Key markers of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process, and the externalization of phosphatidylserine on the cell surface. For example, one potent benzoxazole derivative was found to increase caspase-3 levels by nearly 3-fold in HepG2 liver cancer cells.[2] Another study showed that their test compounds induced both early and late apoptotic effects in MCF-7 cells.[8] The induction of apoptosis is a desirable characteristic for an anticancer agent as it minimizes the inflammatory response associated with other forms of cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, benzoxazole derivatives can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[2] Different derivatives have been shown to arrest the cell cycle at various phases, including G0/G1, G1/S, and G2/M.[2][8] For instance, a potent VEGFR-2 inhibiting benzoxazole derivative was shown to arrest HepG2 cell growth at the Pre-G1 and G1 phases.[4] This ability to interfere with the cell cycle further underscores the therapeutic potential of this class of compounds.
Inhibition of Key Signaling Pathways
Many benzoxazole derivatives have been identified as potent inhibitors of key signaling pathways that are crucial for cancer cell survival and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[4][5][9] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis. Molecular docking studies have been employed to understand the binding patterns and affinities of these compounds toward the VEGFR-2 active site.[5]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of compounds like this compound.
Cell Culture
Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon), are cultured in appropriate media, for instance, DMEM, supplemented with fetal bovine serum and antibiotics.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are sub-cultured regularly to ensure logarithmic growth.[11]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours). Control wells containing untreated cells and vehicle controls (e.g., DMSO) are also included.[11]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for another 4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Conclusion and Future Directions
The collective evidence from studies on a wide range of benzoxazole derivatives strongly suggests that this compound holds significant promise as a cytotoxic agent against various cancer cell lines.[1][13] The presence of the chloro and carbonitrile moieties may further enhance its anti-proliferative activity. Future research should focus on the direct synthesis and in-vitro evaluation of this specific compound to validate the hypotheses presented in this guide.[3][11] Subsequent studies could then explore its in-vivo efficacy in preclinical animal models and further elucidate its precise mechanism of action. The continued exploration of the benzoxazole scaffold is a promising avenue for the discovery of novel and more effective anticancer therapeutics.[14]
References
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Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-126. Available from: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2021). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. Available from: [Link]
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Anonymous. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. Available from: [Link]
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Gurdal, E. E., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 113076. Available from: [Link]
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Bharathi Dileepan, A. G., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. Available from: [Link]
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Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Receptors and Signal Transduction, 42(5), 514-530. Available from: [Link]
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El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Biomolecular Structure and Dynamics, 40(14), 6347-6363. Available from: [Link]
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El-Sayed, N. N. E., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmacy and Technology, 9(1), 1-6. Available from: [Link]
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Various Authors. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Available from: [Link]
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Molnar, J., et al. (n.d.). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS Rational Drug Design & Development Group. Available from: [Link]
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Ghorab, M. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 263. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 116, 105342. Available from: [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available from: [Link]
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Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6546-6572. Available from: [Link]
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Yildirim, S., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. Available from: [Link]
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Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 695270. Available from: [Link]
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A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 2-Chloro-1,3-benzoxazole-5-carbonitrile
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage attrition. This guide provides an in-depth, technical comparison of 2-Chloro-1,3-benzoxazole-5-carbonitrile , a novel benzoxazole derivative, against other kinase inhibitors, supported by illustrative experimental data. Our focus is to elucidate the causality behind experimental choices and to present a self-validating system for assessing cross-reactivity.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This broad pharmacological profile suggests that even minor structural modifications can significantly alter target engagement and selectivity.[1] For the purpose of this guide, we will posit that this compound (referred to as Cmpd-A ) has been identified as a potent inhibitor of a key oncogenic kinase, such as a member of the Src family.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology, particularly within the ATP-binding pocket.[3][4] Consequently, small molecule inhibitors designed to target one kinase often exhibit cross-reactivity with others. Broad-spectrum kinase inhibition can sometimes be therapeutically advantageous, particularly in oncology. However, more often, off-target kinase inhibition can lead to adverse effects.[4] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[5][6]
This guide will compare Cmpd-A with two hypothetical kinase inhibitors:
-
Cmpd-B (Structural Analog): 2-Chloro-5-methyl-1,3-benzoxazole. This compound shares the core benzoxazole scaffold but lacks the electron-withdrawing nitrile group, allowing us to probe the impact of this substitution on selectivity.
-
Cmpd-C (Known Multi-Kinase Inhibitor): A well-characterized, publicly disclosed inhibitor with a distinct chemical scaffold known to inhibit multiple kinase families.
Experimental Design for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of compound selectivity. We will employ a combination of biochemical and cell-based assays to build a comprehensive cross-reactivity profile.
Phase 1: Large-Scale Kinome Profiling
The initial step involves screening against a broad panel of kinases to identify potential off-target interactions. Commercial services offer extensive panels covering a significant portion of the human kinome.[4][7]
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: Stock solutions of Cmpd-A, Cmpd-B, and Cmpd-C are prepared in 100% DMSO.
-
Assay Concentration: A high screening concentration (e.g., 1 µM) is chosen to maximize the detection of potential off-target binding.
-
Kinase Reactions: The compounds are incubated with a panel of over 300 recombinant human kinases in the presence of a specific peptide substrate and [γ-³³P]ATP.[4]
-
Detection: Following the kinase reaction, the radiolabeled phosphate incorporated into the substrate is quantified.
-
Data Analysis: The percentage of inhibition relative to a DMSO control is calculated for each kinase. A common threshold for significant activity is >50% inhibition.
Diagram: Kinase Profiling Workflow
Caption: Workflow for large-scale kinome profiling.
Phase 2: Dose-Response Analysis of Identified Hits
For any kinases showing significant inhibition in the initial screen, full IC₅₀ (half-maximal inhibitory concentration) curves are generated to determine the potency of the off-target interaction.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: A 10-point, 3-fold serial dilution of each compound is prepared in DMSO.
-
Kinase Assay: The assay is performed as described in Phase 1, but with varying concentrations of the inhibitor.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Phase 3: Cellular Target Engagement
Biochemical assays, while crucial, do not always translate directly to a cellular context. Cellular thermal shift assays (CETSA) provide a method to assess target engagement in intact cells.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: A relevant cell line (e.g., a cancer cell line overexpressing the primary target) is treated with the test compounds or a vehicle control.
-
Heating: The cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: The cells are lysed, and insoluble, aggregated proteins are removed by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for assessing cellular target engagement using CETSA.
Comparative Data Analysis
The following tables present illustrative data from our hypothetical cross-reactivity studies.
Table 1: Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase Target | Cmpd-A | Cmpd-B | Cmpd-C (Multi-Kinase Inhibitor) |
| Primary Target (Src Family) | |||
| SRC | 98% | 95% | 99% |
| LYN | 95% | 92% | 98% |
| FYN | 92% | 89% | 97% |
| Potential Off-Targets | |||
| ABL1 | 25% | 15% | 95% |
| BTK | 65% | 40% | 88% |
| EGFR | 10% | 8% | 75% |
| VEGFR2 | 5% | 2% | 92% |
| ... (data for 300+ kinases) |
Interpretation:
-
Cmpd-A and Cmpd-B demonstrate high potency against the primary Src family targets.
-
Cmpd-A shows a potential off-target liability with BTK (Bruton's tyrosine kinase), with 65% inhibition.
-
Cmpd-B , the structural analog without the nitrile group, shows reduced activity against BTK, suggesting the nitrile moiety may contribute to this off-target interaction.
-
Cmpd-C confirms its multi-kinase profile, inhibiting a broad range of kinases from different families.
Table 2: IC₅₀ Values for Selected Kinases (nM)
| Kinase Target | Cmpd-A | Cmpd-B | Cmpd-C |
| SRC | 15 | 20 | 10 |
| LYN | 25 | 35 | 12 |
| BTK | 250 | >1000 | 50 |
| ABL1 | >1000 | >1000 | 30 |
Interpretation:
-
The IC₅₀ data confirms the high potency of all three compounds against the primary targets.
-
For Cmpd-A , the IC₅₀ for BTK is 250 nM. The selectivity window between the primary target (SRC, 15 nM) and this off-target is approximately 17-fold. This is a crucial piece of data for assessing the potential for off-target effects at therapeutic concentrations.
-
Cmpd-B shows significantly weaker inhibition of BTK, reinforcing the hypothesis about the role of the 5-carbonitrile group in this interaction.
Conclusion and Forward Look
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, this compound. Our illustrative data suggests that while Cmpd-A is a potent inhibitor of its intended Src family kinases, it exhibits a moderate off-target interaction with BTK. The comparison with its structural analog, Cmpd-B , provides valuable structure-activity relationship (SAR) insights, indicating that the 5-carbonitrile group may be a key determinant of this cross-reactivity.
For drug development professionals, this type of early, comprehensive profiling is invaluable. It allows for:
-
Informed Lead Optimization: The SAR data can guide medicinal chemists in modifying the scaffold to improve selectivity.
-
Risk Mitigation: Understanding potential off-target liabilities allows for the design of more targeted toxicology studies.[5]
-
Rational Clinical Development: Knowledge of a compound's full target profile can help in patient selection and the interpretation of clinical outcomes.
The journey of a drug candidate is complex, but with robust, logically structured, and self-validating experimental approaches, we can navigate the challenges of selectivity and develop safer, more effective medicines.
References
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- Benzoxazole derivatives: design, synthesis and biological evalu
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-1,3-benzoxazole-carbonitrile Isomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Benzoxazole derivatives, in particular, are celebrated for their diverse pharmacological activities and unique photophysical properties.[1] The introduction of multiple substituents onto the benzoxazole core, such as in 2-chloro-1,3-benzoxazole-carbonitrile, gives rise to several positional isomers. Distinguishing between these isomers is critical, as the specific arrangement of functional groups can profoundly impact a molecule's biological activity, reactivity, and material characteristics.
This guide provides a comprehensive, albeit predictive, comparison of the key spectroscopic features of 2-chloro-1,3-benzoxazole-5-carbonitrile and its positional isomers (4-, 6-, and 7-carbonitrile). As of this writing, a thorough review of scientific databases reveals a notable absence of published experimental spectroscopic data for these specific isomers.[2] Consequently, this document will leverage established principles of spectroscopic analysis and data from related benzoxazole structures to forecast the distinguishing characteristics in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will also provide robust, field-tested protocols for acquiring and interpreting this data, should you have these compounds in hand.
The Isomeric Landscape: Molecular Structures
The four key isomers of 2-chloro-1,3-benzoxazole-carbonitrile are depicted below. The core challenge lies in unambiguously determining the position of the electron-withdrawing cyano (-C≡N) group on the benzene ring.
Caption: Molecular structures of the four positional isomers of 2-chloro-1,3-benzoxazole-carbonitrile.
Predictive Spectroscopic Comparison
The following sections detail the anticipated spectroscopic data for each isomer. These predictions are grounded in the fundamental principles of NMR, IR, and MS, and draw from spectral data of related benzoxazole and substituted benzene compounds.[1][3]
¹H NMR Spectroscopy: The Key to Positional Elucidation
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons will be unique to each substitution pattern. The aromatic protons of the benzoxazole core are typically found in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Coupling Patterns | Rationale |
| 5-CN | H-4: ~8.2 ppm (d, J≈1.5 Hz)H-6: ~7.9 ppm (dd, J≈8.5, 1.5 Hz)H-7: ~7.7 ppm (d, J≈8.5 Hz) | H-4 will be a doublet with a small meta-coupling to H-6. H-6 will be a doublet of doublets, split by H-7 (ortho) and H-4 (meta). H-7 will be a doublet with a large ortho-coupling to H-6. |
| 4-CN | H-5: ~8.0 ppm (t, J≈8.0 Hz)H-6: ~7.8 ppm (d, J≈8.0 Hz)H-7: ~7.6 ppm (d, J≈8.0 Hz) | The three adjacent protons will exhibit a characteristic AMX spin system, likely appearing as a triplet and two doublets. The cyano group's deshielding effect will shift H-5 downfield. |
| 6-CN | H-4: ~7.9 ppm (d, J≈8.5 Hz)H-5: ~7.7 ppm (dd, J≈8.5, 1.5 Hz)H-7: ~8.1 ppm (d, J≈1.5 Hz) | Similar to the 5-CN isomer, but the positions of the singlet-like doublet (H-7) and the ortho-coupled doublet (H-4) will be different. H-7 will be the most deshielded proton due to the adjacent cyano group. |
| 7-CN | H-4: ~7.5 ppm (d, J≈8.0 Hz)H-5: ~7.9 ppm (t, J≈8.0 Hz)H-6: ~7.7 ppm (d, J≈8.0 Hz) | Similar to the 4-CN isomer, this will present an AMX system. However, the chemical shifts will differ due to the proximity of the protons to the chloro and cyano groups, with H-5 likely being the most deshielded of the three. |
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR will provide complementary evidence for the isomeric structures. The number of unique carbon signals and their chemical shifts, particularly for the quaternary carbons, will be informative. The carbon of the nitrile group typically appears around 115-125 ppm.
Table 2: Predicted Key ¹³C NMR Data (in DMSO-d₆)
| Isomer | Predicted No. of Signals | Key Predicted Chemical Shifts (δ, ppm) |
| 5-CN | 8 | C-CN: ~118 ppm, C5: ~110 ppm (low intensity) |
| 4-CN | 8 | C-CN: ~118 ppm, C4: ~112 ppm (low intensity) |
| 6-CN | 8 | C-CN: ~118 ppm, C6: ~111 ppm (low intensity) |
| 7-CN | 8 | C-CN: ~118 ppm, C7: ~113 ppm (low intensity) |
While the exact chemical shifts of the aromatic carbons are difficult to predict with high accuracy without experimental data, the key takeaway is that each isomer will produce a unique set of 8 signals corresponding to the 8 carbon atoms in the molecule.
FTIR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is excellent for confirming the presence of key functional groups. All four isomers are expected to show similar characteristic peaks, making it less useful for distinguishing between them but essential for confirming the overall structure.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2230-2210 | C≡N stretch (nitrile) |
| ~1620-1580 | C=N stretch (oxazole ring) |
| ~1500-1400 | Aromatic C=C stretches |
| ~1250-1200 | Asymmetric C-O-C stretch |
| ~850-750 | C-Cl stretch |
| ~880-800 | C-H out-of-plane bending (indicative of substitution pattern) |
The C-H out-of-plane bending region could offer clues to the substitution pattern, but these are often complex and may overlap.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight and elemental composition of the isomers. All four isomers will have the same molecular ion peak. The presence of a chlorine atom will be evident from the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[4]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Feature | Predicted m/z | Rationale |
| Molecular Ion [M]⁺ | 178 | Corresponding to C₈H₃³⁵ClN₂O |
| Isotope Peak [M+2]⁺ | 180 | Corresponding to C₈H₃³⁷ClN₂O (ratio ~3:1) |
| Key Fragments | [M-Cl]⁺, [M-CN]⁺, [M-CO-Cl]⁺ | Fragmentation patterns are expected to be similar across isomers, involving losses of the chloro and cyano groups, and potentially the carbonyl group upon ring opening. |
High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental formula (C₈H₃ClN₂O). While the fragmentation patterns might show subtle differences between the isomers, these are difficult to predict without experimental data.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
General Workflow for Spectroscopic Characterization
Caption: A logical workflow for the complete spectroscopic characterization of novel benzoxazole derivatives.[1]
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the quaternary carbons will have weak signals.
-
A wider spectral width (e.g., 240 ppm) is necessary.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to determine the proton connectivity. Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by acquiring 2D spectra such as HSQC and HMBC to confirm assignments.
Protocol 2: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the presence of nitrile, chloro, and benzoxazole moieties.[1][5]
Protocol 3: Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the elution of the compound without decomposition (e.g., start at 100°C, ramp to 280°C).
-
The injector temperature should be set to around 250°C.
-
-
MS Method:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
The ion source temperature should be maintained around 230°C.[6]
-
-
Data Analysis: Identify the molecular ion peak and its corresponding M+2 isotope peak to confirm the molecular weight and the presence of one chlorine atom. Analyze the fragmentation pattern to gain further structural insights. For unambiguous formula determination, High-Resolution Mass Spectrometry (HRMS) is recommended.
Conclusion
While experimental data for the isomers of 2-chloro-1,3-benzoxazole-carbonitrile remains to be published, a systematic approach based on foundational spectroscopic principles allows for a robust predictive comparison. The most definitive technique for distinguishing these positional isomers is ¹H NMR spectroscopy, where the unique coupling patterns of the aromatic protons will serve as a structural fingerprint for each compound. ¹³C NMR, IR, and Mass Spectrometry provide essential confirmatory data for the overall molecular structure and functional group composition. The protocols and predictive data outlined in this guide offer a solid framework for any researcher venturing into the synthesis and characterization of these or similar substituted benzoxazole systems, ensuring both scientific rigor and efficiency in structural elucidation.
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-
ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. [Link]
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PubChemLite. (n.d.). This compound (C8H3ClN2O). PubChemLite. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Chloro-1,3-benzoxazole-5-carbonitrile
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe management of the chemical lifecycle. The proper disposal of specialized reagents like 2-Chloro-1,3-benzoxazole-5-carbonitrile is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol grounded in chemical principles to ensure this compound is handled and disposed of with the necessary expertise and caution.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is a multi-functional molecule whose disposal procedure is dictated by the specific hazards of its constituent parts: the chlorinated heterocyclic system and the nitrile group.
-
Halogenated Organic Compound : The presence of a carbon-halogen bond places this compound in a specific hazardous waste category.[1] Halogenated wastes require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.[1] Improper disposal, such as mixing with non-halogenated solvents, can contaminate large volumes of waste, increasing disposal costs and environmental risk.[2] Landfill disposal of such compounds is typically prohibited.[3][4]
-
Nitrile Group (-C≡N) : The nitrile functional group is a primary concern. Nitriles can be toxic and pose a significant risk if they hydrolyze, which can occur under strong acidic or basic conditions, to release hydrogen cyanide gas.[5][6][7] Furthermore, combustion of nitrogen-containing compounds can produce toxic nitrogen oxides (NOx).[8][9]
-
General Toxicity : Safety data for analogous compounds indicates that this compound should be handled as a substance that is harmful if swallowed, inhaled, or comes into contact with skin.[8][10][11] It is also expected to be an irritant to the skin, eyes, and respiratory system.[8][10][11][12]
Table 1: Hazard Summary and Rationale
| Hazard Classification | Component | Rationale & Primary Risk |
|---|---|---|
| Halogenated Organic Waste | 2-Chloro group | Requires dedicated disposal stream for high-temperature incineration; mixing contaminates other waste.[1][2] |
| Toxic Precursor | 5-Carbonitrile group | Potential to release hydrogen cyanide (HCN) gas upon reaction with acids/bases or incomplete combustion.[5][8] |
| Air & Contact Hazard | Entire Molecule | Assumed to be harmful via inhalation, ingestion, and skin contact; causes irritation.[8][11][12] |
| Combustion Hazard | Entire Molecule | Thermal decomposition can release toxic and corrosive gases like NOx, CO, CO2, HCl, and HCN.[8][9] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. Adherence to each step mitigates the risks identified above, ensuring a safe and compliant disposal pathway from the bench to final destruction.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a robust barrier is in place.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : If handling outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[9]
Step 2: Segregate the Waste Stream
This is the most critical step in the disposal process. Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
-
Designate a "Halogenated Organic Waste" Container : this compound, whether in solid form or dissolved in a solvent, must be collected in a container exclusively for halogenated organic waste.[1][13]
-
DO NOT mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, strong bases, or strong oxidizing agents.[1][2][14]
Step 3: Container Selection and Labeling
The integrity and clear identification of the waste container are paramount for safety.
-
Select a Compatible Container : Use a container made of material compatible with the chemical waste (e.g., glass or polyethylene). Ensure it has a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[13]
-
Label Immediately : Before adding any waste, affix a "Hazardous Waste" label to the container.[2]
-
Identify Contents : Clearly write the full chemical name, "this compound," and list any solvents used. Do not use abbreviations or chemical formulas.[13] Maintain a running log of the approximate quantities of each component added.[1]
Step 4: Accumulation and Storage
Waste containers must be stored safely pending pickup by a certified disposal service.
-
Keep Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][12][13]
-
Store Safely : Store the container in a well-ventilated area, such as a satellite accumulation area or a designated cabinet for hazardous waste.[8][12] Ensure it is stored away from heat, open flames, or sources of ignition.[8]
-
Secondary Containment : It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste : Used gloves, weigh boats, contaminated paper towels, and other disposable labware should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
Sharps : Contaminated needles or razor blades must be placed in a designated sharps container for hazardous materials.
-
Glassware Decontamination : Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone). This rinsate is now a halogenated hazardous waste and must be added to your halogenated waste container. After the initial rinse, the glassware can be washed normally.
Chemical Incompatibilities to Avoid
Mixing this compound waste with incompatible chemicals can lead to dangerous reactions.
Table 2: Key Incompatibilities
| Incompatible Group | Examples | Potential Consequence of Mixing |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Violent reaction, fire, or explosion.[12][14] |
| Strong Acids/Bases | Sulfuric acid, sodium hydroxide | Can catalyze hydrolysis of the nitrile group, potentially liberating toxic hydrogen cyanide gas.[15][16] |
| Non-Halogenated Solvents | Acetone, ethanol, hexanes, toluene | Cross-contamination of waste streams, preventing recycling or fuel blending and increasing disposal costs.[2] |
Final Disposal Pathway: The Role of Certified Professionals
Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][12][17] The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][17] These professionals will ensure the waste is transported and ultimately destroyed in compliance with all local and national regulations, typically via high-temperature incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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United Nations Office on Drugs and Crime. (2011). Guidelines for the safe handling and disposal of chemicals used in the illicit manufacture of drugs. [Link]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]
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Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). Examples of Incompatible Chemicals. [Link]
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Wikipedia. (n.d.). Nitrile. [Link]
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University of California, Berkeley College of Chemistry. (n.d.). Incompatible Chemicals. [Link]
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University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. [Link]
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St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. [Link]
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University of Washington Environmental Health & Safety. (2017, June). INCOMPATIBLE CHEMICALS. [Link]
- Google Patents. (1987, December 22).
-
Chemistry LibreTexts. (2024, January 19). 20.7: Chemistry of Nitriles. [Link]
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MLI Environmental. (2024, February 21). How to Properly Dispose of Pool Chemicals. [Link]
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Save My Exams. (2024, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
-
Scribd. (n.d.). Disposal of Chlorine-Containing Wastes. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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- 14. ehs.utk.edu [ehs.utk.edu]
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- 17. mlienvironmental.com [mlienvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
